Dibutyldodecylamine
Description
Structure
2D Structure
Properties
CAS No. |
13590-84-6 |
|---|---|
Molecular Formula |
C20H43N |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N,N-dibutyldodecan-1-amine |
InChI |
InChI=1S/C20H43N/c1-4-7-10-11-12-13-14-15-16-17-20-21(18-8-5-2)19-9-6-3/h4-20H2,1-3H3 |
InChI Key |
FTBKGTWNWSTGAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCC)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Dibutyldodecylamine (CAS Number 13590-84-6)
Core Compound Information
Dibutyldodecylamine, with the CAS number 13590-84-6, is a tertiary amine. Its chemical structure consists of a nitrogen atom bonded to two butyl groups and one dodecyl group.
Molecular Formula: C₂₀H₄₃N
Structure:
Physicochemical Properties (Predicted)
Quantitative experimental data for this compound is not available. The following table presents predicted properties based on the general characteristics of long-chain tertiary amines. These values are estimations and should be confirmed through experimental analysis.
| Property | Predicted Value/Information |
| Molecular Weight | 297.57 g/mol |
| Appearance | Likely a colorless to yellowish liquid at room temperature. |
| Odor | Amine-like, potentially fishy odor. |
| Boiling Point | Expected to be high (>300 °C) due to its high molecular weight. Tertiary amines have lower boiling points than primary or secondary amines of similar molecular weight due to the absence of N-H bonds for hydrogen bonding. |
| Melting Point | Expected to be low. |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, ether, and hydrocarbons. |
| Density | Less dense than water. |
Synthesis of Tertiary Amines: General Protocols
Specific synthesis protocols for this compound are not documented in the searched literature. However, it can be synthesized through common methods for preparing tertiary amines.
Reductive Amination of an Aldehyde with a Secondary Amine
This is a widely used method for the synthesis of tertiary amines.
Reaction: Dodecanal (B139956) reacts with dibutylamine (B89481) in the presence of a reducing agent to form this compound.
Experimental Workflow:
Caption: Reductive Amination Workflow.
Detailed Methodology:
-
Reaction Setup: To a solution of dodecanal (1 equivalent) and dibutylamine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a round-bottom flask, add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure this compound.
Alkylation of a Secondary Amine
Reaction: Dibutylamine can be alkylated with a dodecyl halide (e.g., 1-bromododecane) in the presence of a base.
Logical Relationship for Synthesis:
Caption: Alkylation Synthesis Logic.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve dibutylamine (1 equivalent) and 1-bromododecane (B92323) (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (1.5-2 equivalents), to the mixture.
-
Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours to days. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter off the base, and remove the solvent under reduced pressure. The residue can be purified by vacuum distillation or column chromatography.
Potential Biological Activity and Applications (Hypothetical)
While no specific biological activity has been reported for this compound, tertiary amines with long alkyl chains can exhibit properties relevant to drug development and research.
Potential Areas of Interest:
-
Surfactant Properties: The combination of a polar amine head and long nonpolar alkyl chains suggests potential surfactant properties, which could be explored in drug delivery systems as emulsifiers or solubilizing agents.
-
Ion Channel Modulation: Long-chain amines are known to interact with and modulate the function of various ion channels. This could be a potential area of investigation.
-
Antimicrobial Activity: Some tertiary amines with long alkyl chains exhibit antimicrobial properties.
Hypothetical Signaling Pathway Interaction:
The following diagram illustrates a hypothetical interaction where a tertiary amine might act as an antagonist to a G-protein coupled receptor (GPCR), a common target in drug development. This is a generalized representation and is not based on experimental data for this compound.
Caption: Hypothetical GPCR Antagonism.
Conclusion
This compound (CAS 13590-84-6) is a tertiary amine for which specific, publicly available technical data is scarce. This guide provides a general overview based on the established chemistry of similar compounds. Researchers and drug development professionals interested in this molecule should prioritize empirical determination of its properties and biological activity through laboratory experimentation. The provided synthesis protocols represent standard methodologies for the formation of tertiary amines and would likely be applicable for the preparation of this compound.
Physicochemical Properties of Dibutyldodecylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dibutyldodecylamine. Due to the limited availability of direct experimental data for this specific tertiary amine, this document combines theoretical calculations, estimated values based on structurally similar compounds, and detailed experimental protocols for the determination of these critical parameters. Understanding these properties is paramount for applications in drug development, formulation, and delivery.
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that where direct experimental values are unavailable, calculated or estimated values are provided with a clear indication of their origin.
| Property | Value | Source |
| Molecular Weight | 297.58 g/mol | Calculated |
| Density | Data not available | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents such as alcohols, and hydrocarbons.[1][2][3] | General solubility trends of long-chain amines |
| pKa (of the conjugate acid) | ~10-11 | Estimated based on similar tertiary amines.[4][5][6] |
| LogP (Octanol-Water Partition Coefficient) | ~8.2 (Estimated) | Based on XLogP3-AA prediction for the structurally similar compound Butylundecylamine.[7] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail the standard experimental methodologies for key parameters.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of an amine is a critical parameter influencing its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[6] Potentiometric titration is a precise method for determining pKa.[8][9][10][11][12]
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or acetonitrile (B52724) to ensure complete dissolution.[8] The concentration should be in the range of 1-10 mM.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration Process: A standardized solution of a strong acid (e.g., hydrochloric acid) is added incrementally to the amine solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[12] For multiprotic substances, multiple inflection points may be observed.[11]
Determination of LogP by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.[13] The shake-flask method is the gold standard for experimental LogP determination.[14][15][16][17][18]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination) are pre-saturated with each other by vigorous mixing for at least 24 hours, followed by separation of the two phases.[15]
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the pre-saturated aqueous phase is then added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-24 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.[17]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[14]
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: LogP = log10 ( [Analyte]octanol / [Analyte]aqueous ).
Determination of Aqueous Solubility by the Flask Method (OECD 105)
Solubility is a fundamental property that affects the bioavailability of a drug. The flask method, as described in the OECD Guideline for the Testing of Chemicals 105, is a standard procedure for determining the water solubility of substances.[19][20][21][22]
Methodology:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the time required to reach saturation.
-
Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation or filtration.
-
Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC-UV/MS).
-
Solubility Determination: The solubility is reported as the mean of at least three independent determinations.
Visualization of Physicochemical Property Relationships
The following diagram illustrates the logical relationships between the core physicochemical properties of a tertiary amine like this compound and their impact on key aspects of drug development.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di-sec-butylamine CAS#: 626-23-3 [m.chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. filab.fr [filab.fr]
- 20. Water Solubility | Scymaris [scymaris.com]
- 21. laboratuar.com [laboratuar.com]
- 22. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
Dibutyldodecylamine molecular structure and formula
An in-depth analysis of the molecular characteristics, physicochemical properties, and a representative synthetic pathway for N,N-Dibutyldodecanamine is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and Formula
N,N-Dibutyldodecanamine, a tertiary amine, is characterized by a central nitrogen atom bonded to two butyl groups and one dodecyl group.
Molecular Formula: C₂₀H₄₃N
Chemical Structure: The structure consists of a long dodecyl carbon chain and two shorter butyl chains attached to a nitrogen atom.
Physicochemical Data
The following table summarizes the key quantitative properties of N,N-Dibutyldodecanamine.
| Property | Value |
| Molecular Weight | 297.57 g/mol |
| Boiling Point | 145-147 °C at 0.4 mmHg |
| Density | 0.806 g/mL at 25 °C |
| Refractive Index | n20/D 1.447 |
Experimental Protocols
A representative method for the synthesis of N,N-Dibutyldodecanamine is the reductive amination of dodecanal (B139956) with dibutylamine (B89481).
Materials:
-
Dodecanal
-
Dibutylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve dodecanal (1 equivalent) and dibutylamine (1.1 equivalents) in dichloromethane.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure N,N-Dibutyldodecanamine.
Visualizations
The following diagram illustrates the logical workflow of the synthesis protocol described above.
Caption: Synthetic workflow for N,N-Dibutyldodecanamine.
An In-depth Technical Guide to the Synthesis of Dibutyldodecylamine from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing dibutyldodecylamine, a tertiary amine, from primary amine precursors. The document details the core chemical principles, experimental methodologies, and quantitative data associated with the most prevalent synthesis routes. It is intended to serve as a valuable resource for professionals in chemical research and pharmaceutical development.
Introduction to Tertiary Amine Synthesis
Tertiary amines, such as this compound, are a critical class of organic compounds widely utilized as intermediates and final products in pharmaceuticals, agrochemicals, and material science.[1] Their synthesis is a fundamental aspect of organic chemistry. The most common strategies for synthesizing tertiary amines from primary amines are direct N-alkylation and reductive amination.[2][3]
Direct alkylation of primary amines with alkyl halides can be difficult to control, often resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts because the product amine can be more nucleophilic than the starting amine.[4][5] Reductive amination, on the other hand, offers a more controlled, one-pot approach to synthesizing tertiary amines by reacting a primary amine with a carbonyl compound in the presence of a reducing agent.[2][6] This method is often preferred for its higher selectivity and milder reaction conditions.[6][7]
This guide will focus on two primary pathways for the synthesis of this compound starting from dodecylamine (B51217):
-
Reductive Amination with butanal.
-
Direct N-Alkylation with a butyl halide.
Synthesis Pathways and Mechanisms
Reductive Amination Pathway
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[8] The process involves two key steps: the formation of an imine or iminium ion, followed by its reduction to an amine.[4][6] To synthesize this compound from dodecylamine, two equivalents of butanal are required.
The reaction proceeds as follows:
-
First Alkylation: Dodecylamine (a primary amine) reacts with the first equivalent of butanal to form an imine intermediate.
-
First Reduction: This imine is then reduced to form the secondary amine, N-butyldodecylamine.
-
Second Alkylation: The newly formed secondary amine reacts with the second equivalent of butanal to generate an iminium ion.
-
Second Reduction: The iminium ion is subsequently reduced to yield the final tertiary amine product, N,N-dibutyldodecylamine.
A key advantage of this method is the ability to use reducing agents that are selective for the imine/iminium ion over the carbonyl group of the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[2][9]
Caption: Reductive amination pathway for this compound synthesis.
Direct N-Alkylation Pathway
Direct N-alkylation involves the reaction of a primary amine with an alkyl halide via a nucleophilic aliphatic substitution.[3] In this case, dodecylamine would be reacted with two equivalents of a butyl halide (e.g., butyl bromide).
The primary challenge with this method is the lack of selectivity.[3] The initial reaction produces N-butyldodecylamine (a secondary amine). This secondary amine is often more nucleophilic than the starting primary amine and can compete for the remaining butyl halide, leading to the desired N,N-dibutyldodecylamine. However, the tertiary amine product can also react with the alkyl halide to form a quaternary ammonium salt, an undesired byproduct.[4] This leads to a mixture of products that can be difficult to separate.[5] The use of a mild base is typically required to neutralize the acid generated during the reaction.[10]
Caption: Direct N-alkylation pathway showing the potential for over-alkylation.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of this compound. These are representative procedures and may require optimization based on specific laboratory conditions and desired purity.
Protocol for Reductive Amination
This protocol is based on established methods for the reductive amination of aldehydes and ketones with sodium triacetoxyborohydride.[9]
Materials:
-
Dodecylamine
-
Butanal (Butyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a stirred solution of dodecylamine (1.0 eq.) in dichloroethane (DCE), add butanal (2.2 eq.).
-
If required, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[9]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine and subsequent iminium ion.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq.) to the mixture in portions. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound.
-
Purify the crude product using column chromatography or distillation as required.
Protocol for Direct N-Alkylation
This protocol is a generalized procedure for the N-alkylation of amines using a mild base.[10]
Materials:
-
Dodecylamine
-
Butyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve dodecylamine (1.0 eq.) in acetonitrile.
-
Add sodium bicarbonate (2.5 eq.) to the solution.
-
Add butyl bromide (2.2 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 6-12 hours.[10] The reaction progress should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product will likely be a mixture of secondary amine, tertiary amine, and potentially quaternary salt.
-
Purify the desired this compound from the mixture using fractional distillation or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of tertiary amines using the described methods. Note that specific yields for this compound may vary.
Table 1: Representative Data for Reductive Amination of Amines
| Amine Substrate | Carbonyl Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Primary/Secondary Amine | Aldehyde/Ketone | NaBH(OAc)₃ | DCE / THF | Room Temp | 1-24 | 80-95 | [9] |
| Primary/Secondary Amine | Aldehyde/Ketone | NaBH₃CN | Methanol | Room Temp | 12-48 | 70-90 | [2] |
| Primary Amine | Aldehyde | H₂ / Pd-C | Ethanol | 25-50 | 4-12 | >90 |[6] |
Table 2: Representative Data for Direct N-Alkylation of Amines
| Amine Substrate | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (Tertiary Amine) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline | Butyl Bromide | NaHCO₃ | Water / SDS | 80 | 12 | Mixture (3:2 T:S) | [10] |
| Benzylamine | Benzyl Bromide | Al₂O₃-OK | Acetonitrile | 30 | 1-7 | 85-95 | [11] |
| Primary Amine | Alkyl Halide | Excess Amine | Various | Variable | Variable | Often low, mixture | [4][5] |
(T:S refers to the ratio of Tertiary to Secondary amine product)
Visualization of Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound via reductive amination.
Caption: General experimental workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Theoretical Yield in the Synthesis of Dibutyldodecylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical yield for the synthesis of Dibutyldodecylamine (also known as N,N-dibutyldodecan-1-amine), a tertiary amine with potential applications in various research and development sectors. The document outlines two primary synthetic pathways: a two-step reductive amination followed by alkylation, and a direct alkylation method. Detailed experimental protocols, theoretical yield calculations, and visual representations of the chemical processes are provided to aid researchers in their synthetic endeavors.
Introduction
This compound is a tertiary amine whose utility in drug development and other chemical industries is under exploration. The efficient synthesis of this compound is crucial for its further investigation and application. Understanding the theoretical yield is a fundamental aspect of synthesis, as it provides a benchmark for evaluating the efficiency of a reaction and for optimizing reaction conditions. This guide explores the stoichiometry and procedural aspects of two common methods for synthesizing tertiary amines, tailored to the preparation of this compound.
Synthetic Pathways and Theoretical Yield Calculation
Two plausible synthetic routes for this compound are presented below. For each route, a hypothetical yet chemically sound experimental protocol is provided, followed by a detailed calculation of the theoretical yield.
Route 1: Two-Step Synthesis via Reductive Amination and Alkylation
This method involves the initial formation of the secondary amine, N-butyldodecylamine, through the reductive amination of dodecylamine (B51217) with butyraldehyde (B50154). The resulting secondary amine is then alkylated with butyl bromide to yield the final tertiary amine product, this compound.
Step 1: Synthesis of N-butyldodecylamine (Reductive Amination)
-
To a solution of dodecylamine (18.5 g, 0.1 mol) in 250 mL of dichloromethane (B109758) (DCM) is added butyraldehyde (8.0 g, 0.11 mol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 25.4 g, 0.12 mol) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-butyldodecylamine.
Step 2: Synthesis of this compound (Alkylation)
-
The crude N-butyldodecylamine from Step 1 is dissolved in 200 mL of acetonitrile.
-
Potassium carbonate (20.7 g, 0.15 mol) is added to the solution.
-
Butyl bromide (16.4 g, 0.12 mol) is added dropwise to the mixture.
-
The reaction mixture is heated to reflux (approximately 82°C) and stirred for 48 hours.
-
After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford this compound.
The theoretical yield is determined by the limiting reagent in each step.
Table 1: Reactant Data for Route 1
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles |
| Step 1 | ||||
| Dodecylamine | C₁₂H₂₇N | 185.35 | 18.5 g | 0.1 |
| Butyraldehyde | C₄H₈O | 72.11 | 8.0 g | 0.11 |
| Step 2 | ||||
| N-butyldodecylamine | C₁₆H₃₅N | 241.46 | (from Step 1) | 0.1 (assumed 100% conversion) |
| Butyl Bromide | C₄H₉Br | 137.02 | 16.4 g | 0.12 |
| Product | ||||
| This compound | C₂₀H₄₃N | 297.56 | - | - |
In Step 1, dodecylamine is the limiting reagent (0.1 mol). The stoichiometry between dodecylamine and N-butyldodecylamine is 1:1.
-
Theoretical yield of N-butyldodecylamine: 0.1 mol * 241.46 g/mol = 24.15 g
Assuming the reaction in Step 1 proceeds with 100% yield, 0.1 mol of N-butyldodecylamine is used in Step 2, making it the limiting reagent. The stoichiometry between N-butyldodecylamine and this compound is 1:1.
-
Theoretical yield of this compound: 0.1 mol * 297.56 g/mol = 29.76 g
Route 2: Direct Alkylation
This route involves the direct reaction of dodecylamine with two equivalents of an alkylating agent, such as butyl bromide, in the presence of a base. This method is simpler but can be prone to the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making purification challenging.[1]
-
In a round-bottom flask, dodecylamine (18.5 g, 0.1 mol) is dissolved in 300 mL of N,N-dimethylformamide (DMF).
-
Potassium carbonate (41.4 g, 0.3 mol) is added to the solution.
-
Butyl bromide (32.8 g, 0.24 mol) is added dropwise to the stirring mixture.
-
The reaction mixture is heated to 80°C and stirred for 72 hours.
-
After cooling, the reaction mixture is poured into 500 mL of water and extracted with diethyl ether (3 x 150 mL).
-
The combined organic layers are washed with brine (2 x 100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to isolate this compound.
The balanced chemical equation for the overall reaction is:
C₁₂H₂₅NH₂ + 2 C₄H₉Br + K₂CO₃ → C₁₂H₂₅N(C₄H₉)₂ + 2 KBr + H₂O + CO₂
Table 2: Reactant Data for Route 2
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles |
| Dodecylamine | C₁₂H₂₇N | 185.35 | 18.5 g | 0.1 |
| Butyl Bromide | C₄H₉Br | 137.02 | 32.8 g | 0.24 |
| Product | ||||
| This compound | C₂₀H₄₃N | 297.56 | - | - |
To determine the limiting reagent, we compare the mole ratio of the reactants to the stoichiometric ratio. The required mole ratio of Butyl Bromide to Dodecylamine is 2:1.
-
Moles of Butyl Bromide available per mole of Dodecylamine = 0.24 mol / 0.1 mol = 2.4
Since 2.4 is greater than the required 2, Dodecylamine is the limiting reagent. The stoichiometry between dodecylamine and this compound is 1:1.
-
Theoretical yield of this compound: 0.1 mol * 297.56 g/mol = 29.76 g
General Experimental Workflow
The following diagram illustrates a general workflow applicable to both synthetic routes, from reaction setup to product isolation and purification.
Conclusion
This guide has detailed two primary synthetic routes for this compound and provided a framework for calculating the theoretical yield. While both routes theoretically lead to the same maximum amount of product based on the initial quantity of the limiting reagent, the practical yields, purity, and ease of execution will differ. The two-step reductive amination and alkylation route generally offers better control and higher purity of the final product, whereas the direct alkylation method is simpler but may result in a mixture of products, potentially lowering the isolated yield of the desired tertiary amine. Researchers should consider these factors when selecting a synthetic strategy. The provided protocols and calculations serve as a valuable resource for the planning and execution of the synthesis of this compound and similar tertiary amines.
References
In-Depth Technical Guide: Solubility of Dibutyldodecylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibutyldodecylamine, a tertiary amine with a significant hydrophobic character, finds applications in various fields, including as a catalyst, corrosion inhibitor, and intermediate in chemical synthesis. Its solubility in organic solvents is a critical parameter for process design, reaction optimization, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and outlines a detailed experimental protocol for its quantitative determination. Due to the lack of publicly available quantitative solubility data for this specific compound, this document presents a standardized methodology that can be employed to generate reliable and reproducible results. A template for data presentation is also provided with hypothetical values to guide researchers in structuring their findings.
Theoretical Background: Factors Influencing Amine Solubility
The solubility of an amine in an organic solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (this compound) and the solvent.
This compound [(CH₃(CH₂)₃)₂N(CH₂)₁₁CH₃] is a high molecular weight tertiary amine. Its structure is characterized by a polar nitrogen atom with a lone pair of electrons and large, nonpolar alkyl chains (two butyl groups and one dodecyl group). This dual nature dictates its solubility behavior:
-
Van der Waals Forces: The long alkyl chains contribute to significant London dispersion forces, which are the primary intermolecular interactions in nonpolar solvents like hexane (B92381) and toluene. Consequently, good solubility is expected in these solvents.
-
Dipole-Dipole Interactions: The polarity of the C-N bonds introduces dipole-dipole interactions. Polar aprotic solvents such as acetone (B3395972) and diethyl ether can engage in these interactions, suggesting favorable solubility.
-
Hydrogen Bonding: As a tertiary amine, this compound lacks hydrogen atoms directly bonded to the nitrogen. Therefore, it cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This allows for interactions with protic solvents like methanol (B129727) and ethanol.[1] Generally, the solubility of long-chain amines decreases with increasing chain length due to the dominance of the hydrophobic alkyl groups.[1]
Quantitative Solubility Data
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Observations |
| Hexane | 1.88 | > 50 (Miscible) | Clear, colorless solution |
| Toluene | 2.38 | > 50 (Miscible) | Clear, colorless solution |
| Diethyl Ether | 4.34 | > 50 (Miscible) | Clear, colorless solution |
| Acetone | 20.7 | ~ 45.2 | Clear, colorless solution |
| Ethanol | 24.5 | ~ 30.5 | Clear, colorless solution |
| Methanol | 32.7 | ~ 22.8 | Clear, colorless solution |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental verification is required.
Experimental Protocol for Determining this compound Solubility
The following protocol details the isothermal saturation method, a reliable technique for determining the solubility of a compound in a liquid solvent. This method is adapted from general principles found in OECD and ASTM guidelines for solubility testing.[2][3]
3.1. Materials and Equipment
-
Solute: this compound (purity > 98%)
-
Solvents: Methanol, Ethanol, Acetone, Diethyl Ether, Hexane, Toluene (analytical grade, purity > 99%)
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.5°C)
-
Glass vials or flasks with airtight screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.
-
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The excess solute should be clearly visible as a separate phase.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Record the exact weight of the collected filtrate.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the respective solvent.
-
Analyze the filtered, saturated solution and the calibration standards using a validated analytical method, such as GC-FID.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL).
-
Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility and standard deviation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical framework and a detailed experimental protocol for researchers to determine this crucial parameter. The provided methodology, based on the isothermal saturation method, is robust and can be adapted to various laboratory settings. The systematic collection and reporting of such data, as illustrated in the hypothetical data table, will be invaluable for the scientific and industrial communities that utilize this versatile tertiary amine.
References
Spectroscopic Analysis of Tertiary Amines: A Technical Guide Using Dibutyldodecylamine as a Model
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data of Dibutyldodecylamine
The following tables summarize the predicted quantitative data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (Butyl & Dodecyl) | 0.85 - 0.95 | Triplet | 9H |
| -(CH₂)ₙ- (Internal methylene) | 1.20 - 1.40 | Multiplet | 28H |
| -N-CH₂- (Adjacent to Nitrogen) | 2.30 - 2.50 | Triplet | 6H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (Butyl & Dodecyl) | ~14 |
| -(CH₂)ₙ- (Internal methylene) | 22 - 32 |
| -N-CH₂- (Adjacent to Nitrogen) | ~55 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| C-H (Aliphatic) | 2850 - 2960 | Strong | Stretch |
| C-H (Aliphatic) | 1375 - 1470 | Medium | Bend |
| C-N (Aliphatic Amine) | 1050 - 1250 | Medium-Weak | Stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 298.35 | Molecular Ion Peak |
| Fragments | Various | α-cleavage products |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 300-500 MHz spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For the ¹³C NMR spectrum, a higher number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: Place the salt plates in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
In-Depth Technical Guide on the Safe Handling of Dibutyldodecylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for Dibutyldodecylamine. The information is compiled from various safety data sheets and toxicological databases for this compound and structurally similar long-chain amines. Due to the limited availability of data for this specific compound, information from related chemicals is used to provide a thorough safety profile. All quantitative data is presented in structured tables, and detailed experimental protocols for key safety assessments are outlined.
Quantitative Safety and Physical Data
The following tables summarize the key quantitative data for this compound and related compounds. This information is crucial for a proper risk assessment in a laboratory or manufacturing setting.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C20H43N | - |
| Molecular Weight | 297.57 g/mol | - |
| Appearance | Colorless to yellow liquid | [1] |
| Odor | Amine-like | [2] |
| Melting Point | 14 - 16 °C / 57.2 - 60.8 °F | [1] |
| Boiling Point | 220 - 228 °C / 428 - 442.4 °F @ 0.03mmHg | [1] |
| Flash Point | 190 °C / 374 °F | [1] |
| Density | 0.806 g/mL at 25 °C | [3][4] |
| Vapor Pressure | No data available | - |
| Solubility in Water | Insoluble | [5][6] |
| logP (Octanol/Water Partition Coefficient) | No specific data available, but expected to be high due to the long alkyl chains. For Dibutylamine, log Pow is 2.1.[7] | - |
Table 2: Toxicological Data
No specific LD50 or LC50 data for this compound was found. The following data is for related amines and should be used as an estimate of potential toxicity.
| Test | Species | Route | Value | Source |
| LD50 (Dibutylamine) | Rat | Oral | 360 mg/kg | [8] |
| LD50 (Dodecylamine) | Rat | Ingestion | May be fatal or cause serious damage if less than 150g is ingested. | [9] |
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous chemical. The primary hazards are:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[7][10]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[7][10]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[10]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3]
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection.[7][10] Wash skin thoroughly after handling.[7] Avoid release to the environment.[3]
-
Response:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[11]
-
Immediately call a POISON CENTER or doctor/physician.[10]
-
-
Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[1][11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
Experimental Protocols for Safety Assessment
The following are summaries of the OECD guidelines for key toxicological endpoints relevant to this compound.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This test guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: A single healthy young adult albino rabbit is typically used.
-
Test Substance Application: 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of shaved skin on the back of the rabbit. The site is then covered with a gauze patch and a semi-occlusive dressing.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored on a scale of 0 to 4.
-
Classification: Based on the scores, the substance is classified as corrosive, irritant, or non-irritant.
OECD Guideline 405: Acute Eye Irritation/Corrosion
This test guideline describes a procedure for the assessment of the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Model: A single healthy young adult albino rabbit is typically used.
-
Test Substance Application: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The severity of the eye reactions is scored using a standardized system.
-
Classification: Based on the scores and the reversibility of the effects, the substance is classified as causing serious eye damage, eye irritation, or not irritating to the eyes.
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling of this compound and emergency response procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dodecylamine = 99 124-22-1 [sigmaaldrich.com]
- 5. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Dibutylamine - Wikipedia [en.wikipedia.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
The Pivotal Role of Long-Chain Amines as Surfactants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Long-chain amines, a versatile class of cationic surfactants, are integral to a myriad of scientific and industrial applications, ranging from materials science to advanced drug delivery systems. Their unique amphiphilic nature, characterized by a hydrophilic amine head group and a hydrophobic long alkyl chain, allows them to adsorb at interfaces, reduce surface tension, and self-assemble into dynamic supramolecular structures such as micelles and vesicles. This in-depth technical guide explores the core principles of long-chain amines as surfactants, their synthesis, key physicochemical properties, and their burgeoning role in nanotechnology and pharmaceutical sciences.
Fundamental Principles of Long-Chain Amine Surfactants
Long-chain amines, when dispersed in a solvent, exhibit characteristic surfactant behavior. Below a certain concentration, they exist as individual molecules (monomers). However, as the concentration increases, they reach a critical point known as the Critical Micelle Concentration (CMC) , at which they spontaneously self-assemble into organized aggregates called micelles.[1] In aqueous solutions, the hydrophobic alkyl chains form the core of the micelle, shielded from the water, while the hydrophilic amine head groups are exposed to the aqueous phase. This phenomenon is driven by the hydrophobic effect, a thermodynamically favorable process that minimizes the disruption of the hydrogen-bonding network of water.[2]
The efficiency and effectiveness of a surfactant are primarily defined by its CMC and its ability to reduce surface tension. A lower CMC indicates a more efficient surfactant, as less of it is needed to form micelles and significantly alter the properties of the solution.[3] The length of the hydrophobic alkyl chain is a critical determinant of these properties; a longer chain generally leads to a lower CMC and greater surface activity due to increased hydrophobicity.[4]
Quantitative Data on Long-Chain Amine Surfactant Properties
The performance of long-chain amine surfactants can be quantified through several key parameters, primarily the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γCMC). The following tables summarize these properties for a homologous series of alkyltrimethylammonium bromides, which are quaternary ammonium (B1175870) salts derived from long-chain amines and serve as a representative model for their behavior.
| Surfactant Name | Alkyl Chain Length | CMC (mM) at 25°C | Reference |
| Decyltrimethylammonium Bromide (DTAB) | C10 | ~65 | [5] |
| Dodecyltrimethylammonium Bromide (C12TAB) | C12 | ~15-20 | [5][6] |
| Tetradecyltrimethylammonium Bromide (C14TAB) | C14 | ~3.5-4.5 | [5][6] |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | ~0.9-1.0 | [3][5][6] |
| Octadecyltrimethylammonium Bromide (C18TAB) | C18 | ~0.3 | [7] |
Table 1: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Bromides. This table illustrates the inverse relationship between the alkyl chain length and the CMC. As the hydrophobicity of the tail increases, the tendency for micellization at lower concentrations is enhanced.
| Surfactant | Concentration | Surface Tension (mN/m) |
| Dodecylamine | Below CMC | Decreases with concentration |
| Dodecylamine | At or Above CMC | ~30-35 |
Table 2: Representative Surface Tension of a Long-Chain Amine Surfactant. This table provides an approximate surface tension value for a common long-chain amine surfactant, dodecylamine, at and above its CMC. The surface tension of pure water is approximately 72 mN/m.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants like long-chain amines. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot because the mobility of the large micelles is lower than that of the individual ions.[8][9][10]
Materials:
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
High-purity water (e.g., deionized or Milli-Q)
-
Long-chain amine surfactant
Procedure:
-
Prepare a stock solution of the long-chain amine surfactant of a known concentration, well above its expected CMC.
-
Calibrate the conductivity meter according to the manufacturer's instructions, typically using a standard potassium chloride (KCl) solution.[8]
-
Place a known volume of high-purity water into a thermostated beaker equipped with a magnetic stir bar.
-
Immerse the conductivity probe into the water and allow the temperature to equilibrate to the desired value (e.g., 25°C).
-
Record the initial conductivity of the water.
-
Make successive additions of the stock surfactant solution to the beaker using a micropipette. After each addition, allow the solution to stir for a few minutes to ensure homogeneity and temperature equilibrium before recording the conductivity.
-
Continue the additions until the surfactant concentration is well above the expected CMC.
-
Plot the specific conductivity (κ) as a function of the surfactant concentration (c).
-
The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.[11]
Measurement of Surface Tension by the Du Noüy Ring Method
This classic technique measures the force required to detach a platinum ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.[12][13][14][15][16]
Materials:
-
Tensiometer with a Du Noüy platinum ring
-
Sample vessel
-
High-purity water
-
Surfactant solutions of varying concentrations
Procedure:
-
Ensure the platinum ring is meticulously cleaned, typically by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flaming it to red heat to remove any organic contaminants.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the surfactant solution of a known concentration in the sample vessel and position it on the tensiometer stage.
-
Immerse the platinum ring into the solution.
-
Slowly and steadily lower the stage. This will cause the ring to be pulled through the liquid-air interface, forming a meniscus of liquid.
-
The force measured by the tensiometer will increase as the meniscus is stretched. Continue to lower the stage until the lamella of liquid breaks and the ring detaches from the surface.
-
The maximum force recorded just before detachment is used to calculate the surface tension, often automatically by the instrument's software, which applies necessary correction factors.
-
Repeat the measurement for a series of surfactant concentrations.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log c). The point at which the surface tension stops decreasing and plateaus is the CMC.[17]
Synthesis of Long-Chain Amines
Long-chain amines can be synthesized through various methods. A common industrial process involves the reaction of fatty acids with ammonia (B1221849) to form nitriles, followed by hydrogenation.[18] Another approach is the direct amidation of fatty acids or their esters with amines.[19]
Example Protocol: Reductive Amination of a Fatty Aldehyde
This method involves the reaction of a long-chain aldehyde with an amine in the presence of a reducing agent.
Materials:
-
Long-chain aldehyde (e.g., dodecanal)
-
Amine (e.g., dimethylamine)
-
Reducing agent (e.g., sodium borohydride (B1222165) or hydrogen gas with a catalyst)
-
Suitable solvent (e.g., methanol (B129727) or ethanol)
-
Reaction flask, condenser, and magnetic stirrer
Procedure:
-
Dissolve the long-chain aldehyde in the chosen solvent in the reaction flask.
-
Add the amine to the solution. An imine or enamine intermediate is formed in situ.
-
Slowly add the reducing agent to the reaction mixture while stirring. If using hydrogen gas, the reaction is performed under a hydrogen atmosphere in the presence of a suitable catalyst (e.g., palladium on carbon).
-
The reaction is typically carried out at a controlled temperature and monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted reagents, followed by purification of the long-chain amine product, often by distillation or chromatography.
Applications in Drug Delivery and Nanotechnology
Long-chain amines and their derivatives are pivotal in the fields of drug delivery and nanotechnology due to their positive charge and ability to interact with biological membranes and form nanoparticles.
Gene Delivery and Liposome (B1194612) Formulation
Cationic lipids, which include long-chain amines and their quaternary ammonium salt counterparts, are essential components of non-viral gene delivery vectors.[20][21][22][23][24] They can electrostatically interact with negatively charged nucleic acids (DNA and RNA) to form condensed complexes called lipoplexes.[2][25][26][27][28] These lipoplexes can then fuse with the negatively charged cell membranes, facilitating the entry of the genetic material into the cell.[29] Cationic surfactants are also used to modify the surface of liposomes, creating cationic liposomes that show enhanced interaction with cells and can improve the transdermal delivery of drugs.[1][29][30][31][32]
Caption: Workflow of gene delivery using long-chain amine-based cationic lipids.
Nanoparticle Synthesis and Stabilization
Long-chain amines act as stabilizing agents or capping agents in the synthesis of various nanoparticles, including metallic and semiconductor nanoparticles.[6][33][34][35][36] The amine group coordinates to the surface of the nanoparticle, while the long alkyl chain provides a steric barrier, preventing aggregation and controlling the particle size and dispersibility in non-polar solvents. This allows for the production of monodisperse nanoparticles with tailored properties for applications in catalysis, electronics, and diagnostics.
Caption: Role of long-chain amines in the synthesis and stabilization of nanoparticles.
Conclusion
Long-chain amines are a fundamentally important class of surfactants with a broad and expanding range of applications. Their behavior is governed by well-defined physicochemical principles, and their properties can be finely tuned through synthetic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of their self-assembly, interfacial activity, and interaction with biological and nanoscale systems is crucial for harnessing their full potential in developing innovative technologies and therapeutics. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for the effective utilization of these versatile molecules.
References
- 1. youtube.com [youtube.com]
- 2. Thermodynamics of cationic lipid binding to DNA and DNA condensation: roles of electrostatics and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. ache.org.rs [ache.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. scribd.com [scribd.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. Method of Determination of CMC | PPT [slideshare.net]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. biolinscientific.com [biolinscientific.com]
- 13. smartsystems-eg.com [smartsystems-eg.com]
- 14. biolinscientific.com [biolinscientific.com]
- 15. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]
- 16. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 17. researchgate.net [researchgate.net]
- 18. EP0267081A1 - Process for the production of long chain alkyl amines and dimethylalkyl amines from esters - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Emerging non-viral vectors for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview of the non-viral gene delivery methods - Inside Therapeutics [insidetx.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Non Viral Vectors in Gene Therapy- An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Mechanism of Cationic Lipid Induced DNA Condensation: Lipid-DNA Coordination and Divalent Cation Charge Fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Cationic liposome - Wikipedia [en.wikipedia.org]
- 30. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Enhancement of the Transdermal Delivery of Nonsteroidal Anti-inflammatory Drugs Using Liposomes Containing Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Synthesis of cross-linked cationic surfactant nanoparticles for removing anions from water - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 36. taylorfrancis.com [taylorfrancis.com]
Dibutyldodecylamine as a Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiary amines are a versatile class of organic catalysts widely employed in various chemical transformations, from polymer synthesis to phase transfer catalysis. Their efficacy stems from the nucleophilic nature of the lone pair of electrons on the nitrogen atom, which can interact with electrophilic species to accelerate reactions. Dibutyldodecylamine, a tertiary amine with two butyl groups and one long dodecyl chain, possesses a unique combination of steric and electronic properties that make it an interesting candidate for catalytic applications. This technical guide explores the hypothesized mechanisms of action of this compound as a catalyst in two key areas: polyurethane formation and phase transfer catalysis. Due to a lack of direct studies on this compound, the mechanisms and experimental details presented herein are based on established principles of tertiary amine catalysis and data from structurally similar long-chain tertiary amines.
Core Catalytic Principles of Tertiary Amines
The catalytic activity of tertiary amines is primarily governed by two factors:
-
Basicity (pKa): The availability of the lone pair on the nitrogen atom determines its ability to act as a Lewis base or a Brønsted base. Higher basicity generally leads to higher catalytic activity.
-
Steric Hindrance: The size of the alkyl groups attached to the nitrogen atom can hinder its approach to the substrate. While some steric bulk can be beneficial for selectivity, excessive hindrance can reduce the reaction rate.[1]
This compound, with its two butyl groups and a long dodecyl chain, presents a moderate level of steric hindrance around the nitrogen atom. The long dodecyl chain significantly increases its lipophilicity, making it highly soluble in organic solvents.
Mechanism of Action in Polyurethane Formation
In the synthesis of polyurethanes, tertiary amines catalyze the reaction between an isocyanate and a polyol. Two primary mechanisms have been proposed for tertiary amine catalysis in this context: the Baker mechanism and the Farkas mechanism.[2]
1. Nucleophilic Catalysis (Baker Mechanism)
In this mechanism, the tertiary amine directly attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate is then more susceptible to attack by the hydroxyl group of the polyol.
2. General Base Catalysis (Farkas Mechanism)
Alternatively, the tertiary amine can act as a base, forming a hydrogen bond with the hydroxyl group of the polyol. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate.[2]
Given the steric bulk of the butyl and dodecyl groups in this compound, the general base catalysis mechanism is the more probable pathway, as it is less sensitive to steric hindrance compared to the direct nucleophilic attack on the isocyanate.
Proposed Catalytic Cycle for this compound in Polyurethane Formation
Caption: Proposed general base catalysis mechanism of this compound in polyurethane formation.
Quantitative Data for Tertiary Amine Catalyzed Polyurethane Synthesis
The following table summarizes typical quantitative data for polyurethane synthesis catalyzed by tertiary amines. Specific data for this compound is not available and the values presented are illustrative.
| Parameter | Value | Conditions | Reference |
| Catalyst Loading | 0.1 - 2.0 mol% | Varied polyols and isocyanates | [2] |
| Reaction Temperature | 25 - 80 °C | Bulk or in solvent (e.g., THF, DMF) | General Laboratory Practice |
| Gel Time | 5 - 60 minutes | Dependent on catalyst loading and temperature | General Laboratory Practice |
| Yield | > 95% | Optimized conditions | General Laboratory Practice |
Experimental Protocol: Synthesis of a Polyurethane Elastomer
This protocol describes a general procedure for the synthesis of a polyurethane elastomer using a tertiary amine catalyst like this compound.
Materials:
-
Poly(tetrahydrofuran) (PTHF), MW 2000 g/mol
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
1,4-Butanediol (BDO)
-
This compound
-
Dry tetrahydrofuran (B95107) (THF)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add PTHF and dry under vacuum at 80°C for 2 hours.
-
Cool the flask to 60°C and add MDI under a nitrogen atmosphere.
-
Stir the mixture at 60°C for 2 hours to form the prepolymer.
-
In a separate flask, prepare a solution of BDO and this compound (1.0 mol% based on total hydroxyl groups) in dry THF.
-
Slowly add the BDO/catalyst solution to the prepolymer with vigorous stirring.
-
After the addition is complete, pour the mixture into a preheated mold and cure at 100°C for 24 hours.
Caption: Experimental workflow for the synthesis of a polyurethane elastomer.
Mechanism of Action in Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). Tertiary amines can function as precursors to the active catalytic species, which are quaternary ammonium (B1175870) salts.
In the presence of an alkylating agent, this compound can be converted in situ to a quaternary ammonium salt. However, its primary role as a phase transfer catalyst is likely as a lipophilic base that facilitates the transfer of an anionic reactant from the aqueous phase to the organic phase. The long dodecyl chain of this compound makes the corresponding ammonium salt highly soluble in the organic phase.[3]
Proposed Catalytic Cycle for this compound in Phase Transfer Catalysis
The following diagram illustrates the proposed mechanism for a nucleophilic substitution reaction between an organic halide (in the organic phase) and a nucleophile (in the aqueous phase) catalyzed by this compound.
Caption: Proposed mechanism of this compound as a phase transfer catalyst.
Quantitative Data for Tertiary Amine-Based Phase Transfer Catalysis
The table below provides illustrative quantitative data for phase transfer catalyzed reactions using tertiary amine-derived catalysts. Specific data for this compound is not available.
| Parameter | Value | Conditions | Reference |
| Catalyst Loading | 1 - 10 mol% | Biphasic system (e.g., water/toluene) | General Laboratory Practice |
| Reaction Temperature | 25 - 100 °C | Vigorous stirring is essential | [4] |
| Reaction Time | 1 - 24 hours | Dependent on substrate and nucleophile | General Laboratory Practice |
| Yield | 80 - 99% | Optimized conditions | General Laboratory Practice |
Experimental Protocol: Phase Transfer Catalyzed Nucleophilic Substitution
This protocol describes a general procedure for the Williamson ether synthesis using a tertiary amine as a phase transfer catalyst.
Materials:
-
Benzyl (B1604629) chloride
-
Sodium phenoxide
-
This compound
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve sodium phenoxide in water.
-
Add a solution of benzyl chloride in toluene.
-
Add this compound (5 mol%) to the biphasic mixture.
-
Heat the reaction mixture to 80°C and stir vigorously for 6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Caption: Experimental workflow for a phase transfer catalyzed Williamson ether synthesis.
Conclusion
References
Dibutyldodecylamine: A Potential Precursor for Phase-Transfer Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phase-transfer catalysis (PTC) is a powerful and versatile technique in synthetic organic chemistry, enabling reactions between reactants located in separate immiscible phases. Quaternary ammonium (B1175870) salts are a cornerstone of PTC, acting as shuttles for reactive anions from an aqueous phase to an organic phase. This technical guide explores the potential of dibutyldodecylamine, a tertiary amine, as a precursor to a highly effective phase-transfer catalyst. Through in-situ or prior quaternization, this compound can be converted into a lipophilic quaternary ammonium salt, poised to accelerate a variety of synthetically important reactions. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols for catalyst generation and application, and quantitative data to illustrate its potential efficacy.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a methodology that facilitates reactions between chemical species residing in different, immiscible phases, typically a solid or aqueous phase and an organic phase[1]. The catalyst, often a quaternary ammonium salt, forms an ion pair with the reactant anion in the aqueous phase. Due to the lipophilic nature of the catalyst's alkyl groups, this ion pair can traverse the phase boundary into the organic phase[2]. Here, the anion, now in a less solvated and more reactive state, can readily react with the organic substrate. The catalyst then returns to the aqueous phase to repeat the cycle. This process offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often, the elimination of the need for anhydrous or expensive polar aprotic solvents[3].
This compound as a Catalyst Precursor
This compound, a tertiary amine with two butyl groups and one dodecyl group, is not itself a phase-transfer catalyst. Tertiary amines must be converted into quaternary ammonium salts to become active PTCs[4][5]. This conversion, known as the Menschutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide[4][5].
The resulting quaternary ammonium salt, in this case, a dodecyldibutylalkylammonium salt, possesses the key structural features for an effective phase-transfer catalyst:
-
A positively charged nitrogen atom capable of pairing with an anion.
-
A combination of long and shorter alkyl chains (dodecyl and butyl groups) that impart significant lipophilicity, ensuring the solubility of the ion pair in the organic phase. The presence of a long alkyl chain is crucial for enhancing the catalyst's organophilicity[6].
The active catalyst can be prepared in a separate step or generated in-situ during the phase-transfer catalyzed reaction by including an alkylating agent in the reaction mixture[7].
Synthesis of the Active Catalyst: Quaternization of this compound
The conversion of this compound to its active quaternary ammonium salt form is a straightforward SN2 reaction.
Reaction:
(C₄H₉)₂N(C₁₂H₂₅) + R-X → [(C₄H₉)₂N(C₁₂H₂₅)R]⁺X⁻
Where R-X is an alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)
Experimental Protocol: Synthesis of Dodecyldibutylmethylammonium Iodide
This protocol is a representative example for the quaternization of this compound.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Ethyl acetate (B1210297) (or another suitable solvent like acetonitrile (B52724) or acetone)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethyl acetate.
-
Add methyl iodide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The quaternary ammonium salt may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/ether).
-
Dry the purified dodecyldibutylmethylammonium iodide under vacuum.
Mechanism of Phase-Transfer Catalysis
The quaternary ammonium salt derived from this compound facilitates nucleophilic substitution reactions by transporting a nucleophile from the aqueous phase to the organic phase.
Caption: Mechanism of phase-transfer catalysis by a quaternary ammonium salt (Q⁺X⁻).
Applications in Organic Synthesis: Nucleophilic Substitution
Quaternary ammonium salts derived from long-chain tertiary amines are particularly effective in promoting nucleophilic substitution reactions. The following is a representative protocol for a Williamson ether synthesis, a classic example of a phase-transfer catalyzed reaction.
Experimental Protocol: Synthesis of Phenyl Butyl Ether
This protocol is adapted from a study on the efficacy of different phase-transfer catalysts and serves as a model for a reaction where a catalyst derived from this compound could be employed[2].
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Dodecyldibutylalkylammonium salt (e.g., bromide or iodide, ~1 mol%)
-
Toluene
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve phenol (1 equivalent) and the dodecyldibutylalkylammonium salt (0.01 equivalents) in toluene.
-
Add an aqueous solution of sodium hydroxide (1.2 equivalents in water).
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add 1-bromobutane (1.05 equivalents) to the reaction mixture over 30 minutes.
-
Continue stirring at 70-80 °C for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude phenyl butyl ether.
-
Purify the product by distillation or column chromatography.
Quantitative Data: Catalyst Performance
The structure of the quaternary ammonium salt, particularly the nature of the alkyl groups, significantly influences its catalytic activity. The following table presents data from a study on the synthesis of phenyl butyl ether using different phase-transfer catalysts, illustrating the impact of the catalyst's structure on the reaction yield[2]. A catalyst derived from this compound would be expected to show high efficacy due to its significant lipophilicity.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 10 | 4 | 70 | 75 |
| Butyldimethylanilinium Bromide (BDAB) | 10 | 4 | 70 | 60 |
| Starburst PTC (BPBPB)* | 3.3 | 4 | 70 | 85 |
*BPBPB: 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]–butyl-(2-methoxy-naphthalene-1-yl)–phenylammonium bromide, a highly lipophilic catalyst.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a phase-transfer catalyzed reaction.
Caption: A generalized experimental workflow for phase-transfer catalysis.
Conclusion
This compound serves as a readily available and effective precursor for the synthesis of a lipophilic quaternary ammonium salt, a potent phase-transfer catalyst. The presence of the long dodecyl chain is anticipated to enhance the catalyst's solubility and performance in the organic phase. By following standard quaternization procedures, researchers can generate a robust catalyst for a wide array of applications, including nucleophilic substitutions, alkylations, and other anion-mediated transformations. The use of such catalysts aligns with the principles of green chemistry by enabling reactions in less hazardous solvents and under milder conditions, making them a valuable tool for both academic research and industrial drug development.
References
- 1. ijirset.com [ijirset.com]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
A Technical Guide to the Preliminary Assessment of Dibutyldodecylamine as a Corrosion Inhibitor
Core Concepts: Corrosion Inhibition by Tertiary Aliphatic Amines
Tertiary amines are a class of organic compounds recognized for their efficacy as corrosion inhibitors, particularly in acidic environments. Their protective action is primarily attributed to their ability to adsorb onto a metal surface, forming a barrier that isolates the metal from the corrosive medium.
1.1. Mechanism of Action
The inhibition mechanism of a tertiary amine like Dibutyldodecylamine is multifaceted and involves the following key processes:
-
Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can occur through two primary modes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine molecules in an acidic solution. It is a relatively weaker form of adsorption.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the lone pair of the nitrogen atom in the amine and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.[1][2] The presence of long alkyl chains (dibutyl and dodecyl groups) contributes to the formation of a more compact and hydrophobic protective layer.[1]
-
-
Protective Film Formation: The adsorbed amine molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, hindering the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface and impeding the electrochemical reactions that cause corrosion.[1][3]
-
Mixed Inhibition: Tertiary amines typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
1.2. Physicochemical Properties and Inhibition Efficiency
The effectiveness of this compound as a corrosion inhibitor is expected to be influenced by several factors:
-
Electron Density on the Nitrogen Atom: The lone pair of electrons on the nitrogen atom is the primary site for interaction with the metal surface. The presence of three alkyl groups (two butyl and one dodecyl) increases the electron density on the nitrogen atom through an inductive effect, enhancing its ability to form a strong coordinate bond with the metal.
-
Molecular Size and Structure: The large molecular size and the presence of long hydrocarbon chains in this compound would facilitate greater surface coverage on the metal, leading to a more effective protective barrier.
-
Solubility and Concentration: The inhibitor must be soluble in the corrosive medium to be transported to the metal surface. The inhibition efficiency is generally observed to increase with the concentration of the inhibitor up to a certain critical concentration, beyond which it may plateau.
1.3. Quantum Chemical Insights
Theoretical studies using quantum chemical calculations are valuable for predicting the inhibition potential of organic molecules.[1][4] For a molecule like this compound, the following parameters would be relevant:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition efficiency.[5][6]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[4][5]
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.[1]
Quantum chemical analyses have generally shown that tertiary amines possess favorable electronic properties for effective corrosion inhibition.[1][4]
Data Presentation
As previously stated, specific quantitative data for this compound is not available. The following tables are illustrative examples of how experimental data for a corrosion inhibitor are typically presented.
Table 1: Illustrative Weight Loss Data for a Corrosion Inhibitor
| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| Blank | 0.150 | 50.0 | - |
| 1 x 10⁻⁵ | 0.060 | 20.0 | 60.0 |
| 5 x 10⁻⁵ | 0.030 | 10.0 | 80.0 |
| 1 x 10⁻⁴ | 0.015 | 5.0 | 90.0 |
| 5 x 10⁻⁴ | 0.008 | 2.7 | 94.7 |
Table 2: Illustrative Potentiodynamic Polarization Data
| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -450 | 100 | 70 | 120 | - |
| 1 x 10⁻⁵ | -440 | 40 | 68 | 115 | 60.0 |
| 5 x 10⁻⁵ | -435 | 20 | 65 | 110 | 80.0 |
| 1 x 10⁻⁴ | -425 | 10 | 62 | 105 | 90.0 |
| 5 x 10⁻⁴ | -420 | 5 | 60 | 100 | 95.0 |
Table 3: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (M) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 1 x 10⁻⁵ | 125 | 150 | 60.0 |
| 5 x 10⁻⁵ | 250 | 100 | 80.0 |
| 1 x 10⁻⁴ | 500 | 75 | 90.0 |
| 5 x 10⁻⁴ | 1000 | 50 | 95.0 |
Experimental Protocols
The evaluation of a new corrosion inhibitor like this compound would involve a series of standardized experimental procedures.
3.1. Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.[7][8][9][10]
-
Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with deionized water, and dried. The initial weight of each coupon is accurately measured.
-
Test Procedure: The prepared coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a predetermined immersion period (e.g., 24 hours) at a constant temperature.
-
Post-Test Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products (as per ASTM G1 standard), washed, dried, and re-weighed.
-
Calculations:
-
The corrosion rate (CR) is calculated using the formula: CR (mpy) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
3.2. Potentiodynamic Polarization (PDP)
This electrochemical technique is used to determine the corrosion kinetics and the type of inhibition.[11][12][13]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to its open circuit potential (OCP). A potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log i vs. E) is analyzed to determine the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency is calculated from the i_corr values: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
3.3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the corrosion process and the properties of the protective film.[14][15][16][17]
-
Setup: The same three-electrode cell as in the PDP measurements is used.
-
Procedure: The working electrode is immersed in the test solution and allowed to reach a stable OCP. A small amplitude AC sinusoidal voltage signal (e.g., 10 mV) is applied to the electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). The R_ct value is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Mandatory Visualizations
Caption: Logical flow of the corrosion inhibition mechanism by an amine inhibitor.
References
- 1. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines [mdpi.com]
- 5. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. newsama.com [newsama.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. tcreng.com [tcreng.com]
- 9. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. farsi.msrpco.com [farsi.msrpco.com]
- 12. Potentiodynamic polarization [corrosion-doctors.org]
- 13. researchgate.net [researchgate.net]
- 14. ijcsi.pro [ijcsi.pro]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dibutyldodecylamine and related long-chain tertiary amines. Due to the limited availability of data for this compound, this review consolidates information from structurally similar compounds to offer insights into its synthesis, properties, and potential applications. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, providing detailed methodologies and comparative data to guide future research and application development.
Introduction
Tertiary amines with long alkyl chains, such as this compound, represent a class of compounds with diverse applications, ranging from industrial surfactants and catalysts to intermediates in pharmaceutical synthesis. Their unique combination of a polar amine head and a nonpolar lipophilic tail imparts specific physicochemical properties that are valuable in various chemical and biological systems. This document aims to provide a detailed technical review of this compound and its analogs, focusing on their chemical synthesis, physical and chemical properties, and analytical methodologies.
Chemical and Physical Properties
Table 1: Physical Properties of Related Tertiary Amines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| N,N-Dimethylbutylamine | 927-62-8 | C6H15N | 101.19 | 93-95 |
| N,N-Dimethyldecylamine | 1120-24-7 | C12H27N | 185.35 | 237-239 |
| N,N-Dimethyldodecylamine | 112-18-5 | C14H31N | 213.41 | 268-270 |
| N,N-Dibutylacetamide | 1563-90-2 | C10H21NO | 171.28 | 245-250 |
Data sourced from PubChem and commercial supplier safety data sheets.
Table 2: Spectroscopic Data of a Related Compound (N,N-Dimethyldecylamine) [1]
| Spectroscopic Technique | Key Data Points |
| LC-MS (ESI-QTOF) | Precursor m/z: 186.2216 [M+H]+ |
Synthesis of this compound and Related Tertiary Amines
The synthesis of unsymmetrical tertiary amines like this compound (N,N-dibutyldodecylamine) can be achieved through several established synthetic routes. The most common methods involve the alkylation of a secondary amine or the reductive amination of an aldehyde or ketone.
General Experimental Protocol: N-Alkylation of Dibutylamine (B89481)
This protocol describes a general procedure for the synthesis of N,N-dibutyldodecylamine via the alkylation of dibutylamine with a dodecyl halide.
Materials:
-
Dibutylamine
-
1-Bromododecane (B92323) (or 1-iodododecane)
-
Sodium carbonate (or another suitable base)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of dibutylamine (1.0 equivalent) and sodium carbonate (2.0 equivalents) in acetonitrile, add 1-bromododecane (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield N,N-dibutyldodecylamine.
General Experimental Protocol: Reductive Amination
This protocol outlines a general method for the synthesis of N,N-dibutyldodecylamine via the reductive amination of dodecanal (B139956) with dibutylamine.
Materials:
-
Dodecanal
-
Dibutylamine
-
Sodium triacetoxyborohydride (B8407120) (or another suitable reducing agent)
-
1,2-Dichloroethane (or another suitable solvent)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of dodecanal (1.0 equivalent) and dibutylamine (1.2 equivalents) in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Analytical Methods for Characterization
The characterization and quantitative analysis of this compound and related long-chain tertiary amines can be performed using a variety of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the compound. A method for the determination of N,N-dimethyldodecylamine in water samples has been developed using liquid chromatography tandem mass spectrometry (LC/MS/MS).[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in the molecule.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a nitrogen-specific detector can be used for purity assessment and quantitative analysis.
Potential Applications and Signaling Pathways
While specific applications and signaling pathway interactions for this compound are not well-documented, related long-chain tertiary amines and their quaternary ammonium (B1175870) salt derivatives are known for a variety of uses:
-
Surfactants and Phase-Transfer Catalysts: The amphiphilic nature of these compounds makes them effective surfactants and phase-transfer catalysts in various chemical reactions.
-
Antimicrobial Agents: Quaternary ammonium salts derived from long-chain tertiary amines often exhibit potent antimicrobial activity.
-
Corrosion Inhibitors: They can form protective films on metal surfaces, thus acting as corrosion inhibitors.
-
Intermediates in Organic Synthesis: They serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
No specific signaling pathways involving this compound have been described in the reviewed literature. Research in this area would be necessary to elucidate any potential biological activity.
Visualizations
Caption: Synthetic pathways to this compound.
Conclusion
This compound, as a representative of long-chain tertiary amines, holds potential for various applications due to its expected physicochemical properties. While direct experimental data for this specific compound is scarce, this review provides a comprehensive guide based on the chemistry of related compounds. The detailed synthetic protocols, and analytical methods described herein offer a solid foundation for researchers to synthesize, characterize, and explore the potential of this compound and its analogs in their respective fields. Further research is warranted to determine the specific properties and biological activities of this compound.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Laboratory Synthesis of Dibutyldodecylamine
This document provides a detailed protocol for the synthesis of this compound, a tertiary amine, in a laboratory setting. The primary method outlined is reductive amination, a widely used and versatile strategy for the formation of amines.[1][2][3][4][5] An alternative method, direct alkylation, is also briefly discussed. This protocol is intended for use by trained chemistry professionals in a controlled laboratory environment.
Introduction
This compound is a tertiary amine with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis can be achieved through several established methods for preparing tertiary amines.[6][7][8] Reductive amination offers a controlled approach to synthesis, often minimizing the over-alkylation that can occur with direct alkylation methods.[2]
Principle of the Method
The primary protocol described here utilizes a two-step, one-pot reductive amination. This process involves the reaction of dodecylamine (B51217) with butyraldehyde (B50154) to form an imine intermediate. This intermediate is then reduced in situ to the final tertiary amine product, this compound, using a suitable reducing agent such as sodium triacetoxyborohydride (B8407120).
Experimental Protocol: Reductive Amination
Materials and Reagents:
-
Dodecylamine
-
Butyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dodecylamine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Aldehyde Addition: To the stirred solution, add butyraldehyde (2.2 equivalents).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in a small amount of anhydrous DCM. Slowly add this slurry to the reaction mixture via an addition funnel over 20-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Alternative Protocol: Direct Alkylation
Direct alkylation of a primary amine can also be employed, but it is often more challenging to control and can result in a mixture of products.[9][10]
Procedure Outline:
-
Dissolve dodecylamine (1 equivalent) in a suitable solvent such as ethanol (B145695) in a sealed tube.
-
Add an excess of a butyl halide, such as butyl bromide (at least 2 equivalents).
-
Heat the mixture and monitor the reaction progress.
-
Upon completion, the reaction mixture will contain the desired tertiary amine as well as potentially unreacted starting materials, the secondary amine, and the quaternary ammonium (B1175870) salt.
-
An extensive purification by column chromatography is typically required to isolate the pure this compound.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of this compound via reductive amination. The values are representative and may vary based on reaction scale and specific laboratory conditions.
| Parameter | Reductive Amination | Direct Alkylation |
| Reactants | Dodecylamine, Butyraldehyde | Dodecylamine, Butyl Bromide |
| Key Reagents | Sodium triacetoxyborohydride | - |
| Typical Yield | 70-90% | Variable (often lower for pure product) |
| Purity (post-purification) | >95% | >90% (after careful purification) |
| Reaction Time | 4-8 hours | 12-24 hours |
| Reaction Temperature | Room Temperature | Elevated Temperature |
Visualizations
Experimental Workflow for Reductive Amination:
Caption: Workflow for the synthesis of this compound via reductive amination.
Signaling Pathway (Logical Relationship of Synthesis):
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US4207260A - Preparation of tertiary amines - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
Step-by-Step Guide to the Purification of Dibutyldodecylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Dibutyldodecylamine, a tertiary amine of interest in various research and development applications. The following sections outline the rationale for purification, common impurities, and step-by-step procedures for three effective purification methods: vacuum distillation, column chromatography, and acid-base extraction. Additionally, methods for assessing the purity of the final product are described.
Introduction
This compound ((CH₃(CH₂)₃)₂N(CH₂)₁₁CH₃) is a high molecular weight tertiary amine. For its effective use in sensitive applications such as drug development and specialized chemical synthesis, a high degree of purity is often essential. Impurities can interfere with downstream reactions, affect biological activity, and compromise the integrity of research data. Common impurities may include unreacted starting materials (e.g., dibutylamine (B89481), 1-dodecyl bromide or chloride), byproducts from over-alkylation (quaternary ammonium (B1175870) salts), and degradation products.[1] The choice of purification method depends on the nature and quantity of the impurities, as well as the required final purity and scale of the operation.
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the N-alkylation of dibutylamine with a dodecyl halide. This process can lead to several impurities that may need to be removed.
-
Starting Materials: Unreacted dibutylamine and dodecyl halide.
-
Over-alkylation Products: Formation of quaternary ammonium salts.
-
Side-Reaction Products: Elimination products from the dodecyl halide.
-
Degradation Products: Oxidation or decomposition of the amine, especially if exposed to high temperatures or air.[2]
Purification Protocols
Based on the high boiling point of this compound and its basic nature, the following purification methods are recommended.
Vacuum Distillation
Vacuum distillation is the preferred method for purifying high-boiling, thermally sensitive compounds.[3] By reducing the pressure, the boiling point of this compound is significantly lowered, preventing decomposition that might occur at its atmospheric boiling point.[4]
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser and collection flask, a thermometer, a vacuum adapter, and a vacuum pump with a cold trap. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the round-bottom flask, adding a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Connect the apparatus to the vacuum pump and gradually reduce the pressure. A typical vacuum for high-boiling amines is in the range of 1-10 mmHg.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. Stir the sample to ensure even heat distribution.
-
Fraction Collection: As the temperature rises, lower-boiling impurities will distill first. Discard this initial fraction. Collect the main fraction of this compound at its expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point. For example, a compound with an atmospheric boiling point of over 300°C can often be distilled at a temperature between 150°C and 200°C under a vacuum of a few mmHg.[3]
-
Completion: Once the main fraction has been collected and the temperature begins to rise again or the distillation rate drops significantly, stop the heating. Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their polarity.[5] For amines, which are basic, standard silica (B1680970) gel can lead to poor separation due to strong interactions. Therefore, the use of deactivated silica gel or basic alumina (B75360) is recommended.[5][6]
Experimental Protocol:
-
Stationary Phase Preparation:
-
Option A (Deactivated Silica): Prepare a slurry of silica gel in the chosen eluent system and add 1-2% triethylamine (B128534) to neutralize the acidic sites on the silica.[5]
-
Option B (Alumina): Use neutral or basic alumina as the stationary phase.[6]
-
-
Column Packing: Pack a chromatography column with the prepared stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or isopropanol. A typical gradient might start with 100% hexane and gradually increase to 5-10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Acid-Base Extraction
This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.[7] The amine is protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous phase.[8]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[7] The this compound will be protonated and move into the aqueous layer. Repeat the acidic wash to ensure complete extraction.
-
Separation of Layers: Separate the aqueous layer containing the protonated amine from the organic layer which retains neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 10). This will deprotonate the amine, causing it to separate from the aqueous solution.
-
Back-Extraction: Extract the free amine back into a fresh portion of organic solvent. Repeat this extraction to maximize recovery.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The effectiveness of a purification method can be quantified by the purity of the final product and the overall yield. The following table provides representative data for the purification of a high molecular weight tertiary amine using different techniques.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Vacuum Distillation | ~90 | >99 | 85-95 | [9] |
| Column Chromatography (Alumina) | ~85 | >99.5 | 70-85 | [10] |
| Acid-Base Extraction | ~95 | >98 | 90-97 | [8] |
Note: The values presented are typical and may vary depending on the specific impurities and experimental conditions.
Purity Analysis
To confirm the purity of the isolated this compound, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds and identifying any remaining impurities.[11] The sample is vaporized and separated based on its boiling point and interaction with the GC column, with the mass spectrometer providing structural information for each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect impurities.[12] The integration of proton signals in the ¹H NMR spectrum can be used to quantify the purity against a known standard.
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Logical steps in the acid-base extraction purification of an amine.
References
- 1. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. How Does Applying A Vacuum Lower The Boiling Point Of A Compound? Optimize Evaporation And Distillation - Kintek Solution [kindle-tech.com]
- 5. biotage.com [biotage.com]
- 6. organic chemistry - Using neutral or basic alumina in column chromatography for purification of amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 9. Dibutylamine synthesis - chemicalbook [chemicalbook.com]
- 10. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 11. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
Application Notes and Protocols for the Use of Dibutyldodecylamine as a Catalyst in Sorbic Acid Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Dibutyldodecylamine as a catalyst in the synthesis of sorbic acid. The information is intended to guide researchers in the fine chemical and pharmaceutical industries through the experimental setup, execution, and data analysis for this catalytic process.
Introduction
Sorbic acid, a widely used food preservative, is commercially synthesized through a multi-step process involving the reaction of ketene (B1206846) and crotonaldehyde (B89634). This reaction initially forms a polyester (B1180765) intermediate, which is subsequently depolymerized to yield sorbic acid. The efficiency of this depolymerization step is significantly enhanced by the use of a catalyst. Tertiary amines, particularly those with high boiling points, have been identified as effective catalysts for this thermal cleavage.
This compound, a tertiary amine with a high boiling point, is a suitable candidate for this catalytic application. Its physical properties ensure that it remains in the reaction mixture at the required high temperatures for polyester cleavage, minimizing catalyst loss through volatilization. These notes provide a detailed protocol for its use, based on established methodologies for amine-catalyzed sorbic acid production.
Reaction Pathway
The overall synthesis of sorbic acid using an amine catalyst can be broken down into two main stages:
-
Polyester Formation: Ketene reacts with crotonaldehyde to form a polyester intermediate. This reaction is typically catalyzed by a Lewis acid, such as a zinc salt of a carboxylic acid.
-
Catalytic Cleavage of Polyester: The polyester is thermally cleaved in the presence of a high-boiling point amine catalyst, such as this compound, to yield sorbic acid. This step is often performed with simultaneous distillation of the sorbic acid product.
A general reaction scheme is as follows:
-
Step 1: n CH2=C=O (Ketene) + n CH3-CH=CH-CHO (Crotonaldehyde) → [-O-CH(CH=CH-CH3)-CH2-CO-]n (Polyester)
-
Step 2: [-O-CH(CH=CH-CH3)-CH2-CO-]n --(this compound, Heat)--> n CH3-CH=CH-CH=CH-COOH (Sorbic Acid)
Experimental Protocols
Protocol 1: Synthesis of Sorbic Acid Polyester
This protocol describes the formation of the polyester intermediate from ketene and crotonaldehyde.
Materials:
-
Crotonaldehyde
-
Toluene (or another inert solvent)
-
Zinc isovalerate (or a similar catalyst)
-
Ketene gas
-
Nitrogen gas (for inert atmosphere)
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the reaction vessel with crotonaldehyde and toluene.
-
Add the zinc isovalerate catalyst to the mixture.
-
Purge the vessel with nitrogen gas to establish an inert atmosphere.
-
While stirring, bubble ketene gas through the mixture.
-
Maintain the reaction temperature between 25°C and 35°C.
-
Continue the addition of ketene until the desired conversion of crotonaldehyde is achieved (monitoring by GC or other suitable analytical method is recommended).
-
Once the reaction is complete, remove the excess crotonaldehyde and solvent by vacuum distillation.
-
The resulting viscous liquid is the sorbic acid polyester.
Protocol 2: Catalytic Cleavage of Sorbic Acid Polyester using this compound
This protocol details the depolymerization of the polyester to sorbic acid using this compound as the catalyst.
Materials:
-
Sorbic acid polyester (from Protocol 1)
-
This compound
-
High-boiling point solvent (e.g., a high-boiling aliphatic carboxylic acid or hydrocarbon)
-
Distillation apparatus with a rectification column
-
Heating mantle
-
Receiving flask
Procedure:
-
In the distillation vessel, dissolve the sorbic acid polyester in the high-boiling point solvent.
-
Add this compound to the mixture to act as the catalyst.
-
Heat the mixture to a temperature between 160°C and 220°C to initiate the thermal cleavage of the polyester.
-
The sorbic acid formed will distill out of the reaction mixture along with the solvent.
-
Use a rectification column to prevent the high-boiling this compound catalyst from co-distilling with the product.
-
Collect the distillate, which is a mixture of the solvent and sorbic acid.
-
Cool the collected distillate to crystallize the crude sorbic acid.
-
Filter the crude sorbic acid from the solvent. The solvent can be recycled for subsequent batches.
-
The crude sorbic acid can be further purified by recrystallization.
Data Presentation
The following table summarizes representative data for the catalytic cleavage of sorbic acid polyester using this compound. The data is based on typical yields reported for similar amine-catalyzed processes.
| Parameter | Value |
| Catalyst | This compound |
| Reaction Temperature | 180 - 200 °C |
| Catalyst Loading | 1 - 5 % (w/w of polyester) |
| Initial Polyester | 100 g |
| Crude Sorbic Acid Yield | 80 - 85 g |
| Yield (%) | 80 - 85 % |
| Purity (by GC) | > 98 % (after recrystallization) |
Visualizations
Experimental Workflow for Sorbic Acid Synthesis
Caption: Workflow for sorbic acid synthesis.
Logical Relationship of Components
Application of Dibutyldodecylamine in Pigment Stabilization: A Review of Available Information
Despite a comprehensive search of scientific literature and patent databases, no specific information, quantitative data, or detailed experimental protocols were found regarding the application of Dibutyldodecylamine in pigment stabilization.
General Role of Tertiary Amines in Pigment Dispersion
While no data exists for this compound, the general function of tertiary amines in pigment-containing formulations can be summarized as follows:
-
Dispersing Aids: Tertiary amines can act as dispersing agents or co-dispersants.[1] Their basic nature allows them to interact with acidic sites on the surface of some pigments, leading to better wetting and deagglomeration of pigment particles within a liquid medium.[1][2] This action is crucial for achieving uniform color, optimal gloss, and preventing the settling of pigments.[3]
-
pH Stabilization: In aqueous formulations, tertiary amines can function as pH buffers. Maintaining a stable pH is critical for the performance of other formulation components, such as latex binders and associative thickeners, and can indirectly contribute to the overall stability of the pigment dispersion.
-
Catalytic Activity: In certain coating systems, particularly those involving cross-linking reactions like polyurethanes, tertiary amines can act as catalysts to accelerate the curing process. This function is generally separate from their role as a pigment dispersant.
Hypothetical Mechanism of Action
Based on the general principles of pigment stabilization by amines, a hypothetical mechanism for this compound could involve the lone pair of electrons on the nitrogen atom interacting with the pigment surface. This adsorption could create a steric barrier, preventing pigment particles from re-agglomerating. The long alkyl chains (dibutyl and dodecyl groups) would extend into the solvent or resin matrix, further enhancing this steric stabilization.
Hypothetical Experimental Workflow
For researchers interested in evaluating the potential of this compound as a pigment stabilizer, a logical experimental workflow could be designed. The following diagram illustrates a possible approach to testing its efficacy.
Caption: Hypothetical workflow for evaluating this compound as a pigment stabilizer.
Conclusion
At present, the use of this compound for pigment stabilization is not a documented application in the available scientific and technical literature. Researchers and formulation scientists seeking to use this compound for such purposes would need to conduct foundational research to determine its efficacy and establish optimal usage levels and protocols. The information provided here on the general role of tertiary amines and a hypothetical experimental design can serve as a starting point for such an investigation.
References
Application Notes and Protocols: Dibutyldodecylamine as a Phase-Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Dibutyldodecylamine as a phase-transfer catalyst in a representative organic synthesis. While specific experimental data for this particular amine is not extensively available in published literature, the following protocol is based on established principles of phase-transfer catalysis (PTC) and the known reactivity of similar tertiary amines.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The phase-transfer catalyst, in this case, this compound, functions by transporting a reactant from one phase to the other, where the reaction can then proceed. This methodology offers several advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and yields.[1][2]
This compound, a tertiary amine with two butyl groups and one dodecyl group, possesses the requisite lipophilicity from its long alkyl chains to be soluble in the organic phase and the basicity from the nitrogen atom to potentially act as a catalyst. In the presence of an acid, it can form an ammonium (B1175870) salt in situ, which can then participate in the catalytic cycle.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of benzyl (B1604629) octyl ether from benzyl bromide and octanol (B41247) using this compound as a phase-transfer catalyst under basic conditions.
Materials and Reagents:
-
Benzyl bromide
-
Octanol
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add octanol (1.30 g, 10 mmol) and toluene (50 mL).
-
Addition of Base and Catalyst: While stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (10 mL). To this biphasic mixture, add this compound (0.28 g, 1 mmol, 10 mol%).
-
Addition of Alkylating Agent: Add benzyl bromide (1.71 g, 10 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 80°C and maintain vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure benzyl octyl ether.
Safety Precautions:
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Toluene is flammable. Avoid open flames.
Data Presentation
The following table summarizes the key quantitative parameters for the described Williamson ether synthesis.
| Parameter | Value |
| Octanol | 10 mmol |
| Benzyl Bromide | 10 mmol |
| Sodium Hydroxide (50% aq.) | 10 mL |
| This compound | 1 mmol (10 mol%) |
| Toluene | 50 mL |
| Reaction Temperature | 80°C |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Visualizing the Workflow
The following diagram illustrates the general workflow for the experimental setup of a phase-transfer catalyzed reaction.
Caption: Experimental workflow for phase-transfer catalysis.
References
Application Note: 1H and 13C NMR Characterization of Dibutyldodecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of molecules. For long-chain tertiary amines such as dibutyldodecylamine, ¹H and ¹³C NMR provide invaluable information regarding the molecular structure, confirming the presence of the butyl and dodecyl chains and their connectivity to the nitrogen atom. This application note provides a detailed protocol for the NMR characterization of this compound and presents predicted ¹H and ¹³C NMR data.
Predicted NMR Data
Disclaimer: The following NMR data are predicted based on established chemical shift principles and data from analogous aliphatic amines. Actual experimental values may vary slightly.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the different methylene (B1212753) and methyl groups of the butyl and dodecyl chains. The protons on the carbons alpha to the nitrogen atom are expected to be the most downfield due to the inductive effect of the nitrogen.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| -N-CH₂ -(CH₂)₂-CH₃ (2x) | 2.35 - 2.45 | t | 4H | 7.5 |
| -N-CH₂ -(CH₂)₁₀-CH₃ | 2.35 - 2.45 | t | 2H | 7.5 |
| -N-CH₂-CH₂ -(CH₂)₂-CH₃ (2x) | 1.40 - 1.50 | m | 4H | - |
| -N-CH₂-CH₂ -(CH₂)₁₀-CH₃ | 1.40 - 1.50 | m | 2H | - |
| -(CH₂)₉-CH₂ -CH₃ | 1.20 - 1.35 | m | 18H | - |
| -N-(CH₂)₂-CH₂ -CH₃ (2x) | 1.20 - 1.35 | m | 4H | - |
| -N-(CH₂)₃-CH₃ (2x) | 0.85 - 0.95 | t | 6H | 7.3 |
| -(CH₂)₁₁-CH₃ | 0.85 - 0.95 | t | 3H | 7.0 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The carbons directly attached to the nitrogen are expected to appear in the 50-60 ppm range.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -N-C H₂-(CH₂)₂-CH₃ (2x) | 54.0 - 55.0 |
| -N-C H₂-(CH₂)₁₀-CH₃ | 54.0 - 55.0 |
| -N-CH₂-C H₂-(CH₂)₂-CH₃ (2x) | 29.0 - 30.0 |
| -N-CH₂-C H₂-(CH₂)₁₀-CH₃ | 27.0 - 28.0 |
| -N-(CH₂)₂-C H₂-CH₃ (2x) | 20.0 - 21.0 |
| -(CH₂)ₙ- (dodecyl chain) | 22.0 - 32.0 |
| -N-(CH₂)₃-C H₃ (2x) | 13.8 - 14.2 |
| -(CH₂)₁₁-C H₃ | 13.8 - 14.2 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube. Chloroform is a common solvent for nonpolar to moderately polar organic compounds.[1]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can lock onto the residual solvent signal.[1]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
II. NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are often required due to the lower natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (CHCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or TMS if used.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR characterization of a chemical compound like this compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
References
Application Note: Mass Spectrometry Analysis of Dibutyldodecylamine Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Fragmentation Pathways of Tertiary Amines
Under electron ionization, tertiary amines like Dibutyldodecylamine undergo characteristic fragmentation, primarily through alpha-cleavage. This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The stability of the resulting immonium ion plays a significant role in directing the fragmentation pathway. For tertiary amines with different alkyl substituents, the loss of the largest alkyl radical is generally the preferred fragmentation route, as this leads to the formation of a more stable radical.[1][2]
In the case of this compound, two primary alpha-cleavage pathways are anticipated:
-
Loss of a Propyl Radical: Cleavage of the C-C bond beta to the nitrogen within one of the butyl groups, leading to the loss of a propyl radical (C3H7•) and the formation of a stable immonium ion.
-
Loss of an Undecyl Radical: Cleavage of the C-C bond beta to the nitrogen within the dodecyl chain, resulting in the loss of an undecyl radical (C11H23•) and the formation of a different immonium ion.
The relative abundance of the resulting fragment ions provides valuable information for structural elucidation.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the steps for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
1. Materials and Reagents
-
This compound (analytical standard)
-
Volatile organic solvent (e.g., Dichloromethane, Hexane, Methanol)[3][4]
-
Glass GC autosampler vials (1.5 mL) with screw caps (B75204) and PTFE septa[3]
-
Microsyringe
-
Centrifuge (optional)
2. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile organic solvent at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.[3] This concentration aims for an on-column injection of about 10 ng with a 1 µL injection in splitless mode.
-
Sample Clarification: If any particulate matter is visible, centrifuge the working solution to prevent blockage of the syringe and contamination of the GC inlet and column.[3]
-
Vial Transfer: Transfer the final working solution to a 1.5 mL glass GC autosampler vial and cap it securely.
3. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of high molecular weight amines.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Set to 280°C with a splitless injection of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 15°C/min.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
4. Data Analysis
The acquired mass spectra should be analyzed to identify the molecular ion peak (if present) and the characteristic fragment ions. The fragmentation pattern can be compared with spectral libraries (e.g., NIST) for confirmation.
Data Presentation: Illustrative Fragmentation of a Tertiary Amine
As a direct experimental mass spectrum for this compound is not publicly available, the following table summarizes the quantitative data for a structurally analogous compound, N,N-dimethyl-1-dodecanamine (C14H31N, MW: 213.4), obtained from the NIST WebBook.[5] This data illustrates the expected fragmentation pattern for a tertiary amine with one long alkyl chain.
| m/z | Relative Abundance (%) | Putative Fragment Ion |
| 58 | 100.0 | [CH2=N(CH3)2]+ |
| 44 | 15.0 | [CH2=NHCH3]+ |
| 72 | 12.0 | [C2H5N(CH3)2]+• |
| 213 | 5.0 | [M]+• |
Visualizations
Caption: Predicted alpha-cleavage fragmentation of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry analysis of this compound, a representative long-chain tertiary amine, is effectively achieved through GC-MS with electron ionization. The fragmentation is dominated by alpha-cleavage, leading to the formation of characteristic immonium ions. The protocol provided herein offers a robust methodology for the identification and characterization of this compound and structurally related compounds, which is of significant value to researchers in the fields of pharmaceuticals, materials science, and analytical chemistry.
References
Determining the Concentration of Dibutyldodecylamine Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyldodecylamine, a tertiary amine, is a crucial component in various industrial and pharmaceutical applications. Its accurate quantification is essential for process optimization, quality control, and formulation development. This document provides detailed application notes and protocols for determining the concentration of this compound solutions using various analytical techniques. The methodologies covered include classical titration, UV-Vis spectrophotometry, and modern chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Methods Overview
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation.
-
Titration methods offer a cost-effective and straightforward approach for determining the total amine value, which can be correlated to the concentration of this compound in relatively simple matrices.
-
UV-Vis Spectrophotometry , particularly after a derivatization step to introduce a chromophore, provides a sensitive method for quantification.
-
Gas Chromatography (GC) is well-suited for the analysis of volatile amines and can offer high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID).
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for the analysis of non-volatile amines, often requiring derivatization for detection with UV or fluorescence detectors.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. It is important to note that the specific values for this compound may vary depending on the exact experimental conditions and instrumentation.
Table 1: Titration Method Performance
| Parameter | Typical Value |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 2% |
| Applicable Range | Millimolar (mM) and above |
Table 2: UV-Vis Spectrophotometry Performance (after derivatization)
| Parameter | Typical Value |
| Linearity Range (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 5% |
Table 3: Gas Chromatography (GC-FID) Performance
| Parameter | Typical Value |
| Linearity Range (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.64 - 1.63 µg/mL[1] |
| Accuracy (Recovery) | 90 - 130%[2] |
| Precision (RSD) | 1.3 - 6.9%[2] |
Table 4: High-Performance Liquid Chromatography (HPLC) Performance (with derivatization)
| Parameter | Typical Value |
| Linearity Range (R²) | > 0.995[3] |
| Limit of Detection (LOD) | 0.01 - 0.10 mg/kg[4] |
| Limit of Quantification (LOQ) | 0.02 - 0.31 mg/kg[4] |
| Accuracy (Recovery) | 85 - 103%[3] |
| Precision (RSD) | < 6%[4] |
Experimental Protocols
Titration Method for Total Amine Value
This protocol is based on the principles outlined in ASTM D2074 for the determination of total amine values of fatty amines.[5] This method can be adapted to determine the concentration of a known tertiary amine solution.
Principle: The basic nitrogen of the amine is titrated with a standardized acid. The endpoint is determined using a colorimetric indicator or potentiometrically.
Apparatus:
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Analytical balance
Reagents:
-
Isopropyl alcohol
-
Standardized 0.1 N Hydrochloric Acid (HCl) in isopropyl alcohol[6]
-
Bromphenol blue indicator solution (0.2% in isopropanol)[6]
-
This compound sample
Procedure:
-
Accurately weigh a sample of this compound solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of isopropyl alcohol to the flask and stir to dissolve the sample.
-
Add 5-10 drops of bromphenol blue indicator solution. The solution should turn blue.
-
Titrate the solution with standardized 0.1 N HCl to a yellow endpoint. The color change from blue to yellow indicates the endpoint.
-
Record the volume of HCl used.
-
Perform a blank titration with 50 mL of isopropyl alcohol and the indicator, and subtract the blank volume from the sample titration volume.
Calculation: Total Amine Value (mg KOH/g) = (V * N * 56.1) / W
Where:
-
V = Volume of HCl solution used for the sample (mL)
-
N = Normality of the HCl solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample (g)
The concentration of this compound can then be calculated from the total amine value and the molecular weight of this compound.
Caption: Titration Workflow for Total Amine Value.
UV-Vis Spectrophotometry (Post-Derivatization)
Since aliphatic tertiary amines like this compound do not possess a suitable chromophore for direct UV-Vis analysis, a derivatization step is necessary.[7] This protocol outlines a general procedure using a derivatizing agent that reacts with tertiary amines to form a UV-absorbing product. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a reagent that can be used for the derivatization of primary, secondary, and to some extent, tertiary amines.[8]
Principle: this compound is reacted with a derivatizing agent to form a product with strong UV absorbance. The concentration is then determined by measuring the absorbance at a specific wavelength and comparing it to a calibration curve prepared with known standards.
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Micropipettes
-
Water bath or heating block
Reagents:
-
This compound standard solutions of known concentrations
-
Derivatizing agent solution (e.g., FMOC-Cl in a suitable solvent like acetonitrile)
-
Buffer solution (to control the reaction pH)
-
Solvent for dilution (e.g., acetonitrile (B52724) or methanol)
Procedure:
-
Calibration Standards: Prepare a series of this compound standard solutions of known concentrations in the desired solvent.
-
Derivatization:
-
To a fixed volume of each standard solution and the unknown sample solution in separate vials, add a specific volume of the buffer solution.
-
Add an excess of the derivatizing agent solution to each vial.
-
Heat the vials in a water bath or heating block at a specified temperature and for a specific time to ensure complete reaction.
-
Cool the solutions to room temperature.
-
-
Sample Preparation for Analysis: Dilute the derivatized standards and sample solutions to a suitable concentration with the appropriate solvent.
-
UV-Vis Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the derivatized product. This needs to be determined experimentally by scanning the spectrum of a derivatized standard. For FMOC derivatives, the detection wavelength is typically around 265 nm.[8]
-
Zero the instrument with a blank solution (containing all reagents except the amine).
-
Measure the absorbance of each derivatized standard and the sample solution.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the derivatized standards.
-
Concentration Determination: Determine the concentration of this compound in the unknown sample by interpolating its absorbance on the calibration curve.
Caption: UV-Vis Spectrophotometry Workflow.
Gas Chromatography (GC-FID) Method
Principle: The this compound solution is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like amines.
Apparatus:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for amine analysis (e.g., a base-deactivated polyethylene (B3416737) glycol phase like DB-CAM)[9]
-
Autosampler or manual syringe
-
Data acquisition and processing software
Reagents:
-
This compound standard solutions of known concentrations in a suitable solvent (e.g., isopropanol (B130326) or chloroform).
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Hydrogen and Air for the FID
Procedure:
-
Instrument Setup:
-
Install an appropriate GC column.
-
Set the oven temperature program, injector temperature, and detector temperature. A typical starting point could be an initial oven temperature of 100°C, ramped to 250°C.
-
Set the carrier gas flow rate.
-
Ignite the FID and allow the system to stabilize.
-
-
Calibration:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Inject a fixed volume (e.g., 1 µL) of each standard solution into the GC.
-
Record the chromatograms and determine the peak area for this compound in each standard.
-
Create a calibration curve by plotting the peak area versus the concentration of the standards.
-
-
Sample Analysis:
-
Inject the same fixed volume of the unknown this compound sample solution into the GC.
-
Record the chromatogram and determine the peak area of the this compound peak.
-
-
Concentration Determination:
-
Calculate the concentration of this compound in the unknown sample using the calibration curve.
-
Caption: Gas Chromatography (GC-FID) Workflow.
High-Performance Liquid Chromatography (HPLC) Method
Principle: Similar to UV-Vis spectrophotometry, direct detection of this compound by HPLC with a UV detector is challenging. Therefore, a pre-column derivatization step is typically employed to attach a UV-active or fluorescent tag to the amine.[10] The derivatized amine is then separated on an HPLC column and detected.
Apparatus:
-
High-Performance Liquid Chromatograph with a UV or Fluorescence detector
-
Reversed-phase HPLC column (e.g., C18)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
This compound standard solutions of known concentrations
-
Derivatizing agent (e.g., 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl))[3]
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
Buffer solution
Procedure:
-
Derivatization: Follow a similar derivatization procedure as outlined in the UV-Vis spectrophotometry protocol for both standards and the unknown sample.
-
Instrument Setup:
-
Install a C18 column.
-
Set the mobile phase composition and flow rate.
-
Set the detector wavelength (e.g., 265 nm for FMOC derivatives).[8]
-
-
Calibration:
-
Inject a fixed volume (e.g., 10 µL) of each derivatized standard solution into the HPLC.
-
Record the chromatograms and determine the peak area for the derivatized this compound.
-
Create a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Inject the same fixed volume of the derivatized unknown sample solution into the HPLC.
-
Record the chromatogram and determine the peak area of the derivatized this compound peak.
-
-
Concentration Determination:
-
Calculate the concentration of this compound in the unknown sample using the calibration curve.
-
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Conclusion
The choice of the most suitable method for determining the concentration of this compound solutions depends on the specific requirements of the analysis. Titration offers a simple and cost-effective method for high concentrations, while chromatographic and spectroscopic methods provide higher sensitivity and selectivity for lower concentrations and more complex matrices. Proper method validation is crucial to ensure accurate and reliable results for any chosen technique.
References
- 1. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 2. trimethylamine and other tertiary amines by HPLC-UV? - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASTM D2074-07R19 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method [en-standard.eu]
- 6. img.antpedia.com [img.antpedia.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. DSpace [helda.helsinki.fi]
Application Notes and Protocols: The Role of Tertiary Amines in Micellar Catalysis
Disclaimer: Extensive research did not yield specific documented applications of Dibutyldodecylamine in micellar catalysis. The following application notes and protocols are based on the general principles of micellar catalysis and the established roles of other tertiary amines and amphiphilic molecules in this field. These notes are intended to provide a foundational understanding and a starting point for researchers interested in exploring the potential of long-chain tertiary amines like this compound as surfactants, co-surfactants, or catalysts in aqueous reaction media.
Introduction to Micellar Catalysis
Micellar catalysis is a powerful and sustainable approach in green chemistry that utilizes surfactant micelles in water to create nanoreactors for organic transformations.[1][2][3] Surfactants, which are amphiphilic molecules, self-assemble in water above a certain concentration—the critical micelle concentration (CMC)—to form micelles.[3] These structures possess a hydrophobic core and a hydrophilic shell, which can solubilize nonpolar organic reactants and catalysts in an aqueous environment, thereby accelerating reaction rates and often enhancing selectivity.[1][3] This methodology circumvents the need for volatile and often toxic organic solvents, aligning with the principles of green chemistry.[4][5]
Tertiary amines with long alkyl chains, such as this compound, possess amphiphilic character and have the potential to act as cationic surfactants or co-surfactants, influencing the micellar environment and participating in catalysis.
Potential Applications of Amphiphilic Tertiary Amines
While specific data for this compound is unavailable, the general applications of amines and micellar catalysis suggest potential roles in various organic reactions:
-
C-C and C-N Bond Forming Reactions: Micellar catalysis has been successfully employed for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] An amphiphilic tertiary amine could potentially stabilize metal catalysts within the micellar core and act as a base.
-
Imine Synthesis: The synthesis of imines from the oxidative coupling of amines is a key transformation in organic chemistry.[4][6][7] Micellar media can promote these reactions, and a tertiary amine could influence the reaction environment.
-
Hydrolysis Reactions: Cationic surfactants are known to catalyze hydrolysis reactions, such as that of 2,4-dinitrochlorobenzene.[8] An amphiphilic tertiary amine, upon protonation, could form cationic micelles and exhibit similar catalytic activity.
-
Phase Transfer Catalysis: Long-chain quaternary ammonium (B1175870) salts are classic phase transfer catalysts. While tertiary amines are not pre-quaternized, they can be alkylated in situ or act as catalysts in their neutral form in certain reactions.
Experimental Protocols (Generalized)
The following are generalized protocols for screening the utility of an amphiphilic tertiary amine like this compound in a model micellar-catalyzed reaction.
Protocol 3.1: Preparation of a Micellar Stock Solution
This protocol describes the preparation of a stock solution of a primary surfactant, with the potential to include this compound as a co-surfactant.
Materials:
-
Primary Surfactant (e.g., Sodium dodecyl sulfate (B86663) (SDS), Cetyltrimethylammonium bromide (CTAB), or a non-ionic surfactant like Triton X-100)
-
This compound (as a potential co-surfactant)
-
Deionized Water
Procedure:
-
To a 100 mL volumetric flask, add the desired amount of the primary surfactant to achieve a concentration significantly above its CMC (e.g., 100 mM for SDS).
-
If using this compound as a co-surfactant, add the desired molar percentage (e.g., 1-10 mol%) relative to the primary surfactant.
-
Add approximately 80 mL of deionized water.
-
Gently swirl or sonicate the mixture until the surfactant(s) are fully dissolved.
-
Bring the volume to 100 mL with deionized water and mix thoroughly.
-
Allow the solution to equilibrate for at least 1 hour before use.
Protocol 3.2: Model Reaction - Alkaline Hydrolysis of an Ester
This protocol outlines a general procedure for testing the catalytic activity of a micellar system containing an amphiphilic tertiary amine in an ester hydrolysis reaction.
Materials:
-
Micellar stock solution (from Protocol 3.1)
-
Ester substrate (e.g., p-nitrophenyl acetate)
-
Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
UV-Vis Spectrophotometer
Procedure:
-
In a quartz cuvette, place 2.9 mL of the micellar stock solution.
-
Add 0.1 mL of a stock solution of the ester substrate (dissolved in a minimal amount of a water-miscible solvent like acetonitrile (B52724) to ensure solubility).
-
Initiate the reaction by adding a small aliquot of the NaOH solution.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the formation of the product (e.g., p-nitrophenolate ion) at its characteristic wavelength (e.g., 400 nm) over time.
-
Record the absorbance at regular intervals to determine the initial reaction rate.
-
Compare the rate with a control reaction run in water without any surfactant to determine the catalytic effect.
Quantitative Data Summary
The following tables summarize representative data from the literature for reactions conducted in micellar media, illustrating the typical conditions and outcomes that could be expected when developing a new micellar catalytic system.
Table 1: Micellar Catalyzed Imine Synthesis
| Catalyst | Amine Substrate | Oxidant | Surfactant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Cu(OAc)₂ | Benzylamine | TBHP | SDS | Water | 80 | 6 | 95 | [6] |
| Fe(NO₃)₃·9H₂O | 4-Methoxybenzylamine | Air | CTAB | Water | 60 | 12 | 92 | [6] |
| RuCl₃ | Aniline | H₂O₂ | Triton X-100 | Water | 70 | 8 | 88 |[6] |
Table 2: Micellar Catalyzed C-H Arylation
| Catalyst | Substrate | Aryl Halide | Surfactant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | Aniline derivative | Aryl iodide | TPGS-750-M | Water | RT | 24 | 85-95 | [1] |
| PdCl₂(dppf) | Indole | Aryl bromide | F-68 | Water | 100 | 12 | 70-90 |[1] |
Visualizations
Diagram 1: General Principle of Micellar Catalysis
Caption: Principle of micellar catalysis.
Diagram 2: Experimental Workflow for Micellar Catalysis
Caption: A typical experimental workflow.
Diagram 3: Hypothetical Catalytic Cycle in a Micelle
Caption: A hypothetical catalytic cycle.
References
- 1. Micellar Catalysis as a Tool for C–H Bond Functionalization toward C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. Green imine synthesis from amines using transition metal and micellar catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Green imine synthesis from amines using transition metal and micellar catalysis [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dibutyldodecylamine in the Synthesis of Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quaternary ammonium (B1175870) salts utilizing dibutyldodecylamine as the tertiary amine precursor. The information presented here is intended to guide researchers in the preparation of these valuable compounds, which have a wide range of applications, including as antimicrobials, phase-transfer catalysts, and in the formulation of ionic liquids.
Introduction
Quaternary ammonium salts (QAS) are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups. The synthesis of QAS is a fundamental transformation in organic chemistry, often achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[1][2] this compound, a tertiary amine with two butyl groups and one dodecyl group, serves as a versatile starting material for the synthesis of a variety of QAS with differing properties based on the choice of the alkylating agent. The long dodecyl chain imparts significant lipophilicity to the resulting QAS, which can be advantageous for applications requiring interaction with nonpolar environments.
General Reaction Scheme
The synthesis of a quaternary ammonium salt from this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction, commonly known as the Menschutkin reaction.[2] In this reaction, the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.
Reaction:
This compound + Alkyl Halide → N,N-Dibutyl-N-dodecyl-N-alkylammonium Halide
-
This compound: (CH₃(CH₂)₁₁)N(CH₂(CH₂)₂CH₃)₂
-
Alkyl Halide (R-X): R can be a methyl, ethyl, benzyl (B1604629), or other alkyl group, and X is typically a halide (I, Br, or Cl).
-
Product: A quaternary ammonium salt with a halide counter-ion.
The following diagram illustrates the logical relationship of this synthetic pathway.
Caption: General synthesis pathway for quaternary ammonium salts.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of quaternary ammonium salts from this compound and various alkyl halides. These protocols are based on established methods for the quaternization of long-chain tertiary amines.[2][3] Researchers should optimize the reaction conditions for their specific alkyl halide and desired scale.
3.1. Synthesis of N,N-Dibutyl-N-dodecyl-N-methylammonium Iodide
-
Materials:
-
This compound
-
Methyl iodide (CH₃I)[4]
-
Acetonitrile (B52724) (or another polar aprotic solvent like DMF)
-
Diethyl ether (for precipitation)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in acetonitrile (5-10 mL per gram of amine).
-
Add methyl iodide (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, add diethyl ether to the reaction mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain the N,N-dibutyl-N-dodecyl-N-methylammonium iodide salt.
-
3.2. Synthesis of N-Benzyl-N,N-dibutyl-N-dodecylammonium Chloride
-
Materials:
-
This compound
-
Benzyl chloride (C₆H₅CH₂Cl)[5]
-
Butanone (or another suitable solvent like ethanol)[6]
-
Hexane (B92381) (for washing)
-
-
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in butanone (5-10 mL per gram of amine).
-
Add benzyl chloride (1.05-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by washing the solid with hexane to remove unreacted starting materials.
-
Dry the purified N-benzyl-N,N-dibutyl-N-dodecylammonium chloride under vacuum.
-
3.3. Synthesis of N,N-Dibutyl-N-ethyl-N-dodecylammonium Bromide
-
Materials:
-
This compound
-
Ethyl acetate (B1210297) (for washing)
-
-
Procedure:
-
Combine this compound (1.0 equivalent) and ethyl bromide (1.2-2.0 equivalents) in a sealed tube or a pressure vessel.
-
Add a minimal amount of ethanol as a solvent.
-
Heat the mixture to 60-80°C for 24-48 hours.
-
After cooling to room temperature, transfer the reaction mixture to a flask.
-
Remove the solvent under reduced pressure.
-
Wash the resulting crude product with ethyl acetate to remove any unreacted starting materials.
-
Dry the N,N-dibutyl-N-ethyl-N-dodecylammonium bromide salt under vacuum.
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of quaternary ammonium salts from long-chain tertiary amines, which can be extrapolated for reactions with this compound.
| Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | Acetonitrile/DMF | 25-50 | 12-24 | 85-95 |
| Ethyl Bromide | Ethanol | 60-80 | 24-48 | 70-85 |
| Benzyl Chloride | Butanone/Ethanol | 80-100 | 6-12 | 80-90 |
Note: Yields are estimates and can vary based on the specific reaction conditions and purity of reagents.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the synthesis and purification of quaternary ammonium salts from this compound.
Caption: General experimental workflow for QAS synthesis.
Safety Precautions
-
Alkylating agents such as methyl iodide and benzyl chloride are toxic, lachrymatory, and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving heating should be performed with appropriate care to avoid solvent splashing and pressure buildup, especially when using sealed tubes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What happens when? a. Ethyl bromide reacts with alcoholic KOH b. Ethyl br.. [askfilo.com]
- 8. The reaction of ethyl bromide with silver cyanide results in the formation of [allen.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibutyldodecylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dibutyldodecylamine. The primary focus is on improving reaction yield and addressing common issues encountered during the synthesis, which is typically achieved through the reductive amination of dodecanal (B139956) with dibutylamine (B89481).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound (also known as N,N-dibutyldodecan-1-amine) is through a one-pot reductive amination reaction. This process involves the reaction of dodecanal with dibutylamine in the presence of a suitable reducing agent.
Q2: What are the key reactants and their roles in this synthesis?
A2: The key reactants are:
-
Dodecanal: The C12 aldehyde that provides the dodecyl group.
-
Dibutylamine: The secondary amine that provides the dibutylamino group.
-
Reducing Agent: A hydride source that reduces the enamine intermediate formed from the condensation of dodecanal and dibutylamine.
Q3: Which reducing agents are suitable for this reaction?
A3: Several reducing agents can be employed, each with its own advantages and disadvantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Palladium on carbon) is also a viable, greener alternative.
Q4: Why is my reaction yield of this compound consistently low?
A4: Low yields can stem from several factors, including incomplete reaction, side reactions, or issues with product isolation. The most common side reaction is the reduction of the starting material, dodecanal, to 1-dodecanol (B7769020). The reaction conditions, such as temperature, pH, and choice of reducing agent, play a critical role in maximizing the yield of the desired tertiary amine.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting materials (dodecanal and dibutylamine) and the appearance of the this compound product.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective reducing agent. 2. Reaction temperature is too low. 3. Inefficient formation of the enamine intermediate. | 1. Use a fresh, high-quality reducing agent. Consider a more reactive one if necessary (e.g., NaBH(OAc)₃). 2. Gradually increase the reaction temperature, monitoring for side product formation. Room temperature to 50°C is a typical range. 3. Add a catalytic amount of a weak acid, such as acetic acid, to promote the condensation of the aldehyde and amine. |
| Significant Amount of 1-Dodecanol Byproduct | 1. The reducing agent is too reactive towards the aldehyde. 2. The reducing agent was added before the enamine had sufficient time to form. | 1. Switch to a milder reducing agent that is more selective for the enamine, such as sodium cyanoborohydride (NaBH₃CN). 2. Allow the dodecanal and dibutylamine to stir together (with an acid catalyst, if used) for a period (e.g., 30-60 minutes) before introducing the reducing agent. |
| Presence of Unreacted Dodecanal and/or Dibutylamine | 1. Insufficient amount of reducing agent. 2. Reaction time is too short. 3. Poor mixing of reactants. | 1. Use a slight excess (e.g., 1.2-1.5 equivalents) of the reducing agent. 2. Extend the reaction time and monitor progress via TLC or GC-MS until the starting materials are consumed. 3. Ensure efficient stirring throughout the reaction. |
| Difficulty in Product Purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of product and impurities during chromatography. | 1. Use a saturated brine solution during the extraction to help break up emulsions. 2. For purification, first perform an acid-base extraction to isolate the basic amine product from neutral impurities. If further purification is needed, consider vacuum distillation. |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Reductive Amination using Sodium Borohydride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dodecanal (1.0 eq) and dibutylamine (1.1 eq) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (5-10 mL per gram of dodecanal).
-
Enamine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, keeping the temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of starting materials.
-
Workup and Isolation:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Add an aqueous solution of hydrochloric acid (1M) to protonate the amine, and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde and the 1-dodecanol byproduct.
-
Basify the aqueous layer with an aqueous solution of sodium hydroxide (B78521) (2M) to a pH > 10.
-
Extract the product, this compound, with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Reaction Pathway
Caption: Reductive amination pathway for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
common side reactions in the synthesis of tertiary amines
Welcome to the technical support center for the synthesis of tertiary amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of tertiary amines?
A1: The most prevalent side reactions in tertiary amine synthesis include:
-
Over-alkylation (Quaternization): The tertiary amine product can act as a nucleophile and react further with the alkylating agent to form a quaternary ammonium (B1175870) salt. This is especially common when using reactive alkylating agents like methyl iodide.[1][2]
-
Elimination Reactions: Under certain conditions, particularly with heat, tertiary amines or their quaternary ammonium salt derivatives can undergo elimination to form alkenes. The two main types are the Hofmann elimination and the Cope elimination.[3][4][5][6]
-
N-Oxide Formation: Tertiary amines can be oxidized to tertiary amine N-oxides, particularly in the presence of oxidizing agents or even air over time.[7][8]
-
Side Reactions in Reductive Amination: When synthesizing tertiary amines via reductive amination of a secondary amine and a carbonyl compound, potential side reactions include the reduction of the starting carbonyl compound and the formation of enamines.[9][10]
Q2: How can I prevent the over-alkylation of my tertiary amine to a quaternary ammonium salt?
A2: To minimize the formation of quaternary ammonium salts, consider the following strategies:
-
Control Stoichiometry: Use a controlled molar ratio of the alkylating agent to the secondary amine. A large excess of the alkylating agent will favor quaternization.[11]
-
Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides instead of iodides) can reduce the rate of quaternization.[12]
-
Reaction Conditions: Lowering the reaction temperature can help to control the rate of the second alkylation.[11]
-
Use of a Bulky Base: Employing a sterically hindered, non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can help to deprotonate the secondary amine without competing in the alkylation reaction.[13]
-
Purification: If quaternization does occur, the quaternary ammonium salt can often be separated from the tertiary amine due to differences in solubility. Quaternary salts are typically more soluble in polar solvents and can sometimes be precipitated from less polar solvents.[14][15]
Q3: What is the difference between Hofmann and Cope elimination, and how can I avoid them?
A3: Both are elimination reactions that can occur with tertiary amines, but they proceed via different mechanisms:
-
Hofmann Elimination: This reaction involves the exhaustive methylation of an amine to form a quaternary ammonium iodide, which is then treated with a base like silver oxide to form a quaternary ammonium hydroxide (B78521). Upon heating, this undergoes an E2 elimination to form an alkene, typically favoring the least substituted product (Hofmann's rule).[3][16][17] To avoid this, prevent the formation of the quaternary ammonium salt and avoid excessive heat in the presence of a base.
-
Cope Elimination: This is an intramolecular elimination (Ei) reaction that occurs when a tertiary amine is first oxidized to a tertiary amine N-oxide. Upon heating, the N-oxide acts as its own base to eliminate a proton and form an alkene, also typically favoring the less substituted product.[5][6][18] To prevent this, avoid oxidizing conditions and high temperatures during your reaction and workup.
Troubleshooting Guides
Issue 1: Low yield of tertiary amine with significant formation of quaternary ammonium salt.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excess alkylating agent | Carefully control the stoichiometry. Use a 1:1 or slight excess of the secondary amine to the alkylating agent. | Reduced formation of the quaternary salt and increased yield of the tertiary amine. |
| Highly reactive alkylating agent | Switch to a less reactive alkylating agent (e.g., from an alkyl iodide to a bromide or chloride). | Slower reaction rate, allowing for better control and reduced over-alkylation. |
| High reaction temperature | Perform the reaction at a lower temperature to decrease the rate of the second alkylation. | Increased selectivity for the tertiary amine product. |
| Inappropriate base | Use a sterically hindered, non-nucleophilic base like Hünig's base.[13] | The base will deprotonate the secondary amine without competing as a nucleophile. |
Issue 2: Formation of an unexpected alkene as a byproduct.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hofmann elimination conditions present | Avoid exhaustive methylation and the use of strong bases with heating. Ensure the reaction is not heated excessively, especially during workup if a base is present. | Prevention of the formation of the quaternary ammonium hydroxide intermediate required for Hofmann elimination. |
| Unintentional oxidation to N-oxide followed by Cope elimination | Protect the reaction from air and oxidizing agents. Use degassed solvents if necessary. Avoid high temperatures during purification. | Minimized formation of the N-oxide precursor for the Cope elimination. |
Issue 3: Presence of N-oxide in the final product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation by air | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced exposure to oxygen, preventing the oxidation of the tertiary amine. |
| Presence of oxidizing agents in reagents or solvents | Use freshly distilled solvents and purified reagents to remove any peroxide impurities. | Elimination of a potential source of oxidation. |
| Inadvertent use of an oxidizing reagent | Double-check all reagents to ensure no oxidizing agents are present. | Prevention of the chemical oxidation of the tertiary amine. |
Data Presentation
Table 1: Influence of Oxidizing Agent on the Yield of Tertiary Amine N-Oxides
This table summarizes the yield of various tertiary amine N-oxides when different oxidizing agents are used. This data is useful for understanding the conditions that can lead to this side product.
| Tertiary Amine | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triethylamine (B128534) | H₂O₂ | LDH-WO₄²⁻ | Water | Room Temp | 96 | [19] |
| N,N-Dimethylaniline | H₂O₂ | Methyltrioxorhenium | Ethanol | Room Temp | High | [7] |
| Triethylamine | Molecular Oxygen | Cobalt(II) Schiff base | 1,2-dichloroethane (B1671644) | Room Temp | Nearly quantitative | [7] |
| Various | Bromamine-T | RuCl₃ | Acetonitrile/Water | 80 | High | [7] |
| Various | Dioxiranes (DMD) | - | - | 0 | Quantitative | [7] |
Table 2: Regioselectivity in Elimination Reactions of Amines (Hofmann vs. Zaitsev)
This table provides an overview of the factors influencing the formation of the less substituted (Hofmann) vs. the more substituted (Zaitsev) alkene in elimination reactions.
| Factor | Condition Favoring Hofmann Product | Condition Favoring Zaitsev Product | Rationale | Reference |
| Leaving Group | Bulky, positively charged (e.g., -NR₃⁺) | Smaller, neutral (e.g., -Br, -Cl) | Steric hindrance of the bulky leaving group favors abstraction of the less hindered proton.[17][20] | [17][20][21] |
| Base | Sterically hindered (e.g., t-BuOK) | Small, unhindered (e.g., EtO⁻) | A bulky base can more easily access the sterically less hindered proton.[20] | [20] |
| Substrate | Increased branching at the β-carbon | Less branching at the β-carbon | Steric hindrance around the more substituted β-proton disfavors its abstraction.[20] | [20] |
Experimental Protocols
Protocol 1: Selective Synthesis of a Tertiary Amine via Reductive Amination
This protocol describes the synthesis of N-benzyl-N-methyl-2-phenylethanamine from N-methyl-2-phenylethanamine and benzaldehyde (B42025).
Materials:
-
N-methyl-2-phenylethanamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of N-methyl-2-phenylethanamine (1.0 mmol) in 1,2-dichloroethane (5 mL) is added benzaldehyde (1.0 mmol) and acetic acid (1.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (B109758) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tertiary amine.
Protocol 2: Synthesis of a Tertiary Amine N-Oxide
This protocol describes the oxidation of triethylamine to triethylamine N-oxide using m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Triethylamine
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Basic alumina (B75360)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of triethylamine (1.0 mmol) in dichloromethane (10 mL) is cooled to 0 °C in an ice bath.
-
A solution of m-CPBA (1.1 mmol) in dichloromethane (5 mL) is added dropwise to the stirred solution of the amine.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
To quench the excess m-CPBA and remove the m-chlorobenzoic acid byproduct, basic alumina is added to the reaction mixture, and the slurry is stirred for 15 minutes.
-
The mixture is filtered through a pad of basic alumina, and the alumina is washed with additional dichloromethane.
-
The combined filtrate is concentrated under reduced pressure to yield the tertiary amine N-oxide.
Visualizations
Caption: Pathway of over-alkylation in tertiary amine synthesis.
Caption: Comparison of Hofmann and Cope elimination pathways.
Caption: Troubleshooting logic for reductive amination side reactions.
References
- 1. aakash.ac.in [aakash.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Cope reaction - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. N-oxide of tertiary amines synthesis by oxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 15. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 16. collegedunia.com [collegedunia.com]
- 17. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 18. Cope Elimination [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. The Hofmann Elimination [sites.science.oregonstate.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for Dibutyldodecylamine catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for processes catalyzed by Dibutyldodecylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my reaction yield low when using this compound as a catalyst?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Inadequate Phase Transfer: this compound often acts as a phase transfer catalyst, shuttling a reactant from an aqueous or solid phase to an organic phase.[1][2] If the transfer is inefficient, the reaction rate will be slow.
-
Solution: Increase agitation speed to maximize the interfacial area between phases.[3] Ensure the catalyst concentration is optimal; too little catalyst will result in slow transfer, while too much can sometimes lead to the formation of emulsions.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solvating the catalyst-anion pair and influencing the intrinsic reaction rate.[3][4]
-
Solution: Screen a variety of solvents. Non-polar solvents like toluene (B28343) are often effective for phase-transfer catalysis as they maximize the interactions between the catalyst and the reactant.[3] Halogenated solvents may also be used, but be aware of potential side reactions with amines.[5]
-
-
Sub-optimal Temperature: Reaction temperature affects both the rate of reaction and the stability of the catalyst.
-
Solution: Systematically vary the temperature. Note that quaternary ammonium (B1175870) salts can decompose at higher temperatures, particularly in the presence of a strong base.[3]
-
-
Reagent Purity: Impurities in substrates or reagents can interfere with the reaction or poison the catalyst.
-
Solution: Ensure all starting materials and solvents are of high purity and are appropriately dried.
-
2. I am observing significant side product formation. How can I improve selectivity?
Poor selectivity is often a result of non-optimized reaction conditions or the inherent reactivity of the substrates.
-
Temperature Control: Higher temperatures can provide the activation energy for undesired reaction pathways.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Catalyst Loading: The amount of catalyst can influence selectivity.
-
Solution: Vary the catalyst loading. A lower loading may favor the desired reaction pathway.
-
-
Base Strength (for base-mediated reactions like dehydrohalogenation): The choice and concentration of the base are critical.
-
Solution: If using a strong base like KOH, consider using a less concentrated solution or a weaker, bulkier base to minimize side reactions. Zaitsev's rule generally dictates that the most substituted alkene will be the major product in dehydrohalogenation reactions.[6]
-
3. The reaction seems to stop before all the starting material is consumed. What could be the cause?
Reaction stalling can be indicative of catalyst deactivation or poisoning.
-
Catalyst Poisoning: Certain species can bind to the catalyst and render it inactive. In phase transfer catalysis, if the leaving group anion (e.g., I⁻) has a very high affinity for the catalyst, it can "poison" the catalyst by preventing it from pairing with the reactant anion.[7]
-
Catalyst Degradation: this compound, like other tertiary amines, can be susceptible to degradation under harsh conditions (e.g., high temperature, strong oxidants).
-
Solution: Run the reaction under milder conditions if possible. Consider adding the catalyst in portions over the course of the reaction.
-
-
Water Content: In some phase-transfer systems, the amount of water co-extracted into the organic phase can affect reactivity.
-
Solution: Using a saturated aqueous solution of your reactant salt can minimize the hydration of the anion, making it more reactive in the organic phase.[3]
-
General Optimization of Reaction Parameters
For a typical reaction catalyzed by this compound, such as a dehydrohalogenation or a nucleophilic substitution under phase-transfer conditions, the following parameters should be systematically optimized.
| Parameter | General Range | Considerations |
| Catalyst Loading | 0.5 - 10 mol% | Start with 1-2 mol%. Higher loadings may be needed for difficult reactions but can increase cost and complicate purification. |
| Temperature | 25 - 100 °C | Start at room temperature and increase incrementally. Monitor for catalyst decomposition at higher temperatures.[3] |
| Solvent | Toluene, Heptane, Dichloromethane, Chlorobenzene | Choice depends on substrate solubility and reaction type. Non-polar solvents are a good starting point for PTC.[3] |
| Base (if applicable) | 30-50% aq. KOH or NaOH | For dehydrohalogenations, a strong base is typically required. The concentration can impact reaction rate and selectivity. |
| Agitation Speed | 500 - 1200 RPM | Vigorous stirring is crucial for maximizing the interfacial surface area in two-phase systems.[3] |
| Substrate Concentration | 0.1 - 1.0 M | Higher concentrations can lead to faster reaction rates but may also increase the likelihood of side reactions. |
Experimental Protocols
General Protocol for a Phase-Transfer Catalyzed Dehydrohalogenation
This protocol is a general guideline and should be optimized for your specific substrate and desired product.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 eq) and the chosen organic solvent (e.g., toluene, to make a 0.5 M solution).
-
Add Reagents: Add this compound (e.g., 2 mol%).
-
Add Base: Add a 50% aqueous solution of potassium hydroxide (B78521) (e.g., 3.0 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring (e.g., 1000 RPM).
-
Monitoring: Monitor the reaction progress by TLC or GC/MS analysis of aliquots taken from the organic layer.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visual Guides
The following diagrams illustrate logical workflows for optimizing and troubleshooting reactions catalyzed by this compound.
Caption: A typical workflow for optimizing reaction conditions.
Caption: A decision tree for troubleshooting a stalled reaction.
References
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. alfachemic.com [alfachemic.com]
- 3. Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Long-Chain Amines
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the purification of long-chain amines.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of long-chain amines so challenging?
Long-chain amines present unique purification challenges due to a combination of physical and chemical properties. Their basic nature can cause strong interactions with acidic stationary phases like silica (B1680970) gel in chromatography, leading to poor separation and streaking.[1][2] Many are prone to oxidation, especially when heated or exposed to light, which can form colored impurities that are difficult to remove.[3][4] Furthermore, their high boiling points often necessitate vacuum distillation to prevent thermal degradation.[5]
Q2: What are the most common impurities found in crude long-chain amine samples?
Impurities in long-chain amine synthesis are varied and can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted Starting Materials: Such as fatty acids or alkyl halides.
-
Over-alkylation Products: Formation of secondary, tertiary, or even quaternary amines when a primary amine is the target.[6]
-
Oxidation Products: Amines can oxidize to form colored impurities, particularly when exposed to air and heat.[4]
-
Solvent Residues: Residual solvents from the reaction or initial workup.
-
Catalyst Residues: Traces of metal catalysts used in their synthesis, such as Raney nickel.[7]
Q3: How do I choose the best purification method for my long-chain amine?
The optimal purification strategy depends on the amine's physical state (solid or liquid), its thermal stability, and the nature of the impurities.
-
Distillation: Best for thermally stable, liquid amines with non-volatile impurities. Vacuum distillation is often required to lower the boiling point and prevent degradation.[5][8]
-
Recrystallization: An excellent choice for solid amines. The key is finding a suitable solvent or solvent system where the amine has high solubility at elevated temperatures and low solubility at room temperature or below.[9][10]
-
Column Chromatography: Useful for separating amines from impurities with different polarities. Due to the basicity of amines, standard silica gel can be problematic. Using an amine-functionalized stationary phase or adding a competing amine (like triethylamine) to the mobile phase is often necessary.[1][2]
-
Acid-Base Extraction: A powerful technique to separate amines from neutral or acidic organic impurities. The amine is protonated with an aqueous acid to form a water-soluble salt, which moves to the aqueous phase. After separating the layers, the aqueous layer is basified to regenerate the free amine, which can then be extracted back into an organic solvent.[6][11]
Troubleshooting Guides
Issue 1: Column Chromatography Problems
Q: My long-chain amine is streaking or showing poor separation on a standard silica gel column. What can I do?
A: This is a common issue caused by the strong acid-base interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface.[1][2]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (B128534) (0.1-1%), to your mobile phase. This "neutralizes" the acidic sites on the silica, allowing your target amine to elute more cleanly.[2][6]
-
Use a Different Stationary Phase: Switch to a less acidic or a basic stationary phase.
-
Reversed-Phase Chromatography: For polar or ionizable amines, reversed-phase chromatography with an alkaline mobile phase (e.g., containing 0.1% triethylamine) can be effective. At a higher pH, the amine is in its free-base form, making it more lipophilic and increasing retention and separation.[2]
Issue 2: Recrystallization Failures
Q: I can't find a suitable solvent for recrystallizing my solid long-chain amine. What are my options?
A: Finding the right solvent is crucial for successful recrystallization. If common organic solvents fail, consider these alternative approaches.
Solutions:
-
Acid Salt Formation: Convert the amine into a salt using an acid. Amine salts often have very different solubility profiles than the free base.
-
Trichloroacetic Acid (TCA): TCA can trigger the precipitation of amines as their protonated salts, allowing for separation from non-basic impurities.[12]
-
Organic Acids: Acetic acid, often mixed with other solvents, can be used for the recrystallization of basic compounds.[3]
-
Inorganic Acids: Forming a salt with an acid like HCl or H₂SO₄ can also be effective. The salt can be recrystallized from an appropriate solvent (often containing water), and the free amine can be regenerated later.[9]
-
-
Mixed-Solvent Systems: Use a pair of miscible solvents where your amine is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Dissolve the impure amine in a minimum amount of the hot "solvent," then slowly add the "anti-solvent" until turbidity appears. Slow cooling should then induce crystallization. A common pair is ethanol (B145695) and water.[13]
Issue 3: Distillation Difficulties
Q: My amine seems to be degrading or oxidizing during distillation, even under vacuum.
A: Long-chain amines can be sensitive to heat, and even under vacuum, prolonged exposure to high temperatures can cause decomposition or discoloration.[4][5]
Solutions:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently to achieve the lowest possible pressure. A lower pressure directly translates to a lower boiling point.
-
Use a Short Path Apparatus: A Kugelrohr or short path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.[8]
-
Nitrogen Sparge: Before and during distillation, gently sparging the crude amine with an inert gas like nitrogen can help remove dissolved oxygen and volatile impurities, reducing the risk of oxidation.[8]
Quantitative Data Summary
Table 1: Example Distillation Conditions for Long-Chain Amines
| Amine Type | Example Compound | Boiling Point (°C) @ Pressure (mmHg) | Reference |
|---|---|---|---|
| Tertiary Amine | C₁₄ Alkyldimethylamine | 135 °C @ 0.5 mmHg (65 Pa) | [8] |
| Tertiary Amine | N,N-Dimethylaniline | 205 °C @ Atmospheric (for comparison) | [4] |
| Diethanolamine (DEA) | Diethanolamine | ~160 °C @ Vacuum |[5] |
Table 2: Purity Analysis by Gas Chromatography (GC-FID) - Example Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Column | Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm | [14] |
| Injector | 270 °C, 100:1 split | [14] |
| Carrier Gas | Helium, 2.1 mL/min constant flow | [14] |
| Oven Program | 60 °C for 10 minutes | [14] |
| Detector (FID) | 300 °C |[14] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate a long-chain amine from neutral or acidic organic impurities.
Methodology:
-
Dissolution: Dissolve the crude amine mixture in a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously to allow the acid to react with the amine, forming the water-soluble ammonium (B1175870) salt.[11]
-
Separation: Allow the layers to separate. The ammonium salt of your long-chain amine will be in the bottom aqueous layer. Drain and collect the aqueous layer. The organic layer, containing neutral or acidic impurities, can be discarded (or kept for further analysis).[11]
-
Wash (Optional): Wash the aqueous layer with fresh organic solvent one or two more times to remove any remaining organic impurities.
-
Basification: Cool the collected aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or a saturated sodium bicarbonate solution) while stirring until the solution is basic (pH > 9). This will regenerate the free amine, which will often appear as a cloudy precipitate or an oily layer.[11]
-
Re-extraction: Add a fresh portion of organic solvent (ethyl acetate or DCM) to the separatory funnel and shake to extract the free amine back into the organic phase.
-
Final Steps: Collect the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification via Recrystallization from an Acidic Solution
This protocol is adapted for purifying long-chain amino acids but the principle is applicable to other basic long-chain amines that are solid at room temperature.[9]
Methodology:
-
Dissolution: In a flask, dissolve the crude long-chain amine in an aqueous solution of an organic acid (e.g., acetic acid) by heating.[9] The amount of acid should be sufficient to form the salt and solubilize the compound. A molar ratio of acid to amine between 0.5 and 5 can be a starting point.[9]
-
Crystallization: Once fully dissolved, remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[15] If no crystals form, scratching the inside of the flask with a glass rod can initiate crystallization.[15]
-
Complete Crystallization: Further cool the flask in an ice bath to maximize the yield of the crystallized amine salt.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of cold deionized water or a cold aqueous solution of the acid to remove any soluble impurities clinging to the crystal surface.[9][15]
-
Drying: Dry the purified amine salt crystals thoroughly, for instance, in a vacuum oven.
-
Regeneration (if required): If the free amine is desired, the purified salt can be dissolved in water and basified as described in the acid-base extraction protocol to regenerate the free amine.
Visualized Workflows
Caption: A decision-making workflow for selecting a long-chain amine purification method.
Caption: Step-by-step workflow for purification via acid-base liquid-liquid extraction.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 6. reddit.com [reddit.com]
- 7. Fatty amine - Wikipedia [en.wikipedia.org]
- 8. US7342136B2 - Process of making long chain internal fatty tertiary amines - Google Patents [patents.google.com]
- 9. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. youtube.com [youtube.com]
- 12. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Interpreting Complex ¹H NMR Spectra of Dibutyldodecylamine
Welcome to the technical support center for the analysis of complex NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging molecules like Dibutyldodecylamine. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in the accurate interpretation of your ¹H NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound so complex?
The complexity of the ¹H NMR spectrum of this compound arises from several factors:
-
Signal Overlap: The molecule contains numerous methylene (B1212753) (-CH₂) groups in similar chemical environments, particularly in the long dodecyl and butyl chains. This leads to significant overlap of signals in the upfield region of the spectrum (typically 1.2-1.4 ppm), making individual peak assignment challenging.
-
Diastereotopicity: The two butyl groups and the dodecyl group are attached to a single nitrogen atom. The methylene protons on the carbons directly attached to the nitrogen (α-CH₂) and the subsequent methylene protons (β-CH₂) can be diastereotopic. This means that even though they are on the same carbon atom, they are chemically non-equivalent and can have different chemical shifts, leading to more complex splitting patterns than simple triplets.[1][2][3] This non-equivalence arises from the chiral environment created by the asymmetric arrangement of the three different alkyl chains around the nitrogen.
-
Second-Order Effects: When the chemical shift difference between coupled protons is small (as is common in the overlapping regions of this molecule), second-order coupling effects can occur. This distorts the expected simple splitting patterns (e.g., triplets appearing as more complex multiplets).
Q2: I'm seeing broad peaks in my spectrum. What could be the cause?
Broadening of NMR signals can be attributed to several factors:
-
Sample Viscosity: this compound is a high molecular weight amine and can form viscous solutions. High viscosity restricts molecular tumbling, leading to shorter relaxation times and broader signals.[4][5]
-
Aggregation: Amine molecules can self-associate through intermolecular interactions, which can also lead to peak broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions in your sample can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks. This can often be corrected by careful shimming of the NMR spectrometer.
Q3: The protons on the carbons alpha to the nitrogen are not simple triplets. Why is that?
The methylene protons on the carbons directly attached to the nitrogen (α-CH₂) are adjacent to another methylene group, so a simple triplet might be expected. However, as mentioned in Q1, these protons are often diastereotopic. This chemical non-equivalence means that the two protons on the same carbon have slightly different chemical shifts and can couple to each other (geminal coupling) as well as to the protons on the adjacent carbon (vicinal coupling). This results in a more complex multiplet, often appearing as a "triplet of triplets" or a more complex pattern, rather than a simple triplet.
Q4: How can I simplify the spectrum or resolve overlapping signals?
Several strategies can be employed to simplify a complex spectrum:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving overlapping signals.
-
Solvent Effects: Changing the deuterated solvent can sometimes alter the chemical shifts of certain protons, leading to better resolution.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for deciphering complex spectra. COSY reveals which protons are coupled to each other, helping to trace the connectivity of the alkyl chains. HSQC correlates protons to the carbons they are attached to, which can help to differentiate overlapping proton signals based on the chemical shifts of their corresponding carbons.
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen broad peaks or change the conformation of the molecule, which may simplify the spectrum. For viscous samples, increasing the temperature can decrease viscosity and lead to sharper lines.[4][5]
Troubleshooting Guide
Use the following flowchart to troubleshoot common issues encountered during the interpretation of the ¹H NMR spectrum of this compound.
Caption: Troubleshooting workflow for complex ¹H NMR spectra.
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These values were generated using a computational prediction tool and should be used as a guide for spectral assignment. Actual experimental values may vary depending on the solvent, concentration, and temperature.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Number of Protons |
| -N-CH₂ -(CH₂)₁₀-CH₃ (α') | 2.38 | t | 2 |
| -N-(CH₂ -(CH₂)₂-CH₃)₂ (α) | 2.38 | t | 4 |
| -N-CH₂-CH₂ -(CH₂)₉-CH₃ (β') | 1.44 | m | 2 |
| -N-(CH₂-CH₂ -CH₂-CH₃)₂ (β) | 1.44 | m | 4 |
| -N-(CH₂-CH₂-CH₂ -CH₃)₂ (γ) | 1.30 | m | 4 |
| -(CH₂)₉-CH₃ | 0.90 | t | 3 |
| -N-(CH₂CH₂CH₂-CH₃ )₂ | 0.90 | t | 6 |
| -(CH₂)₈-CH₂-CH₃ (bulk chain) | 1.26 | m | 16 |
Visualizing Signal Relationships
The following diagram illustrates the expected connectivity and potential for overlapping signals in the ¹H NMR spectrum of this compound.
Caption: Predicted ¹H NMR signal relationships and overlap.
Detailed Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum of this compound
This protocol is designed for acquiring a high-quality ¹H NMR spectrum of a high molecular weight, potentially viscous amine like this compound.
1. Sample Preparation:
-
Purity: Ensure the sample is as pure as possible. Residual solvents from purification can complicate the spectrum. If necessary, dry the sample under high vacuum to remove volatile impurities.
-
Mass: Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a good starting point for many organic molecules.
-
Dissolution: Gently swirl or vortex the vial to ensure the amine is fully dissolved. Due to the potential viscosity, this may take a few minutes.[5] If the solution remains very viscous, consider preparing a more dilute sample, though this will require a longer acquisition time.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Spectrometer Setup and Acquisition:
-
Instrumentation: A spectrometer with a field strength of 400 MHz or higher is recommended to improve signal dispersion.
-
Insertion and Locking: Carefully insert the NMR tube into the spinner and place it in the magnet. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: This is a critical step to ensure a homogeneous magnetic field. The autoshim routines on modern spectrometers are generally very effective. For viscous samples, manual shimming of the lower-order shims (Z1, Z2, X, Y) may be necessary to achieve sharp, symmetrical peaks.
-
Tuning and Matching: The probe should be tuned and matched to the frequency of the nucleus being observed (¹H) for optimal sensitivity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient for a standard 1D ¹H spectrum.
-
Number of Scans (NS): Start with 16 or 32 scans. If the signal-to-noise ratio is low, increase the number of scans.
-
Acquisition Time (AQ): A value of at least 2-3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate. For more accurate integration, a longer delay (5 x T₁) may be required.
-
Temperature: If the initial spectrum shows broad peaks, consider increasing the sample temperature (e.g., to 300 K or 310 K) to reduce viscosity.[4][5]
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CHCl₃ in CDCl₃).
-
Integration: Integrate all signals to determine the relative number of protons for each peak. This is crucial for assigning the different methylene and methyl groups.
By following this guide, researchers can more effectively navigate the challenges of interpreting the complex ¹H NMR spectrum of this compound and obtain accurate structural information.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. NMR of a viscous material? - ECHEMI [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.bu.edu [sites.bu.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Dibutyldodecylamine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibutyldodecylamine. Our goal is to help you identify potential impurities and resolve common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of in my this compound sample?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common classes of impurities include:
-
Starting Material Residues: Unreacted starting materials such as dodecylamine (B51217) or butyl bromide.
-
Incompletely Alkylated Products: Intermediates like butyldodecylamine (secondary amine) or this compound (tertiary amine with one butyl group).
-
Over-Alkylated Products: Quaternary ammonium (B1175870) salts formed by the reaction of this compound with an excess of the alkylating agent.
-
Degradation Products: Oxidation products (e.g., N-oxides) or products of hydrolysis if the sample is exposed to water at high temperatures.
Q2: I am seeing unexpected peaks in my Gas Chromatography (GC) analysis. What could they be?
A2: Unexpected peaks in your GC chromatogram can be due to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the source of these peaks. It is crucial to ensure your GC system is clean and properly maintained to avoid ghost peaks and baseline instability.[1][2] Contamination of the injector, column, or detector can lead to extraneous peaks.[1][3]
Q3: How can I confirm the identity of a suspected impurity?
A3: The most effective method for identifying unknown impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of your sample and provides mass spectral data that can be used to elucidate the structure of each component. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the identification of unknown compounds.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
-
Potential Cause: Active sites in the GC inlet or column, or sample overload.
-
Solution:
-
Deactivate the Inlet Liner: Use a fresh, deactivated inlet liner.
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Sample Dilution: Dilute your sample to a lower concentration to prevent overloading the column.
-
Issue 2: Inconsistent Retention Times
-
Potential Cause: Leaks in the GC system, inconsistent oven temperature, or changes in carrier gas flow rate.
-
Solution:
-
Leak Check: Perform a leak check of the entire GC system, paying close attention to the septum and column fittings.
-
Oven Temperature Verification: Verify the oven temperature program is accurate and reproducible.
-
Flow Rate Confirmation: Check and adjust the carrier gas flow rate to the recommended setting for your column and method.
-
Issue 3: No Peaks Detected
-
Potential Cause: Syringe issue, incorrect injection parameters, or detector malfunction.
-
Solution:
-
Check the Syringe: Ensure the syringe is drawing and injecting the sample correctly.
-
Verify Injection Parameters: Confirm that the injector temperature and injection volume are appropriate for your analysis.
-
Detector Check: Ensure the detector is turned on and the gas flows are set correctly. If the flame is extinguished in an FID, it may be due to a large solvent peak.[1]
-
Hypothetical Impurity Data
The following table summarizes hypothetical data for potential impurities in a this compound sample analyzed by GC-MS.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.5 | 297, 240, 184 |
| Dodecylamine | 8.2 | 185, 128, 72 |
| Butyldodecylamine | 10.1 | 241, 184, 128 |
| This compound N-oxide | 13.1 | 313, 296, 240 |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify volatile and semi-volatile impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of hexane.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 50-500 m/z
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to this compound and any impurities.
Visualizations
Caption: Workflow for Impurity Identification in this compound.
Caption: Experimental Workflow for GC-MS Analysis.
Caption: Logical Relationships of Potential Impurities.
References
- 1. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. aber.apacsci.com [aber.apacsci.com]
improving the performance of Dibutyldodecylamine-based corrosion inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Dibutyldodecylamine-based corrosion inhibitors. The information is designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of corrosion inhibition by this compound?
This compound is an organic corrosion inhibitor that functions by adsorbing onto the metal surface.[1] Its primary mechanism involves the polar amine head group (-NH2) forming a bond with the metal.[2][3] This leads to the formation of a thin, protective, and hydrophobic film on the surface.[4][5] This film acts as a physical barrier, isolating the metal from the corrosive environment and blocking the electrochemical reactions (both anodic and cathodic) that cause corrosion.[1][3] This process is often referred to as a "geometric blocking effect".[2]
Q2: What are the key factors that influence the performance of this compound?
Several factors can significantly impact the inhibitor's efficiency:
-
Concentration: Inhibition efficiency generally increases with the concentration of this compound up to a critical point, after which the effect may plateau.[6][7]
-
Temperature: The effectiveness of amine inhibitors can decrease at higher temperatures, as elevated temperatures can reduce the strength of the adsorption process (physisorption) and increase the corrosion rate.[6][7]
-
Corrosive Environment: The pH of the solution and the presence of specific aggressive ions, such as chlorides (Cl-), can alter the inhibitor's performance.[8]
-
Hydrodynamics: High flow rates or turbulence can mechanically damage or strip the protective inhibitor film from the metal surface.[9]
-
Presence of Deposits: Solids like sand or mineral scales (e.g., CaCO3) on the metal surface can prevent the inhibitor from reaching the metal, creating areas susceptible to severe under-deposit corrosion.[10][11]
Q3: How do common experimental techniques for inhibitor evaluation compare?
Choosing the right technique is crucial for accurate performance evaluation. The three most common methods are Weight Loss, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).
| Method | Principle | Information Obtained | Advantages | Limitations |
| Weight Loss (Gravimetric) | Measures the mass loss of a metal coupon after immersion in the corrosive medium over a set period.[12][13] | Average corrosion rate, Inhibition Efficiency (IE%).[14] | Simple, direct, requires basic equipment, provides a reliable average corrosion rate.[15] | Provides only an average rate over a long duration, not real-time data; destructive.[13] |
| Potentiodynamic Polarization (PDP) | Scans the potential of the metal and measures the resulting current to plot a polarization curve.[16] | Corrosion potential (Ecorr), corrosion current density (icorr), Tafel slopes, pitting susceptibility, inhibition mechanism (anodic, cathodic, or mixed).[17][18] | Rapid, provides mechanistic insights.[19] | Destructive to the sample surface, can alter the corrosion process during measurement.[19] |
| Electrochemical Impedance Spectroscopy (EIS) | Applies a small amplitude AC signal over a range of frequencies to measure the impedance of the electrochemical cell.[20][21] | Charge transfer resistance (Rct), double-layer capacitance (Cdl), information on inhibitor film properties and adsorption mechanism.[22] | Non-destructive, highly sensitive, provides detailed information about the metal/solution interface and film persistence.[20][21][23] | Requires complex data analysis and equivalent circuit modeling; can be affected by non-stationary processes.[23][24] |
Troubleshooting Guide
Q4: My calculated Inhibition Efficiency (IE%) is low or inconsistent. What are the potential causes?
Low or variable IE% can stem from several experimental factors.
-
Sub-optimal Concentration: Have you run a concentration-dependent study? The amount of inhibitor may be too low to form a complete protective film. Conversely, excessively high concentrations do not always improve performance and are not cost-effective.
-
Elevated Temperature: Verify your experimental temperature. As noted, efficiency can decrease with increasing temperature.[6]
-
Inhibitor Degradation: Ensure the inhibitor solution is freshly prepared. Amine-based inhibitors can degrade over time or due to high temperatures and contaminant ingress.[9]
-
Surface Preparation: Was the metal coupon surface properly prepared? Inconsistent polishing, cleaning, or the presence of residual oxides can prevent uniform film formation.
-
Environmental Contaminants: The presence of unexpected ions or organic matter in your corrosive medium can interfere with the adsorption process. Foaming is often a sign of such contamination.[25]
Q5: I observe pitting or localized corrosion on my samples, even with the inhibitor present. Why is this happening?
Localized corrosion is a significant issue, as it can lead to component failure even with low overall corrosion rates.
-
Under-Deposit Corrosion: This is a primary cause. If the metal surface is not perfectly clean, the inhibitor cannot reach the areas under deposits, which then become active anodic sites, leading to accelerated localized corrosion.[10]
-
Chloride Attack: High concentrations of chloride ions can cause localized breakdown of the passive/inhibitor film, initiating pitting corrosion.
-
Incomplete Film Formation: At very low inhibitor concentrations, the protective film may be incomplete, leaving small areas of the metal exposed and vulnerable to attack.
-
Rich Amine Flashing: In industrial applications, pressure drops can cause dissolved acid gases (CO2, H2S) to flash out of the rich amine solution, creating highly corrosive localized conditions.[9][26]
Q6: My electrochemical measurements (EIS/PDP) are noisy or show poor reproducibility. What should I check?
Electrochemical tests are sensitive to the experimental setup.
-
Cell Configuration: Ensure a proper three-electrode setup with the reference electrode tip placed close to the working electrode surface to minimize IR drop.
-
Stable Open Circuit Potential (OCP): Before starting any measurement, allow the system to stabilize to a steady OCP. A drifting potential indicates the system is not at equilibrium, which will affect results.[24] Classical EIS, for instance, requires a steady state.[23]
-
Electrical Noise: Keep the electrochemical cell away from sources of electrical noise (e.g., motors, stir plates). Using a Faraday cage is highly recommended.
-
Deaeration: If the experiment is meant to be anaerobic, ensure the solution has been thoroughly purged with an inert gas (like N2 or Ar) and that a gas blanket is maintained throughout the test. Dissolved oxygen can significantly influence results.[8]
Experimental Protocols
Protocol 1: Weight Loss (Gravimetric) Method
This protocol outlines the standard procedure for determining corrosion rate and inhibitor efficiency via weight loss, adapted from ASTM G31 practice.[27]
-
Coupon Preparation:
-
Mechanically polish metal coupons (e.g., carbon steel) with successive grades of silicon carbide (SiC) paper (e.g., 240, 400, 600 grit).
-
Rinse the coupons with deionized water, then degrease with acetone (B3395972) or ethanol (B145695) in an ultrasonic bath.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1M HCl).
-
Create a series of solutions containing different concentrations of this compound, plus a blank solution with no inhibitor.
-
Completely immerse one prepared coupon in each solution for a specified duration (e.g., 6, 24, or 72 hours) at a constant temperature.[12][27]
-
-
Coupon Cleaning and Final Weighing:
-
After immersion, retrieve the coupons.
-
Remove corrosion products by immersing the coupons in a cleaning solution (e.g., HCl solution containing zinc dust and NaOH) and gently scrubbing with a soft brush.[27]
-
Rinse, dry, and re-weigh the coupons (W_final).
-
-
Calculations:
-
Mass Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (k * ΔW) / (A * t * ρ), where k is a constant (8.76 x 10^4), A is the surface area (cm²), t is immersion time (hours), and ρ is the metal density (g/cm³).[13]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Protocol 2: Electrochemical Measurements (PDP & EIS)
This protocol describes the setup for potentiodynamic polarization and electrochemical impedance spectroscopy.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode corrosion cell.
-
Working Electrode (WE): A prepared metal sample with a known exposed surface area (e.g., 1 cm²).
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): A platinum foil or graphite (B72142) rod with a surface area much larger than the WE.
-
-
Procedure:
-
Fill the cell with the test solution (blank or with inhibitor) and immerse the electrodes.
-
If required, de-aerate the solution by bubbling with N2 gas for at least 30 minutes.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
-
EIS Measurement:
-
Perform the EIS scan at the stable OCP.
-
Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV).
-
Scan over a frequency range, typically from 100 kHz down to 10 mHz.
-
Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct).
-
IE% from EIS: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
-
PDP Measurement:
-
Immediately after OCP stabilization (or after a fresh stabilization period), perform the potentiodynamic scan.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[28]
-
Extrapolate the linear Tafel regions of the resulting polarization curve to the Ecorr to determine the corrosion current density (icorr).
-
IE% from PDP: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100
-
References
- 1. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition Effect Of Dodecylamine On Carbon Steel Corrosion In Hydrochloric Acid Solution [ideas.repec.org]
- 4. The Effect of Corrosion Inhibitors on the Corrosion Behavior of Ductile Cast Iron [mdpi.com]
- 5. Journal of Chinese Society for Corrosion and protection [jcscp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. content.ampp.org [content.ampp.org]
- 9. Common amine system corrosion issues and how to solve… | Vysus Group [vysusgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chesci.com [chesci.com]
- 13. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 16. Potentiodynamic polarization [corrosion-doctors.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. uv.mx [uv.mx]
- 20. ijcsi.pro [ijcsi.pro]
- 21. researchgate.net [researchgate.net]
- 22. pubs.aip.org [pubs.aip.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 26. integratedglobal.com [integratedglobal.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
dealing with emulsion formation when using Dibutyldodecylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing emulsion formation when using Dibutyldodecylamine in their experiments.
Troubleshooting Guide: Emulsion Formation
Emulsions are a common challenge during the work-up of reactions involving long-chain amines like this compound, particularly when partitioning between aqueous and organic phases. The following table outlines common causes and solutions.
| Problem | Possible Cause | Solution | Success Rate | Time to Resolution | Chemicals Required |
| A stable emulsion forms during aqueous extraction. | This compound is acting as a surfactant, stabilizing the interface between the aqueous and organic layers. | 1. Addition of Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, reducing the solubility of organic materials and destabilizing the emulsion.[1] | High | 5-30 minutes | Saturated NaCl solution |
| High concentration of this compound. | 2. Dilution: Add more of the organic solvent to decrease the concentration of the amine at the interface. | Moderate | 5-15 minutes | Additional organic solvent | |
| Vigorous shaking or mixing. | 3. Gentle Inversion: In the future, use gentle inversions of the separatory funnel instead of vigorous shaking. | N/A | N/A | None | |
| Incompatible solvent system. | 4. Solvent Swap: If possible, switch to a less polar organic solvent that is less prone to forming emulsions. | Moderate-High | 1-2 hours (requires solvent removal and re-extraction) | Alternative organic solvent | |
| The emulsion persists after adding brine. | The emulsion is particularly stable due to the specific pH or the presence of other charged species. | 5. pH Adjustment: Carefully add a dilute acid (e.g., 1M HCl) to protonate the amine, making it more water-soluble. This will pull the amine into the aqueous phase and break the emulsion.[1] Be cautious if your target compound is acid-sensitive. | Very High | < 5 minutes | Dilute HCl or other acid |
| 6. Addition of a Demulsifier: For very stubborn emulsions, a small amount of a demulsifying agent (e.g., a water-soluble hydroxy acid) can be added. | High | Variable | Demulsifying agent | ||
| Mechanical methods are preferred to avoid adding more chemicals. | The emulsion droplets are finely dispersed. | 7. Centrifugation: Centrifuging the mixture can provide the necessary force to break the emulsion.[1][2] | Very High | 10-30 minutes | Centrifuge |
| 8. Filtration: Pass the emulsion through a pad of Celite® or a filter paper. The solid support can help to coalesce the droplets. | Moderate | 5-15 minutes | Celite® or filter paper | ||
| 9. Ultrasonic Bath: Sonication can disrupt the emulsion and promote phase separation.[2] | Moderate | 5-20 minutes | Ultrasonic bath | ||
| 10. Gentle Heating/Cooling: Gently warming the mixture can decrease viscosity and aid separation.[1] Conversely, freezing the aqueous layer can sometimes help.[1] | Low-Moderate | 15-60 minutes | Heat source or freezer |
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause emulsions?
A1: this compound is a tertiary amine with a long alkyl chain (dodecyl group) and two shorter alkyl chains (butyl groups). This structure gives it amphiphilic properties, meaning it has both a hydrophilic (amine head) and a hydrophobic (alkyl tail) part. This allows it to act as a surfactant, migrating to the interface between two immiscible liquids (like an organic solvent and water) and reducing the interfacial tension, which stabilizes the droplets of one liquid dispersed in the other, thus forming an emulsion.
Q2: I've tried adding brine, but the emulsion won't break. What should I do next?
A2: If brine is ineffective, the next logical step is to try changing the pH. Since this compound is a base, adding a dilute acid will protonate the amine group, making it significantly more soluble in the aqueous phase. This should effectively remove the emulsifying agent from the interface and break the emulsion. Always perform this on a small scale first to ensure your compound of interest is stable to acid.
Q3: Can I prevent emulsion formation from the start?
A3: Yes, prevention is often the best approach. Here are a few tips:
-
Minimize vigorous shaking: Use gentle, repeated inversions of your separatory funnel instead of vigorous shaking.
-
Pre-saturate the aqueous phase: If your protocol allows, use a saturated salt solution for your initial extraction.
-
Choose your solvent wisely: Some solvents, like dichloromethane (B109758) (DCM), are more prone to forming emulsions. If possible, consider using a different solvent like ethyl acetate.
Q4: Will adding acid to break the emulsion affect my target compound?
A4: It is possible. If your target compound has acid-labile functional groups, adding acid could lead to degradation. It is crucial to consider the stability of your compound before adjusting the pH. If your compound is acid-sensitive, you should prioritize mechanical methods for breaking the emulsion, such as centrifugation.
Q5: Are there any safety concerns when handling this compound?
A5: Yes. Based on data for similar long-chain amines, this compound is likely to be corrosive and can cause severe skin burns and eye damage. It is also expected to be toxic if swallowed or in contact with the skin and very toxic to aquatic life. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the specific Safety Data Sheet (SDS) for detailed information.
Experimental Protocols
Protocol 1: Breaking an Emulsion using pH Adjustment
-
Initial Assessment: Observe the volume and stability of the emulsion in your separatory funnel.
-
Prepare Dilute Acid: Prepare a 1M solution of hydrochloric acid (HCl).
-
Small-Scale Test: Withdraw a small aliquot of the emulsion (e.g., 1-2 mL) into a test tube.
-
Titrate with Acid: Add the 1M HCl dropwise to the test tube while gently agitating. Observe for the disappearance of the emulsion. Note the approximate volume of acid required.
-
Scale-Up: Based on the small-scale test, add the appropriate amount of 1M HCl to the separatory funnel.
-
Gentle Mixing: Gently invert the separatory funnel a few times to mix the contents. Do not shake vigorously.
-
Phase Separation: Allow the layers to separate. The emulsion should break, and you will see a clear interface between the aqueous and organic layers.
-
Extraction: Proceed with the separation of the layers.
Protocol 2: Breaking an Emulsion using Centrifugation
-
Transfer Emulsion: Carefully transfer the entire emulsion from the separatory funnel into appropriate centrifuge tubes.
-
Balance the Centrifuge: Ensure the centrifuge tubes are properly balanced.
-
Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 2000-3000 rpm) for 10-20 minutes.
-
Observe Separation: After centrifugation, you should observe a clear separation of the aqueous and organic layers.
-
Careful Separation: Carefully pipette the top layer out of the centrifuge tube. Alternatively, if a solid precipitate has formed at the interface, you may be able to filter the mixture.
Visualizations
Caption: Mechanism of emulsion formation with this compound.
Caption: Step-wise troubleshooting workflow for breaking emulsions.
References
minimizing by-product formation in Dibutyldodecylamine-catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation in reactions catalyzed by dibutyldodecylamine. The primary focus is on polyurethane synthesis, a common application for this catalyst, where by-products such as allophanates, biurets, isocyanurates, and ureas can impact polymer properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polyurethane synthesis?
A1: this compound, a tertiary amine catalyst, is primarily used to accelerate the reaction between polyols and isocyanates to form urethanes.[1][2] Its catalytic activity influences both the gelling reaction (urethane formation) and, in the presence of water, the blowing reaction that produces carbon dioxide for foam production.[1][2] The basicity and steric hindrance of the tertiary amine are key factors in its catalytic effectiveness.[3][4]
Q2: What are the most common by-products in this compound-catalyzed polyurethane reactions?
A2: The most prevalent by-products include:
-
Allophanates: Formed from the reaction of an isocyanate with a urethane (B1682113) group. This introduces branching in the polymer chain.
-
Biurets: Result from the reaction of an isocyanate with a urea (B33335) group. Like allophanates, they create cross-linking.
-
Isocyanurates: These are cyclic trimers of isocyanates, which form stable, highly branched structures, particularly at higher temperatures and with specific catalysts.[5]
-
Ureas: Formed when isocyanates react with water, which can be present as moisture in the reactants or the environment. This reaction also produces carbon dioxide.
Q3: Can this compound be used to catalyze other types of reactions?
A3: Yes, tertiary amines like this compound can also be used as catalysts in other organic reactions, such as certain esterifications and epoxy curing processes. However, their application in polyurethane chemistry is one of the most common.
Troubleshooting Guide: Minimizing By-Product Formation
This guide addresses specific issues related to by-product formation and provides potential solutions.
Issue 1: High levels of allophanate (B1242929) or biuret (B89757) formation leading to increased brittleness.
-
Question: My final polyurethane product is more brittle than expected, and analysis indicates a high degree of cross-linking. How can I reduce the formation of allophanate and biuret by-products?
-
Answer: Allophanate and biuret formation are often promoted by high temperatures and an excess of isocyanate. To minimize these by-products, consider the following adjustments:
-
Temperature Control: Maintain the reaction temperature below 60°C, as the formation of these linkages is significantly slower at lower temperatures.
-
Stoichiometry: Carefully control the stoichiometry to avoid a large excess of the isocyanate component.
-
Catalyst Concentration: While the catalyst is necessary, using the minimum effective concentration can help to control the rate of these side reactions. The catalytic activity of tertiary amines can influence the relative rates of urethane, allophanate, and biuret formation.
-
Issue 2: Unexpected foaming and formation of urea by-products.
-
Question: My reaction is foaming unexpectedly, and the final product contains significant urea linkages, which I want to avoid. What is the cause, and how can I prevent it?
-
Answer: This issue is almost always caused by the presence of water, which reacts with isocyanates to form an unstable carbamic acid that decomposes into an amine and carbon dioxide gas, leading to foaming. The resulting amine then rapidly reacts with another isocyanate to form a urea linkage. To mitigate this:
-
Dry Reactants and Solvents: Ensure all polyols, solvents, and other reagents are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[6]
-
Catalyst Selection: While this compound will catalyze the water-isocyanate reaction, some catalysts have a higher selectivity for the polyol-isocyanate reaction. However, rigorous exclusion of water is the most effective control method.
-
Issue 3: Formation of isocyanurate rings, leading to a very rigid material.
-
Question: My product is extremely rigid and insoluble, and I suspect the formation of isocyanurate trimers. How can I avoid this?
-
Answer: Isocyanurate formation is favored by high temperatures and certain catalysts that promote the trimerization of isocyanates.[5] To prevent this:
-
Temperature Management: Keep the reaction temperature controlled, as isocyanurate formation is more prevalent at elevated temperatures (typically above 100°C).[7]
-
Catalyst Choice: While tertiary amines can contribute to isocyanurate formation, other catalysts like quaternary ammonium (B1175870) salts are often more potent trimerization catalysts. If you suspect this is an issue, ensure your system is free from such contaminants.
-
Isocyanate Index: A high isocyanate index (excess NCO groups) can also drive the formation of trimers. Maintain a controlled stoichiometric balance.
-
Data on By-Product Formation
Table 1: Effect of Tertiary Amine Catalyst Concentration on By-Product Formation
| Catalyst Concentration (mol%) | Urethane Formation (Relative Rate) | Allophanate Formation (Relative Rate) |
| 0.1 | 1.0 | 0.05 |
| 0.5 | 4.8 | 0.25 |
| 1.0 | 9.5 | 0.52 |
Data is illustrative and based on trends observed for tertiary amine catalysts in polyurethane synthesis.
Table 2: Influence of Temperature on By-Product Formation in the Presence of a Tertiary Amine Catalyst
| Temperature (°C) | Urethane Formation (Relative Rate) | Isocyanurate Formation (Relative Rate) |
| 50 | 1.0 | Negligible |
| 80 | 2.5 | 0.1 |
| 120 | 5.2 | 0.8 |
Data is illustrative and based on general knowledge of polyurethane chemistry.[7]
Experimental Protocols
Protocol 1: Minimizing Urea By-Product Formation
-
Drying of Reagents:
-
Dry the polyol component under vacuum at 80-100°C for at least 4 hours to remove residual water.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent (e.g., calcium hydride for aprotic solvents).
-
-
Reaction Setup:
-
Assemble a flame-dried glass reactor equipped with a mechanical stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Procedure:
-
Charge the dried polyol and any solvent to the reactor.
-
Add the this compound catalyst via syringe.
-
Slowly add the isocyanate component via the dropping funnel over a period of 30-60 minutes, maintaining the desired reaction temperature.
-
After the addition is complete, allow the reaction to proceed for the desired time under the inert atmosphere.
-
Monitor the reaction progress by techniques such as FT-IR spectroscopy (disappearance of the NCO peak around 2270 cm⁻¹).
-
Protocol 2: Minimizing Allophanate and Biuret By-Products
-
Temperature Control:
-
Set up the reactor in a cooling bath (e.g., water or oil bath) to maintain a constant reaction temperature, preferably between 25°C and 50°C.
-
-
Stoichiometric Control:
-
Accurately calculate and weigh the required amounts of polyol and isocyanate to achieve the desired NCO:OH ratio (typically close to 1:1 for linear polyurethanes).
-
-
Catalyst Addition:
-
Use the lowest effective concentration of this compound. A typical starting point is 0.1-0.5% by weight of the polyol.
-
-
Procedure:
-
Follow the procedure outlined in Protocol 1, with strict adherence to the lower reaction temperature and precise stoichiometry.
-
Monitor the viscosity of the reaction mixture, as a rapid increase can indicate excessive cross-linking.
-
Visualizations
Caption: Reaction pathways in polyurethane synthesis.
Caption: Troubleshooting workflow for by-product minimization.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 3. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Catalytic Efficiency: Dibutyldodecylamine vs. Triethylamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and process chemistry, the selection of an appropriate catalyst is paramount to achieving optimal reaction kinetics and product yields. Tertiary amines are a widely utilized class of organocatalysts, valued for their basicity and nucleophilic character. This guide provides a comparative overview of the catalytic efficiency of Dibutyldodecylamine and the well-established catalyst, Triethylamine.
While extensive experimental data on the catalytic performance of Triethylamine is readily available, a notable scarcity of published research exists for this compound. Consequently, this comparison draws upon established principles of structure-activity relationships for tertiary amine catalysts to provide a qualitative assessment of this compound, supplemented with quantitative data for Triethylamine.
Factors Influencing Catalytic Efficiency of Tertiary Amines
The catalytic activity of tertiary amines is primarily governed by two key factors:
-
Electronic Effects: The basicity of the amine, influenced by the electronic properties of the substituents on the nitrogen atom, plays a crucial role. Electron-donating groups increase the electron density on the nitrogen, enhancing its basicity and, generally, its catalytic activity.
-
Steric Hindrance: The size of the substituents on the nitrogen atom can impede the approach of reactants to the catalytic center.[1] Increased steric bulk around the nitrogen atom typically leads to a decrease in catalytic efficiency.[2][3]
Qualitative Comparison Based on Molecular Structure
Triethylamine (TEA) , with its three ethyl groups, is considered a relatively non-hindered and strongly basic tertiary amine, contributing to its broad utility as a catalyst.[2]
This compound , featuring two butyl groups and one long-chain dodecyl group, presents a significantly different steric profile. The presence of these bulkier alkyl chains would be expected to create substantial steric hindrance around the nitrogen atom. This increased steric bulk would likely reduce its accessibility to reactant molecules compared to Triethylamine.
From an electronic standpoint, the alkyl groups in both molecules are electron-donating, contributing to their basicity. However, the significant difference in steric hindrance is the more dominant factor when qualitatively comparing their potential catalytic efficiencies. It is therefore hypothesized that This compound would exhibit lower catalytic activity than Triethylamine in most applications due to greater steric hindrance.
Quantitative Data: Catalytic Performance of Triethylamine
To provide a baseline for comparison, the following table summarizes the performance of Triethylamine in a specific catalytic application. Note: No corresponding peer-reviewed data for this compound has been identified.
| Catalyst | Reaction | Substrate | Product Yield | Reaction Time | Temperature (°C) | Reference |
| Triethylamine | Knoevenagel Condensation | Benzaldehyde, Malononitrile | 98% | 15 min | Room Temp | (Data from representative literature) |
Experimental Protocol for Determining Catalytic Efficiency
The following is a generalized experimental protocol for comparing the catalytic efficiency of two tertiary amine catalysts in a model reaction, such as the esterification of a carboxylic acid with an alcohol.
Objective: To determine and compare the rate constants and product yields for the esterification of acetic acid with benzyl (B1604629) alcohol using this compound and Triethylamine as catalysts.
Materials:
-
Acetic Acid (glacial)
-
Benzyl Alcohol
-
This compound
-
Triethylamine
-
Anhydrous Toluene (B28343) (solvent)
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Thermostatically controlled reaction vessel with magnetic stirring
-
Microsyringes
Procedure:
-
Reaction Setup: In a clean, dry, and thermostatically controlled reaction vessel, add a solution of acetic acid (1.0 mmol) and benzyl alcohol (1.2 mmol) in anhydrous toluene (10 mL).
-
Internal Standard: Add a known amount of the internal standard (e.g., dodecane, 0.5 mmol) to the reaction mixture.
-
Initial Sample: Take a small aliquot (e.g., 0.1 mL) of the reaction mixture before adding the catalyst. This will serve as the time-zero sample.
-
Catalyst Addition: Add the tertiary amine catalyst (this compound or Triethylamine, 0.1 mmol, 10 mol%) to the reaction mixture. Start the timer and magnetic stirring immediately.
-
Reaction Monitoring: At regular intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw small aliquots (0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in a known volume of a suitable solvent (e.g., diethyl ether) containing a small amount of a quenching agent (e.g., a dilute solution of sodium bicarbonate) to stop the reaction.
-
GC Analysis: Analyze the quenched samples using GC-FID to determine the concentration of the product (benzyl acetate) and the remaining reactants relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each catalyst. The initial slope of this curve will be proportional to the initial reaction rate. The catalytic efficiency can be compared based on the calculated rate constants and the final product yields.
Visualizations
Below are diagrams illustrating key concepts related to this comparison.
Caption: Structure-activity relationship in tertiary amine catalysts.
Caption: Experimental workflow for catalyst efficiency determination.
Conclusion
Based on fundamental principles of chemical kinetics and catalyst structure, it is reasonable to predict that this compound will be a less efficient catalyst than Triethylamine in reactions where steric access to the nitrogen's lone pair of electrons is critical. The larger alkyl substituents of this compound are expected to create significant steric hindrance, thereby reducing its catalytic activity.
For researchers and professionals in drug development, where reaction optimization is key, Triethylamine remains a well-documented and reliable choice. Should an application require a tertiary amine with different physical properties (e.g., higher boiling point, different solubility), and a lower catalytic activity is acceptable, this compound could be considered. However, empirical validation through experimental testing, as outlined in the protocol above, is essential to determine its efficacy in any specific chemical transformation.
References
- 1. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Tertiary Amine Catalysts: Dibutyldodecylamine in Focus
In the realm of organic synthesis and polymer chemistry, tertiary amines are indispensable as catalysts, accelerating a wide array of reactions. Their efficacy is governed by a delicate interplay of electronic and steric factors. This guide provides a comparative overview of Dibutyldodecylamine against two commonly employed tertiary amine catalysts, Triethylamine (TEA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO), with a focus on their application in polyurethane synthesis.
While direct, side-by-side experimental data for the catalytic performance of this compound is not extensively available in peer-reviewed literature, this guide constructs a comparison based on fundamental principles of tertiary amine catalysis, including basicity and steric accessibility of the nitrogen lone pair. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding to guide catalyst selection and experimental design.
Comparison of Physicochemical Properties and Catalytic Activity
The catalytic activity of a tertiary amine is primarily influenced by its basicity (electron-donating ability) and the steric hindrance around the nitrogen atom. Higher basicity generally leads to a higher reaction rate, as the amine can more effectively activate reactants. However, excessive steric bulk can impede the amine's access to the reaction center, thereby reducing its catalytic efficiency.
| Catalyst | Structure | pKa of Conjugate Acid | Steric Hindrance | Expected Catalytic Activity in Polyurethane Synthesis |
| This compound | N,N-Dibutyl-1-dodecanamine | ~10-11 (Estimated) | High | Moderate to High. The long alkyl chains increase basicity but also introduce significant steric hindrance, which may temper its overall catalytic activity compared to less hindered amines. |
| Triethylamine (TEA) | N,N-Diethylethanamine | 10.75[1][2] | Moderate | Moderate. TEA is a widely used base with moderate steric bulk, making it an effective catalyst for many reactions.[1] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1,4-Diazabicyclo[2.2.2]octane | 8.8 | Low | High. Despite its lower basicity compared to TEA, the exposed nature of the nitrogen atoms in its caged structure results in minimal steric hindrance, leading to high catalytic activity in polyurethane formation.[3][4] |
Note: The pKa value for this compound is an estimation based on the values of similar trialkylamines.
Catalytic Mechanism in Polyurethane Formation
Tertiary amines catalyze the reaction between an isocyanate and a polyol to form a polyurethane through a nucleophilic activation mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, transient intermediate. This intermediate then readily reacts with the hydroxyl group of the polyol, regenerating the tertiary amine catalyst and forming the urethane (B1682113) linkage.[3][5]
References
- 1. bdmaee.net [bdmaee.net]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. China Amines in Polyurethane Production and the Role of DABCO Catalysts Manufacturer and Factory | Mingxu [mingxuchem.com]
- 5. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
A Comparative Analysis of Dibutyldodecylamine and Quaternary Ammonium Salts as Phase-Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases. The choice of catalyst is paramount to the success of these reactions, influencing reaction rates, yields, and overall process efficiency. This guide provides a comparative study of a long-chain tertiary amine, Dibutyldodecylamine, and a range of commonly used quaternary ammonium (B1175870) salts as phase-transfer catalysts in key organic transformations.
Mechanism of Action: A Tale of Two Amines
The catalytic activity of both this compound and quaternary ammonium salts in phase-transfer catalysis hinges on their ability to transport anionic species from an aqueous phase to an organic phase where the reaction with an organic-soluble substrate occurs.
Quaternary ammonium salts , being ionic compounds, readily exchange their anion with the anion of the reactant in the aqueous phase. The resulting lipophilic ion pair then migrates into the organic phase, delivering the reactant anion to the substrate.
This compound , a tertiary amine, is generally believed to function as a phase-transfer catalyst through in situ formation of a quaternary ammonium salt. In the presence of an alkylating agent (the substrate), the tertiary amine is quaternized, forming the active catalytic species which then participates in the catalytic cycle in a manner analogous to pre-formed quaternary ammonium salts.
Comparative Performance Analysis
To provide a clear comparison, the performance of this compound is evaluated against several common quaternary ammonium salts in three key synthetic applications: Williamson Ether Synthesis, Esterification of Carboxylic Acids, and Alkylation of Phenylacetonitrile (B145931).
Note on Data for this compound: Direct, publicly available experimental data for this compound in these specific reactions is limited. The data presented for this compound is based on established principles of phase-transfer catalysis by tertiary amines and represents expected performance under the specified conditions. This data is intended for comparative purposes and should be validated experimentally.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction facilitated by phase-transfer catalysis.
Table 1: Comparison of Catalyst Performance in the Synthesis of Benzyl Octyl Ether
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| This compound | 0.05 | 8 | 85 |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92[1] |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
| Benzyltriethylammonium Chloride (BTEAC) | 0.05 | 7 | 88 |
Esterification of Carboxylic Acids
Phase-transfer catalysis is also effective for the esterification of carboxylic acids with alkyl halides.
Table 2: Comparison of Catalyst Performance in the Esterification of Benzoic Acid with Benzyl Bromide
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| This compound | 0.05 | 10 | 80 |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 8 | 88 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 6 | 92 |
| Benzyltriethylammonium Chloride (BTEAC) | 0.05 | 9 | 85 |
Alkylation of Phenylacetonitrile
The alkylation of active methylene (B1212753) compounds like phenylacetonitrile is another important application of phase-transfer catalysis.
Table 3: Comparison of Catalyst Performance in the Alkylation of Phenylacetonitrile with n-Butyl Bromide
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| This compound | 0.02 | 5 | 88 |
| Tetrabutylammonium Bromide (TBAB) | 0.02 | 4 | 95[2] |
| Tetraoctylammonium Bromide (TOAB) | 0.02 | 3 | 98 |
| Benzyltriethylammonium Chloride (BTEAC) | 0.02 | 4.5 | 92[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
General Procedure for Williamson Ether Synthesis
A mixture of the alcohol (10 mmol), 50% aqueous sodium hydroxide (B78521) solution (10 mL), and the phase-transfer catalyst (0.5 mmol) in toluene (B28343) (20 mL) is stirred vigorously. The alkyl halide (12 mmol) is then added dropwise, and the reaction mixture is heated to 80°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Esterification of Carboxylic Acids
The carboxylic acid (10 mmol), potassium carbonate (20 mmol), and the phase-transfer catalyst (0.5 mmol) are suspended in a mixture of dichloromethane (B109758) (20 mL) and water (10 mL). The alkyl halide (12 mmol) is added, and the mixture is stirred vigorously at room temperature. The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.
General Procedure for Alkylation of Phenylacetonitrile
To a vigorously stirred mixture of phenylacetonitrile (10 mmol), 50% aqueous sodium hydroxide (10 mL), and the phase-transfer catalyst (0.2 mmol) in benzene (B151609) (20 mL), the alkyl halide (11 mmol) is added dropwise at room temperature. The reaction is exothermic and may require cooling to maintain the temperature between 25-30°C. After the addition is complete, the mixture is stirred for the specified time. The organic layer is then separated, washed with water, dried over anhydrous calcium chloride, and distilled to give the alkylated product.[3]
Visualizing the Catalytic Cycles
The following diagrams illustrate the proposed mechanisms of phase-transfer catalysis for both quaternary ammonium salts and this compound.
Caption: Mechanism of Phase-Transfer Catalysis by a Quaternary Ammonium Salt.
Caption: Proposed Mechanism of Phase-Transfer Catalysis by this compound.
Conclusion
Both this compound and quaternary ammonium salts are effective phase-transfer catalysts. Quaternary ammonium salts, particularly those with longer alkyl chains like Tetraoctylammonium Bromide (TOAB), generally exhibit higher activity, likely due to their pre-formed ionic nature and high lipophilicity, which facilitates rapid transfer between phases.
This compound, while demonstrating slightly lower catalytic activity in the presented models, offers the advantage of being a non-ionic, and often less expensive, starting material. Its efficacy is dependent on the rate of in situ quaternization, which can be influenced by the reactivity of the alkylating substrate. For reactions where a slower, more controlled release of the active catalyst is desired, or for economic considerations in large-scale processes, this compound presents a viable alternative to traditional quaternary ammonium salts.
Ultimately, the optimal catalyst choice will depend on the specific reaction conditions, substrate reactivity, and economic considerations of the synthetic process. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals in making an informed decision.
References
Assessing the Environmental Impact of Dibutyldodecylamine: A Comparative Guide for Researchers
A comprehensive evaluation of the environmental footprint of Dibutyldodecylamine and its alternatives is crucial for sustainable chemical selection in research and development. This guide provides a comparative analysis of their environmental impact, focusing on ecotoxicity, biodegradability, and bioaccumulation potential. Due to the limited publicly available experimental data for this compound, this guide incorporates data for structurally similar long-chain tertiary amines and presents Quantitative Structure-Activity Relationship (QSAR) predictions as a preliminary assessment, alongside reported data for common alternatives.
This compound, a tertiary amine with a long alkyl chain, finds application in various industrial processes, including as a corrosion inhibitor, catalyst, and intermediate in chemical synthesis. However, its potential environmental fate is a significant consideration for its use. This guide compares the environmental profile of this compound with two common alternatives used in similar applications: a quaternary ammonium (B1175870) compound, Benzalkonium chloride, and an imidazoline (B1206853) derivative, Oleic acid imidazoline.
Quantitative Environmental Impact Assessment
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound (leveraging data from similar long-chain tertiary amines and QSAR predictions) and its alternatives. It is important to note that direct experimental data for this compound is scarce, and the presented values should be interpreted with this limitation in mind.
Table 1: Acute Aquatic Ecotoxicity Data
| Chemical Substance | Test Organism | Endpoint | Value (mg/L) | Reference |
| This compound (Long-chain tertiary amine proxy) | Fish (Pimephales promelas) | 96h LC50 | 0.1 - 1.0 | [1] |
| Invertebrate (Daphnia magna) | 48h EC50 | 0.1 - 1.0 | [1] | |
| Algae (Pseudokirchneriella subcapitata) | 72h EC50 | 0.1 - 1.0 | [1] | |
| Benzalkonium chloride | Fish (Pimephales promelas) | 96h LC50 | 0.28 | [2] |
| Invertebrate (Daphnia magna) | 48h EC50 | 0.0058 | [2] | |
| Algae (Pseudokirchneriella subcapitata) | 72h EC50 | 0.049 | [2] | |
| Oleic acid imidazoline | Fish | 96h LC50 | 10 - 100 | [3] |
| Invertebrate (Daphnia magna) | 48h EC50 | 1 - 10 | [3] | |
| Algae | 72h EC50 | 1 - 10 | [3] |
Table 2: Biodegradability Data
| Chemical Substance | Test Method | Biodegradation (%) | Result | Reference |
| This compound (Tertiary amine trend) | OECD 301F | < 20 | Not readily biodegradable | [4] |
| Benzalkonium chloride (C12-C16 alkyl chain) | OECD 301B | 95.5 | Readily biodegradable | [5] |
| Oleic acid imidazoline | - | - | Inherently biodegradable | [3] |
Table 3: Bioaccumulation Potential
| Chemical Substance | Parameter | Value | Potential | Reference |
| This compound (Estimated) | Log Kow | > 4 | High | QSAR Prediction |
| Benzalkonium chloride | BCF | < 100 | Low | [5] |
| Oleic acid imidazoline | Log Kow | > 3 | Potential to bioaccumulate | [3] |
Experimental Protocols
The data presented in this guide is based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methodologies is crucial for interpreting the results and designing further comparative studies.
Ecotoxicity Testing:
-
Acute Fish Toxicity (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Acute Daphnia Immobilisation (OECD 202): This test assesses the concentration at which a substance immobilizes 50% of the daphnid population (EC50) within 48 hours.[4][6][7][8][9]
-
Algal Growth Inhibition (OECD 201): This method evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over 72 hours.[10][11][12][13][14]
Biodegradability Testing:
-
Ready Biodegradability (OECD 301): This series of tests assesses the potential for a substance to be rapidly and completely biodegraded by microorganisms. The "Manometric Respirometry Test" (OECD 301F) is a common method used.[15][16][17][18][19] A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a 28-day period.
Bioaccumulation Testing:
-
Partition Coefficient (n-octanol/water) (OECD 117): This test determines the Log Kow value, which indicates a substance's hydrophobicity and potential to bioaccumulate in fatty tissues.[20][21][22][23][24]
-
Bioconcentration Factor (BCF) (OECD 305): This test measures the extent to which a substance is absorbed by an aquatic organism from the water.[1][25][26][27][28] A high BCF value suggests a greater potential for bioaccumulation.
Visualizing Environmental Assessment Workflows
To aid in understanding the logical flow of environmental impact assessment, the following diagrams, created using the DOT language, illustrate key processes.
References
- 1. oecd.org [oecd.org]
- 2. santos.com [santos.com]
- 3. mdpi.com [mdpi.com]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 6. oecd.org [oecd.org]
- 7. fera.co.uk [fera.co.uk]
- 8. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 9. eurofins.com.au [eurofins.com.au]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 12. fera.co.uk [fera.co.uk]
- 13. eurofins.com.au [eurofins.com.au]
- 14. oecd.org [oecd.org]
- 15. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 16. matestlabs.com [matestlabs.com]
- 17. xylemanalytics.com [xylemanalytics.com]
- 18. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 23. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 24. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 25. Test No. 305: Bioconcentration: Flow-through Fish Test - Overton [app.overton.io]
- 26. downloads.regulations.gov [downloads.regulations.gov]
- 27. Test No. 305: Bioconcentration: Flow-through Fish Test | OECD [oecd.org]
- 28. Bioaccumulation in Fish: Aqueous and Dietary Exposure | Scymaris [scymaris.com]
A Comparative Guide to the Performance of Dibutyldodecylamine and Structurally Similar Tertiary Amines in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Dibutyldodecylamine, a tertiary amine with the chemical formula C₂₀H₄₃N, is a valuable compound in various chemical applications, including as a catalyst, a reagent in organic synthesis, and an extractant in separation processes. The choice of solvent is critical as it can significantly influence the solubility, stability, and reactivity of the amine, thereby impacting the overall efficiency of a process. This guide offers a comparative overview of the performance of long-chain tertiary amines in different solvent systems to aid in solvent selection for research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its analogues is presented below. These properties are crucial in understanding their behavior in different solvents.
| Property | This compound (Predicted) | Tributylamine (Experimental) | Trioctylamine (Experimental) |
| Molecular Formula | C₂₀H₄₃N | C₁₂H₂₇N[1] | C₂₄H₅₁N[2] |
| Molecular Weight | 297.57 g/mol | 185.35 g/mol [1] | 353.67 g/mol [2] |
| Boiling Point | - | 216 °C[1] | 365.4 °C[2] |
| Melting Point | - | -70 °C[3] | -34 °C[2] |
| Density | - | 0.778 g/mL at 25 °C[1] | 0.812 g/cm³ at 20 °C[2] |
| Water Solubility | Very Low | Sparingly soluble (0.386 g/L at 25 °C)[3] | Insoluble[2] |
Solubility in Organic Solvents
The solubility of long-chain tertiary amines is largely dictated by the principle of "like dissolves like." Due to their long, nonpolar alkyl chains, they exhibit good solubility in nonpolar and weakly polar organic solvents.
| Solvent | Solvent Polarity | Predicted Solubility of this compound | Tributylamine Solubility | Trioctylamine Solubility |
| Hexane | Nonpolar | High | Soluble | Soluble |
| Toluene | Nonpolar | High | Soluble[3] | Soluble in benzene[2] |
| Chloroform | Polar Aprotic | High | - | Soluble[2] |
| Diethyl Ether | Polar Aprotic | High | Very soluble[3] | Soluble[2] |
| Acetone | Polar Aprotic | Moderate | Soluble[3] | - |
| Ethanol | Polar Protic | Moderate | Very soluble[3] | Soluble[2] |
| Methanol | Polar Protic | Low to Moderate | - | Slightly soluble |
| Water | Polar Protic | Very Low | Sparingly soluble[1] | Insoluble[2] |
Note: Specific quantitative solubility data for this compound is unavailable. The predicted solubilities are based on the trends observed for Tributylamine and Trioctylamine.
Performance in Catalysis
Tertiary amines are widely used as catalysts in various organic reactions, such as esterification and polymerization. The solvent can influence the catalytic activity by affecting the solubility of reactants and stabilizing transition states.
| Solvent System | Reaction Type | Observed Performance with Tertiary Amine Analogues |
| Toluene | Polymerization | Acts as a good solvent and allows for effective catalysis.[1] |
| Dichloromethane | Organic Synthesis | Often used for reactions where reactants have good solubility. |
| Water | Phase Transfer Catalysis | Insoluble tertiary amines can act as phase transfer catalysts. |
| Solvent-Free | Various | Can be effective, but may be limited by reactant miscibility. |
The catalytic efficiency of amines is often correlated with their basicity and the solvent's ability to solvate the reacting species.[4] Nonpolar, aprotic solvents are generally preferred for many reactions catalyzed by long-chain tertiary amines to avoid interference from the solvent.
Performance in Liquid-Liquid Extraction
Long-chain tertiary amines are effective extractants for various compounds, particularly in hydrometallurgy and for the separation of organic acids. The choice of diluent (solvent) is critical for the extraction efficiency.
A study on the liquid-liquid extraction of Co(II) from an acidic chloride medium using Trioctylamine (TOA) showed that the choice of diluent significantly impacts the extraction efficiency. Kerosene, a nonpolar solvent, was found to be more efficient compared to aromatic hydrocarbons.[5]
| Diluent (Solvent) | Extraction System | Performance of Trioctylamine (TOA) |
| Kerosene | Co(II) from HCl | High extraction efficiency[5] |
| Xylene | Co(II) from HCl | Lower efficiency than kerosene[5] |
| Toluene | Co(II) from HCl | Lower efficiency than kerosene[5] |
| Chloroform | Co(II) from HCl | Lower efficiency than kerosene[5] |
The distribution coefficient of the target molecule between the aqueous and organic phases is a key performance indicator. This is influenced by the polarity of the diluent and its interaction with the amine-solute complex.
Experimental Protocols
Determination of Solubility
This protocol outlines a general procedure for determining the solubility of a liquid amine in various organic solvents.
Materials:
-
This compound (or analogue)
-
Selected organic solvents (e.g., hexane, toluene, ethanol, etc.)
-
Analytical balance
-
Vials or test tubes with caps
-
Vortex mixer
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., GC-MS, HPLC)
Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
Add a known volume of the solvent to each vial.
-
Incrementally add a known mass of the amine to the solvent.
-
After each addition, cap the vial and vortex thoroughly.
-
Place the vials in a temperature-controlled shaker and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.[6]
-
Visually inspect the vials for any undissolved amine.
-
If undissolved amine is present, filter the saturated solution to remove the excess.
-
Analyze the concentration of the amine in the filtered solution using a suitable analytical method.
-
Express the solubility as g/100 mL or mol/L.
Evaluation of Catalytic Performance
This protocol provides a general method for comparing the catalytic performance of an amine in different solvents for a specific reaction.
Materials:
-
Reactants for the chosen chemical reaction
-
This compound (or analogue) as the catalyst
-
A selection of solvents
-
Reaction vessels (e.g., round-bottom flasks)
-
Stirring apparatus (e.g., magnetic stirrer)
-
Temperature control system (e.g., oil bath)
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)
Procedure:
-
Set up a series of identical reactions in different solvents.
-
In each reaction vessel, add the reactants and the chosen solvent.
-
Add a specific molar percentage of the amine catalyst to each vessel.
-
Commence stirring and maintain a constant reaction temperature.
-
Monitor the reaction progress over time by taking aliquots from the reaction mixture and analyzing the concentration of reactants and products.[7]
-
Determine the reaction rate and the final product yield in each solvent.
-
Compare the performance based on metrics such as conversion rate, selectivity, and reaction time.
Visualizations
Below are diagrams created using the DOT language to illustrate the workflows described.
References
- 1. Tributylamine | 102-82-9 [chemicalbook.com]
- 2. Trioctylamine Supplier | Tertiary C8 Amine for Extraction Use [sx-chem.ltd]
- 3. Tributylamine|102-82-9|lookchem [lookchem.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. idc-online.com [idc-online.com]
cost-benefit analysis of using Dibutyldodecylamine in industrial processes
For researchers, scientists, and drug development professionals, this guide provides an in-depth cost-benefit analysis of Dibutyldodecylamine in its primary industrial roles: as a catalyst in polyurethane foam production and as a corrosion inhibitor. Through a comprehensive review of performance data and experimental protocols, this document offers a comparative assessment against leading alternatives, enabling informed decisions in material selection and process optimization.
This compound, a tertiary amine, finds its utility in specialized industrial processes. Its efficacy as both a catalyst and a corrosion inhibitor positions it as a versatile chemical agent. However, a thorough evaluation of its performance, cost-effectiveness, and environmental impact in comparison to other available options is crucial for its adoption in modern industrial settings.
This compound as a Polyurethane Catalyst
In the synthesis of polyurethane foams, catalysts are essential for controlling the rates of the gelling and blowing reactions, which ultimately determine the foam's physical properties. This compound acts as a gelling catalyst, promoting the reaction between polyols and isocyanates.
Alternatives to this compound in Polyurethane Catalysis
The market offers a range of alternatives to this compound, each with distinct characteristics:
-
Other Tertiary Amines: Compounds like Triethylenediamine (TEDA) and Dimethylcyclohexylamine (DMCHA) are widely used. They are known for their strong catalytic activity.
-
Organotin Compounds: Catalysts such as Dibutyltin Dilaurate (DBTDL) and Stannous Octoate are highly efficient gelling catalysts. However, their use is increasingly restricted due to toxicity concerns.
-
Non-Tin Metal Catalysts: Bismuth, zinc, and zirconium-based catalysts are emerging as environmentally friendlier alternatives to organotins, offering a balance of performance and lower toxicity.
Performance Comparison of Polyurethane Catalysts
The selection of a catalyst significantly impacts the processing parameters and the final properties of the polyurethane foam. Key performance indicators include gel time, tack-free time, foam density, and compressive strength.
| Catalyst Type | Gel Time (seconds) | Tack-Free Time (seconds) | Foam Density ( kg/m ³) | Compressive Strength (kPa) | Relative Cost | Toxicity Profile |
| This compound (Tertiary Amine) | Moderate | Moderate | Varies with formulation | Varies with formulation | Moderate | Moderate |
| Triethylenediamine (TEDA) (Tertiary Amine) | Fast | Fast | Varies with formulation | Varies with formulation | Low to Moderate | Moderate |
| Dibutyltin Dilaurate (DBTDL) (Organotin) | Very Fast | Very Fast | Varies with formulation | Generally High | High | High |
| Bismuth Carboxylate (Non-Tin Metal) | Moderate to Fast | Moderate to Fast | Varies with formulation | Good | High | Low |
| Zinc Octoate (Non-Tin Metal) | Slow to Moderate | Slow to Moderate | Varies with formulation | Moderate | Moderate | Low |
Note: The values presented are indicative and can vary significantly based on the specific formulation and processing conditions.
Experimental Protocols for Polyurethane Catalyst Evaluation
1. Determination of Gel Time and Tack-Free Time:
-
Objective: To measure the catalytic activity by determining the time required for the polyurethane mixture to reach a gelled state and a tack-free surface.
-
Methodology:
-
Pre-condition all components (polyol, isocyanate, catalyst, blowing agent, surfactant) to a specified temperature (e.g., 25°C).
-
In a suitable container, accurately weigh and mix the polyol, catalyst, surfactant, and blowing agent for a specified time (e.g., 30 seconds) at a controlled speed (e.g., 2000 rpm).
-
Add the isocyanate to the mixture and start a stopwatch simultaneously. Mix vigorously for a short, standardized time (e.g., 5-10 seconds).
-
Pour the reacting mixture into a mold.
-
Gel Time: Periodically touch the rising foam with a wooden stick. The gel time is the point at which the mixture becomes stringy and adheres to the stick.
-
Tack-Free Time: After the foam has fully risen, periodically touch the surface with a clean, dry object. The tack-free time is when the surface is no longer sticky to the touch.
-
2. Measurement of Foam Density and Compressive Strength:
-
Objective: To evaluate the physical properties of the final polyurethane foam.
-
Methodology:
-
Allow the foam to cure for a specified period (e.g., 24 hours) at ambient conditions.
-
Cut a sample of specific dimensions (e.g., 50mm x 50mm x 50mm) from the core of the foam.
-
Density: Weigh the sample and calculate the density using the formula: Density = Mass / Volume.
-
Compressive Strength: Place the foam sample in a universal testing machine. Apply a compressive load at a constant rate (e.g., 10% of the sample height per minute) parallel to the direction of foam rise. The compressive strength is the stress at 10% deformation.
-
This compound as a Corrosion Inhibitor
In various industrial processes, particularly in oil and gas and water treatment, corrosion of metal infrastructure is a significant concern. Amine-based compounds like this compound can form a protective film on the metal surface, inhibiting the corrosion process.
Alternatives to this compound in Corrosion Inhibition
A variety of chemical compounds are employed as corrosion inhibitors:
-
Other Amine-Based Inhibitors: Imidazolines and other long-chain alkylamines are commonly used and are effective in a range of corrosive environments.
-
Phosphate Esters: These compounds are effective in preventing corrosion in aqueous systems.
-
Quaternary Ammonium Compounds: Often used in acidic environments, these compounds are effective corrosion inhibitors.
-
Non-Amine Inhibitors: Inorganic salts, such as those of rare earths (e.g., cerium salts) and silanes, are being explored as less toxic alternatives.
Performance Comparison of Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is typically measured by its inhibition efficiency, which is the percentage reduction in the corrosion rate.
| Inhibitor Type | Typical Concentration (ppm) | Inhibition Efficiency (%) | Operating Temperature Range (°C) | Relative Cost | Environmental Impact |
| This compound (Tertiary Amine) | 50 - 200 | 85 - 95 | 25 - 80 | Moderate | Moderate |
| Imidazoline-based Inhibitors | 25 - 100 | 90 - 98 | 25 - 150 | High | Moderate |
| Phosphate Esters | 100 - 500 | 80 - 90 | 25 - 90 | Moderate | Low to Moderate |
| Quaternary Ammonium Compounds | 50 - 250 | 85 - 95 | 25 - 120 | Moderate | Moderate to High |
| Rare Earth Salts (e.g., Cerium) | 100 - 500 | 80 - 90 | 25 - 60 | High | Low |
Note: Inhibition efficiency is highly dependent on the specific corrosive environment (e.g., pH, temperature, presence of chlorides) and the metal being protected.
Experimental Protocols for Corrosion Inhibitor Evaluation
1. Weight Loss Method:
-
Objective: To determine the corrosion rate of a metal in a specific environment with and without the inhibitor.
-
Methodology:
-
Prepare metal coupons of a standard size and surface finish.
-
Clean and weigh the coupons accurately.
-
Immerse the coupons in the corrosive solution (e.g., acidic or saline water) with and without the desired concentration of the corrosion inhibitor.
-
Maintain the solution at a constant temperature for a specified duration (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), and reweigh them.
-
Calculate the corrosion rate and the inhibitor efficiency using the following formulas:
-
Corrosion Rate = (Weight Loss) / (Surface Area x Time)
-
Inhibition Efficiency (%) = [(Corrosion Rate without Inhibitor - Corrosion Rate with Inhibitor) / Corrosion Rate without Inhibitor] x 100
-
-
2. Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To study the mechanism of corrosion inhibition by analyzing the electrochemical behavior of the metal-solution interface.
-
Methodology:
-
Set up a three-electrode electrochemical cell with the metal sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Immerse the electrodes in the corrosive solution with and without the inhibitor.
-
Apply a small amplitude AC voltage signal over a range of frequencies to the working electrode.
-
Measure the resulting current response to determine the impedance of the system.
-
Analyze the impedance data (e.g., using Nyquist or Bode plots) to determine parameters such as charge transfer resistance (Rct). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculate the inhibition efficiency using the formula:
-
Inhibition Efficiency (%) = [(Rct with Inhibitor - Rct without Inhibitor) / Rct with Inhibitor] x 100
-
-
Visualizing Industrial Processes
To better understand the role of this compound and its alternatives, the following diagrams illustrate the key chemical pathways and experimental workflows.
Caption: Polyurethane foam formation pathway.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Conclusion
This compound presents a viable option for industrial applications requiring polyurethane catalysis and corrosion inhibition. Its performance is generally moderate, offering a balance between reactivity and cost. However, for applications demanding higher performance, lower toxicity, or adherence to stringent environmental regulations, alternative catalysts and inhibitors should be considered. Organotin catalysts, while highly active, are being phased out due to their toxicity. Non-tin metal catalysts and greener corrosion inhibitors, though potentially more expensive, offer a more sustainable path forward. The choice of the optimal chemical agent will ultimately depend on a careful consideration of performance requirements, cost constraints, and environmental and safety regulations specific to the intended application.
Purity Under Scrutiny: A Comparative Guide to Confirming Dibutyldodecylamine Purity via Titration
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of potentiometric titration with alternative analytical methods for confirming the purity of synthesized Dibutyldodecylamine, a long-chain tertiary amine. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate analytical technique.
This compound is synthesized, and its purity is a critical parameter that can influence the outcome of downstream applications. While several analytical techniques can be employed for purity assessment, non-aqueous potentiometric titration offers a robust, accurate, and cost-effective solution. This guide delves into the specifics of this method and provides a comparative analysis against Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Method Comparison: Titration vs. Chromatographic Techniques
The choice of analytical method for purity determination depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of sensitivity and precision. Below is a comparative summary of potentiometric titration, GC-FID (Flame Ionization Detector), and HPLC-ELSD (Evaporative Light Scattering Detector) for the analysis of this compound.
| Parameter | Potentiometric Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD) |
| Principle | Neutralization reaction between the basic amine and a standard acid. | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | Separation of non-volatile compounds based on their interaction with a stationary phase and a liquid mobile phase. |
| Precision (RSD) | Typically < 1% | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.03% | ~0.15% |
| Analysis Time per Sample | 10-15 minutes | 20-30 minutes | 15-25 minutes |
| Relative Cost | Low | Medium | High |
| Specificity | Good for total basicity. May not distinguish between structurally similar basic impurities. | Excellent for separating volatile impurities. | Good for separating non-volatile impurities. Requires derivatization for UV detection of non-chromophoric amines. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reductive amination of dodecanal (B139956) with dibutylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the final tertiary amine.
Potential Impurities:
-
Unreacted dodecanal
-
Unreacted dibutylamine
-
Intermediate imine
-
Over-alkylation products (quaternary ammonium (B1175870) salts - less likely in reductive amination)
-
Byproducts from side reactions of the reducing agent.
Potentiometric Titration Protocol for this compound
This protocol outlines the determination of this compound purity using non-aqueous potentiometric titration.
Materials and Reagents:
-
This compound sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (0.1 N in glacial acetic acid), standardized
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator (optional, for visual titration)
-
Potentiometric titrator with a glass electrode and a reference electrode (e.g., Ag/AgCl)
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried KHP into a beaker. Dissolve in 50 mL of glacial acetic acid. Add a few drops of crystal violet indicator (optional). Titrate with the 0.1 N perchloric acid solution to a clear blue endpoint. The potential jump at the equivalence point is monitored using the potentiometric titrator. Calculate the exact normality of the perchloric acid solution.
-
Sample Analysis: Accurately weigh approximately 0.3-0.4 g of the synthesized this compound into a clean, dry 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Place the beaker on the magnetic stirrer and immerse the electrodes into the solution.
-
Titrate the sample with the standardized 0.1 N perchloric acid solution. Record the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve. Determine the volume of titrant consumed at the equivalence point.
-
Calculate the purity of this compound using the following formula:
% Purity = (V × N × MW) / (W × 10)
Where:
-
V = Volume of perchloric acid titrant in mL
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of this compound (297.57 g/mol )
-
W = Weight of the sample in grams
-
Visualizations
cross-validation of Dibutyldodecylamine analysis with different chromatographic techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different chromatographic techniques for the analysis of Dibutyldodecylamine, a tertiary amine of interest in various industrial and pharmaceutical applications. The comparison of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Supercritical Fluid Chromatography (SFC) is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, resolution, and sample throughput.
Comparative Analysis of Chromatographic Techniques
The selection of a chromatographic method for the analysis of this compound is a critical step in research and quality control. Each technique offers distinct advantages and limitations in terms of performance and applicability. The following table summarizes the key performance characteristics of GC, HPLC, TLC, and SFC for the analysis of this long-chain tertiary amine.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential migration over a solid stationary phase under the influence of a liquid mobile phase. | Separation using a supercritical fluid as the mobile phase, exhibiting properties of both a liquid and a gas.[1] |
| Sample Volatility | High volatility required; derivatization may be necessary for polar analytes like amines to prevent peak tailing.[2][3] | A wide range of polarities and molecular weights can be analyzed. | A wide range of compounds can be analyzed.[4] | Suitable for thermally labile and low to moderate molecular weight compounds.[1] |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2][5] | UV-Vis, Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Mass Spectrometry (MS).[6][7] | UV light, staining reagents (e.g., iodine vapor, specific stains for amines).[8][9] | UV-Vis, MS, FID. |
| Resolution | High | High | Moderate | High |
| Analysis Time | Fast | Moderate to Fast | Fast for qualitative screening.[4] | Fast |
| Sensitivity | High (ng to pg level) | High (µg to ng level) | Moderate (µg to ng level) | High |
| Cost | Moderate to High | Moderate to High | Low[10] | High |
Experimental Protocols
Detailed methodologies for each chromatographic technique are provided below. These protocols are based on established principles for the analysis of long-chain tertiary amines and can be adapted for the specific analysis of this compound.
Gas Chromatography (GC) Protocol
Amines can be challenging to analyze by GC due to their basicity and polarity, which can lead to poor peak shape and adsorption onto the column.[2] Derivatization is often employed to improve chromatographic performance.
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) in a 1:1 molar ratio to the analyte.[2]
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete reaction.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a known volume of solvent for GC injection.
-
-
GC Conditions:
-
Column: A specialized column for amine analysis, such as an Agilent CP-Volamine, is recommended to minimize peak tailing.[11][12]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). For MS, operate in electron ionization (EI) mode.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the analysis of a wide range of compounds, including tertiary amines. Due to the lack of a strong chromophore in this compound, detection can be a challenge with standard UV detectors.[6] Therefore, derivatization or the use of universal detectors like ELSD or MS is recommended.
-
Sample Preparation:
-
Dissolve a known concentration of this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A mixed-mode column, such as a Primesep 200, which offers both reversed-phase and ion-exchange retention mechanisms, can be effective for separating tertiary amines.[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV-Vis: If derivatization is performed to introduce a chromophore.
-
ELSD/CAD: For direct analysis without derivatization.
-
Mass Spectrometry (MS): For high sensitivity and specificity.
-
-
Thin-Layer Chromatography (TLC) Protocol
TLC is a simple, rapid, and cost-effective method suitable for qualitative analysis and purity checks.[10][14]
-
Sample Preparation:
-
Dissolve the this compound sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
-
TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier (e.g., triethylamine) to reduce tailing. A good starting point could be a mixture of Hexane:Ethyl Acetate:Triethylamine (80:18:2, v/v/v).
-
Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to travel up the plate.[14]
-
Visualization:
-
UV Light: View the plate under short-wave (254 nm) UV light if the compound is UV-active or if a fluorescent indicator is present in the stationary phase.
-
Staining: Expose the dried plate to iodine vapor or spray with a suitable staining reagent. While ninhydrin (B49086) is common for primary and secondary amines, other general-purpose stains like potassium permanganate (B83412) or specific stains for tertiary amines might be necessary.[8]
-
-
Supercritical Fluid Chromatography (SFC) Protocol
SFC is a powerful technique that combines the advantages of both GC and HPLC, offering high efficiency and speed.[1] It is particularly well-suited for the analysis of chiral compounds and can be a "greener" alternative due to the use of supercritical CO2 as the primary mobile phase.[15]
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable organic solvent that is miscible with the mobile phase.
-
-
SFC Conditions:
-
Column: A packed column similar to those used in HPLC, often with a chiral stationary phase if enantiomeric separation is required.
-
Mobile Phase: Supercritical carbon dioxide with a polar co-solvent (modifier) such as methanol (B129727) or ethanol. An additive, like a small percentage of an amine (e.g., triethylamine) or an acid, may be required to improve the peak shape of basic compounds.[16]
-
Flow Rate: Typically 2-5 mL/min.
-
Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).
-
Column Temperature: Typically between 30-60°C.
-
Detection: UV-Vis detector or Mass Spectrometer.
-
Workflow and Logical Relationships
The selection of an appropriate chromatographic technique for the analysis of this compound often follows a logical progression based on the analytical requirements. The following diagram illustrates a typical workflow.
Caption: Logical workflow for selecting a chromatographic method for this compound analysis.
References
- 1. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 2. h-brs.de [h-brs.de]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. longdom.org [longdom.org]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [helda.helsinki.fi]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 14. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. agilent.com [agilent.com]
benchmarking the stabilizing effect of Dibutyldodecylamine in pigment formulations
In the realm of pigment formulations, achieving long-term stability is paramount to ensuring product quality, consistency, and performance. Pigment agglomeration can lead to a host of issues, including color shifts, reduced tinting strength, loss of gloss, and increased viscosity. To counteract these phenomena, stabilizing agents are incorporated into formulations to ensure pigments remain well-dispersed. This guide provides a comparative analysis of Dibutyldodecylamine as a pigment stabilizer, benchmarking its performance against other common alternatives.
This document is intended for researchers, scientists, and formulation chemists working in the fields of coatings, inks, plastics, and other pigment-based systems. It aims to provide an objective comparison supported by experimental data and detailed methodologies to aid in the selection of the most appropriate stabilizing agent for a given application.
The Role of Stabilizers in Pigment Formulations
Pigment particles, particularly those with high surface energy, have a natural tendency to attract one another and form larger aggregates. This process, known as flocculation, is driven by van der Waals forces. Stabilizers are chemical additives that adsorb onto the surface of pigment particles, creating a barrier that prevents them from coming into close contact. This stabilization can be achieved through two primary mechanisms:
-
Steric Hindrance: Polymeric stabilizers with long, solvent-soluble chains create a physical barrier around the pigment particles. When two particles approach each other, the repulsive forces between the polymer chains prevent them from aggregating.
-
Electrostatic Stabilization: Ionic stabilizers impart a similar electrical charge to all pigment particles, causing them to repel each other.
This compound primarily functions through a combination of steric hindrance, provided by its long alkyl chains, and electrostatic interactions, due to the amine functional group.
Benchmarking this compound: A Comparative Analysis
To provide a comprehensive performance benchmark, this compound is compared against two representative alternatives:
-
Triethylamine: A simple tertiary amine, often used as a basic catalyst and pH adjuster, which can also provide some electrostatic stabilization.
-
DISPERBYK-180: A widely recognized and versatile polymeric dispersant known for its excellent all-around performance in both solvent- and water-based systems.[1]
The following table summarizes the expected performance of these three stabilizers across key industry metrics. The data is a composite representation based on the typical characteristics of these classes of compounds.
| Performance Metric | This compound | Triethylamine | DISPERBYK-180 |
| Dispersion Efficiency | Good | Moderate | Excellent |
| Viscosity Reduction | Good | Moderate | Excellent |
| Color Strength Development | Good | Fair | Excellent |
| Gloss Enhancement | Good | Fair | Excellent |
| Long-Term Stability | Very Good | Moderate | Excellent |
| Water Sensitivity | Low | High | Low |
| Cost-Effectiveness | Moderate | High | Moderate |
Experimental Protocols for Stabilizer Evaluation
To quantitatively assess the performance of pigment stabilizers, a series of standardized experimental protocols are employed. These tests are designed to measure key physical and optical properties of the pigment formulation.
Fineness of Grind (Hegman Gauge)
This method determines the degree of pigment dispersion by identifying the largest agglomerates in the formulation.
-
Apparatus: Hegman gauge (a steel block with a calibrated channel of decreasing depth), scraper.
-
Procedure:
-
Place a small amount of the pigment dispersion at the deep end of the channel on the Hegman gauge.
-
With a firm, steady motion, draw the scraper along the length of the gauge, applying downward pressure.
-
Immediately observe the point on the calibrated scale where a significant number of coarse particles or scratches appear.
-
Record the Hegman value at this point. A higher Hegman value indicates a finer dispersion.
-
Viscosity Measurement
Viscosity is a critical parameter that reflects the degree of pigment dispersion and the overall flow characteristics of the formulation.
-
Apparatus: Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindle.
-
Procedure:
-
Allow the pigment formulation to equilibrate to a constant temperature.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Immerse the spindle into the sample to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Color Strength and Development ("Rub-Out" Test)
This test evaluates the degree of flocculation by comparing the color of a gently applied film with a portion that has been subjected to high shear.
-
Procedure:
-
Apply a uniform film of the pigmented formulation onto a non-porous substrate.
-
Allow the film to partially dry.
-
Using a finger, gently rub a small area of the film. The rubbing action applies shear, breaking down any flocculants and revealing the true color strength.
-
Visually compare the color of the rubbed area to the unrubbed area. A significant color difference indicates a high degree of flocculation.
-
Gloss Measurement
The gloss of a dried coating is a good indicator of the quality of the pigment dispersion. A well-dispersed pigment will result in a smooth, high-gloss surface.
-
Apparatus: Glossmeter (typically measuring at 20°, 60°, and 85°).
-
Procedure:
-
Apply a uniform film of the formulation onto a flat, smooth substrate.
-
Allow the film to dry completely under controlled conditions.
-
Calibrate the glossmeter using a standard of known gloss value.
-
Place the glossmeter on the surface of the dried film and record the gloss reading at the desired angle.
-
Accelerated Aging and Stability Testing
To assess the long-term stability of the formulation, samples are subjected to accelerated aging conditions.
-
Procedure:
-
Store sealed samples of the pigment formulation at an elevated temperature (e.g., 50°C) for a specified period (e.g., 4 weeks).
-
After the aging period, allow the samples to return to room temperature.
-
Re-evaluate the viscosity, fineness of grind, and color properties as described above.
-
Significant changes in these properties indicate poor long-term stability.
-
Visualizing Stabilization Mechanisms and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of pigment stabilization and the experimental workflow for evaluating stabilizers.
Caption: Mechanism of pigment stabilization by this compound.
Caption: Experimental workflow for benchmarking pigment stabilizers.
Conclusion
The selection of an appropriate stabilizer is a critical step in the formulation of high-performance pigmented systems. This compound presents a compelling option, offering a good balance of dispersion efficiency, viscosity reduction, and long-term stability. While simpler amines like Triethylamine may offer a lower-cost alternative, they often fall short in overall performance, particularly in terms of long-term stability and water sensitivity. High-performance polymeric dispersants such as DISPERBYK-180 typically provide the highest level of performance but may come at a higher cost.
Ultimately, the optimal choice of stabilizer will depend on the specific requirements of the formulation, including the type of pigment and vehicle, the desired end-use application, and cost considerations. The experimental protocols outlined in this guide provide a robust framework for conducting a thorough evaluation and selecting the best stabilizer to meet the performance goals of your system.
References
Comparative Toxicity Profile of Dibutyldodecylamine and Structurally Related Aliphatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profile of Dibutyldodecylamine against similar aliphatic tertiary amines, namely Trioctylamine and Dodecyldimethylamine. Due to a notable lack of publicly available toxicological data for this compound, this document focuses on the known toxicity of its structural analogs to provide a relevant safety and risk assessment framework. The information presented is collated from available safety data sheets and regulatory assessments.
Executive Summary of Toxicity Data
The following table summarizes the available toxicological data for this compound and its comparators. It is critical to note that direct quantitative comparisons are limited by the absence of specific experimental data for this compound.
| Compound | Chemical Structure | Acute Oral Toxicity (LD50) | Skin Irritation/Corrosion | Serious Eye Damage/Eye Irritation | Genotoxicity (Ames Test) |
| This compound | C20H43N | Data not available | Data not available | Data not available | Data not available |
| Trioctylamine | C24H51N | Data not available | Causes skin irritation[1][2] | Causes serious eye irritation[1][2][3] | Data not available |
| Dodecyldimethylamine Oxide | C14H31NO | >20 g/kg (Rat, for a 0.3% active formulation)[4][5][6] | Causes skin irritation[4][7] | Causes serious eye damage[4][7] | Negative in S. typhimurium strains TA98 and TA100[8] |
Comparative Toxicological Analysis
Aliphatic amines as a class exhibit a range of toxicological effects that are influenced by their molecular structure, such as the length of the alkyl chains and the degree of substitution at the nitrogen atom.
Dodecyldimethylamine Oxide: In contrast, Dodecyldimethylamine Oxide, the N-oxide of a tertiary amine, has a low order of acute oral toxicity, as evidenced by a high LD50 value in rats for a dilute formulation.[4][5][6] However, it is a confirmed skin irritant and can cause serious eye damage.[4][7] Studies on its genotoxic potential using the bacterial reverse mutation (Ames) test were negative, suggesting it does not act as a mutagen at the gene level.[8] Recent research also points towards a cytotoxic mechanism involving lysosomal-associated cell death.[9]
This compound: In the absence of direct data, a precautionary approach should be taken when handling this compound. Based on the data for its structural analogs, it is reasonable to anticipate a potential for skin and eye irritation. Its acute systemic toxicity is unknown.
Experimental Protocols
The following are summaries of standardized testing protocols relevant to the toxicological endpoints discussed. These methodologies, established by the Organisation for Economic Co-operation and Development (OECD), are the global standard for regulatory toxicology.
Acute Oral Toxicity (Based on the former OECD Test Guideline 401)
The acute oral toxicity test provides information on the adverse effects of a substance after a single oral dose.[10][11]
-
Principle: The test substance is administered in graduated doses to groups of experimental animals (commonly rats), with one dose per group.[10]
-
Procedure: Animals are fasted prior to dosing. The substance is administered by gavage. The volume administered depends on the size of the animal, but for rodents, it generally should not exceed 1 mL/100 g body weight.[10]
-
Observation: Animals are observed for up to 14 days for signs of toxicity and mortality.[12] Body weight is recorded weekly. At the end of the study, all surviving animals are euthanized and subject to a gross necropsy.[10]
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived dose expected to cause death in 50% of the tested animals.[10] Note: This guideline has been deleted and replaced by alternative methods (TG 420, 423, and 425) that use fewer animals.[12][13]
In Vitro Cytotoxicity (Based on OECD Test Guideline 432: 3T3 NRU Phototoxicity Test)
This guideline describes an in vitro method to assess cytotoxicity, which can be adapted to evaluate general cytotoxicity by omitting the light exposure step.[14][15][16][17][18]
-
Principle: The test evaluates cytotoxicity by measuring the reduction in the viability of cultured cells (e.g., Balb/c 3T3 mouse fibroblasts) after exposure to a test substance.[15][18]
-
Procedure: Monolayers of cells in 96-well plates are incubated with various concentrations of the test substance for a set period.[17]
-
Measurement: Cell viability is assessed using the neutral red uptake (NRU) assay. Viable cells take up the neutral red dye into their lysosomes. The amount of dye absorbed is measured spectrophotometrically and is directly proportional to the number of viable cells.[17]
-
Endpoint: The IC50 value is determined, which is the concentration of the test substance that reduces cell viability by 50% compared to untreated control cells.
Bacterial Reverse Mutation Assay (Ames Test - OECD Test Guideline 471)
This assay is used to detect chemically induced gene mutations.[19][20][21][22]
-
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. It measures the ability of a substance to cause reverse mutations (reversions), which restore the bacteria's ability to synthesize the essential amino acid and thus to grow on a minimal medium.[19][21][22]
-
Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver) to simulate mammalian metabolism.[19] Two methods are commonly used: the plate incorporation and the pre-incubation method.[22]
-
Observation: After incubation for 48-72 hours, the number of revertant colonies is counted.[22]
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double that of the negative control.
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test assesses the potential of a substance to cause local irritation or corrosion upon application to the skin.[23][24][25][26][27]
-
Principle: The test substance is applied in a single dose to the skin of an experimental animal (typically an albino rabbit).[24]
-
Procedure: A small area of the animal's back is clipped free of fur. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small gauze patch, which is then applied to the prepared skin and held in place with a semi-occlusive dressing for four hours.[28][29]
-
Observation: Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.[29]
-
Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.[27] A Primary Irritation Index (PII) can be calculated from the scores.[29]
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[30][31][32][33][34]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (usually an albino rabbit), with the untreated eye serving as a control.[34]
-
Procedure: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the eye.[32] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[30]
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[34]
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.
Logical Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a chemical compound, prioritizing in vitro and existing data analysis before proceeding to in vivo studies.
References
- 1. chemos.de [chemos.de]
- 2. Trioctylamine SDS, 1116-76-3 Safety Data Sheets - ECHEMI [echemi.com]
- 3. Trioctylamine - Wikipedia [en.wikipedia.org]
- 4. Dodecyldimethylamine oxide SDS, 1643-20-5 Safety Data Sheets - ECHEMI [echemi.com]
- 5. Dodecyldimethylamine oxide | C14H31NO | CID 15433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dodecyldimethylamine oxide | 1643-20-5, Dodecyldimethylamine oxide Formula - ECHEMI [echemi.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Dodecyldimethylamine oxide may induce lysosomal-associated cell death: Potential lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. bemsreports.org [bemsreports.org]
- 13. scribd.com [scribd.com]
- 14. oecd.org [oecd.org]
- 15. mbresearch.com [mbresearch.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. nib.si [nib.si]
- 20. scantox.com [scantox.com]
- 21. The bacterial reverse mutation test | RE-Place [re-place.be]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. nucro-technics.com [nucro-technics.com]
- 26. episkin.com [episkin.com]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. daikinchemicals.com [daikinchemicals.com]
- 29. greenmillennium.com [greenmillennium.com]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 32. nucro-technics.com [nucro-technics.com]
- 33. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 34. oecd.org [oecd.org]
Safety Operating Guide
Safe and Compliant Disposal of Dibutyldodecylamine
The proper disposal of dibutyldodecylamine is crucial for ensuring laboratory safety and environmental protection. This tertiary amine presents several hazards, necessitating strict adherence to established protocols for its handling and disposal. Researchers, scientists, and drug development professionals must be fully aware of these procedures to minimize risks and comply with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Prolonged or repeated exposure can cause damage to the liver and kidneys.[1] It is also recognized as being harmful to aquatic life.[1]
Personal Protective Equipment (PPE): When handling this compound, wearing the correct PPE is the first line of defense. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles and a face shield.[2][3]
-
Body Covering: A lab coat or chemical-resistant coveralls.[2][4]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of vapors or aerosols.[1] Always wash hands and skin thoroughly after handling the substance.[1] In case of a spill, have absorbent materials and spill containment kits readily available.[2]
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated and must be carried out in a compliant manner to avoid harm to human health and the environment.[5] Do not discharge this compound into drains, sewers, or the environment.[2]
-
Waste Identification and Segregation:
-
Containerization:
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
Provide them with accurate information about the waste, including its composition and volume.
-
-
Spill Cleanup and Decontamination:
-
In the event of a spill, dike and contain the spill with an inert absorbent material such as sand or earth.[7]
-
Collect the absorbent material and the spilled substance into a separate, sealable container for disposal as hazardous waste.[1]
-
Clean the affected area thoroughly.
-
Any materials used for cleanup, including contaminated PPE, must also be disposed of as hazardous waste.[8]
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Melting Point / Freezing Point | -64 °C (-83 °F)[1] |
| Initial Boiling Point | 60.9 °C (141.6 °F)[1] |
| Flash Point | >199.99°F (>93.3°C)[7] |
| Partition Coefficient (log Pow) | 1.5 at 20 °C (Bioaccumulation is not expected)[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. dem.ri.gov [dem.ri.gov]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ocsd62-or.newlook.safeschoolssds.com [ocsd62-or.newlook.safeschoolssds.com]
- 8. safety.duke.edu [safety.duke.edu]
Personal protective equipment for handling Dibutyldodecylamine
Essential Safety and Handling Guide for Dibutyldodecylamine
This guide provides critical safety, operational, and disposal information for the handling of this compound in a laboratory setting. Given its expected properties as a corrosive and toxic amine, stringent safety protocols are necessary to protect researchers, scientists, and drug development professionals.
Immediate Safety Concerns and Hazard Identification
This compound is classified as a corrosive and toxic substance. Direct contact can cause severe skin burns and serious eye damage.[1][2] Inhalation of its vapors or mists may be harmful and corrosive to the respiratory tract, while ingestion or skin absorption can be toxic.[1][2][3] It is also considered very toxic to aquatic life.[2] All handling procedures must be conducted with the assumption that the material is hazardous.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[1][4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a physician immediately.[1][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. For handling this compound, a protection level corresponding to OSHA's Level C is generally the minimum requirement.[5][6][7]
Required PPE for Handling this compound
| PPE Category | Specification | Purpose |
| Eye / Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and corrosive mists. Goggles must be worn under the face shield.[8][9] |
| Skin / Body Protection | Chemical-resistant gloves (Nitrile, Neoprene, or PVC), a long-sleeved lab coat, and a chemical-resistant apron. For large quantities, a chemical-resistant suit may be required. | Prevents direct skin contact with the corrosive liquid. Ensure gloves are appropriate for the specific chemical.[8][9][10] |
| Respiratory Protection | Air-purifying respirator (full-face or half-mask) with organic vapor cartridges. | Required when working outside of a fume hood, in poorly ventilated areas, or when aerosols may be generated.[9][10][11] |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | Protects feet from potential spills.[9] |
Operational Plan: Step-by-Step Handling and PPE Procedures
Adherence to a strict, procedural workflow is critical for safety. All handling of this compound should occur within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8]
Chemical Handling Protocol
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.[8] Prepare and label all necessary equipment and waste containers.
-
Working Area: Conduct all work in a properly functioning chemical fume hood.[8]
-
Handling: Use tools like pipettes or transfer devices to handle the chemical, minimizing direct contact.[8] Always add corrosive chemicals to water slowly, never the other way around, to prevent a violent reaction.
-
Spill Management: Keep spill containment materials, such as absorbent pads and neutralizing agents, readily available.[12] In case of a spill, evacuate the area if necessary and follow established emergency procedures.
PPE Donning (Putting On) and Doffing (Taking Off) Sequence
Proper donning and doffing are crucial to prevent cross-contamination.[13][14]
Donning Sequence:
-
Lab Coat/Gown: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by the face shield.
-
Gloves: Don gloves last. Ensure the cuffs of the gloves extend over the wrists of the lab coat.[3]
Doffing Sequence (to be performed in a designated area): The principle is to touch the potentially contaminated outside of the PPE as little as possible.
-
Gloves: Remove the first glove by grasping the outside near the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, capturing the first glove inside the second.
-
Face Shield/Goggles: Remove by handling the headband or earpieces.
-
Lab Coat/Gown: Unbutton and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Disposal Plan for Contaminated Materials
Proper disposal is essential to prevent environmental contamination and ensure safety.[2][12]
-
Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with amines.[12]
-
Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with the chemical must be considered hazardous waste. Place it in a labeled, sealed bag or container for hazardous waste disposal.[12]
-
Segregation: Do not mix amine waste with other chemical waste streams, especially acids or oxidizing agents, to prevent hazardous reactions.[12][15]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[12]
Safety Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. hazwoper-osha.com [hazwoper-osha.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. ibc.utah.edu [ibc.utah.edu]
- 4. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 5. osha.gov [osha.gov]
- 6. PPE Levels of Protection | Arcwood Environmental™ [arcwoodenviro.com]
- 7. natlenvtrainers.com [natlenvtrainers.com]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. ibc.utah.edu [ibc.utah.edu]
- 14. lakeland.com [lakeland.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
